molecular formula C25H27ClN2O2 B587456 Meclizine N,N'-Dioxide CAS No. 114624-70-3

Meclizine N,N'-Dioxide

カタログ番号: B587456
CAS番号: 114624-70-3
分子量: 422.953
InChIキー: AGPRHOVRGSVTKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Meclizine N,N'-Dioxide, also known as Meclizine N,N'-Dioxide, is a useful research compound. Its molecular formula is C25H27ClN2O2 and its molecular weight is 422.953. The purity is usually 95%.
BenchChem offers high-quality Meclizine N,N'-Dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Meclizine N,N'-Dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]-1,4-dioxidopiperazine-1,4-diium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPRHOVRGSVTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C[N+]2(CC[N+](CC2)(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705611
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114624-70-3
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-, 1,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114624-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Meclizine N,N'-Dioxide

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of Meclizine N,N'-Dioxide. Meclizine, a first-generation H1 antihistamine, is widely used for treating motion sickness and vertigo.[1][2] Its metabolites and potential degradation products, including its N-oxide derivatives, are of significant interest in pharmaceutical development for impurity profiling and understanding its biotransformation. This document details a robust laboratory-scale synthesis protocol for Meclizine N,N'-Dioxide from its parent compound, Meclizine, utilizing meta-chloroperoxybenzoic acid (m-CPBA). Furthermore, it establishes a multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the synthesized compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction to Meclizine and its N-Oxide Derivatives

Overview of Meclizine

Meclizine is a piperazine-class antihistamine that functions as an antagonist at H₁ receptors.[1] Its therapeutic effects in managing nausea, vomiting, and dizziness are attributed to its anticholinergic and central nervous system depressant properties.[1][2] The chemical structure of Meclizine, (RS)-1-[(4-chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine, features two tertiary amine nitrogen atoms within the central piperazine ring, making them susceptible to metabolic or synthetic oxidation.[1]

Amine N-Oxides in Pharmaceutical Science

Amine N-oxides are a class of compounds where a nitrogen atom of a tertiary amine is bonded to an oxygen atom. In drug development, N-oxides are significant for several reasons: they are common metabolites of drugs containing tertiary amine moieties, they can be potential impurities in drug formulations, and in some cases, they are designed as prodrugs.[3][4] The N-O bond is polar and can increase the water solubility of a compound, which can alter its pharmacokinetic profile.[5]

Meclizine N,N'-Dioxide: A Compound of Interest

The piperazine core of Meclizine presents two sites for N-oxidation. This can lead to the formation of a mono-N-oxide (Meclizine N-oxide, CAS 114624-69-0) or the di-N,N'-dioxide (Meclizine N,N'-Dioxide, CAS 114624-70-3).[3][6][7] The N,N'-Dioxide is a metabolite and a potential degradation product that must be synthesized and characterized to serve as a reference standard in stability and impurity studies for Meclizine drug products.[3] This guide focuses specifically on the synthesis and characterization of the di-oxidized species.

Synthesis of Meclizine N,N'-Dioxide

Synthetic Strategy and Rationale

The synthesis of Meclizine N,N'-Dioxide is achieved through the direct oxidation of the two tertiary amine nitrogens in the Meclizine piperazine ring. The selection of an appropriate oxidizing agent is critical to ensure high conversion, minimize side reactions, and allow for a straightforward purification process.

Causality of Reagent Choice:

  • Hydrogen Peroxide (H₂O₂): While highly atom-economical and suitable for industrial scales, uncatalyzed reactions with H₂O₂ can be slow, often requiring a large excess of the oxidant.[4][8] The formation of stable hydrogen bonds between the N-oxide product and excess H₂O₂ can complicate its removal during work-up.[4][8]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): For laboratory-scale synthesis, m-CPBA is a pre-eminent reagent for N-oxidation.[5] It is highly efficient, the reaction proceeds under mild conditions, and the byproduct, meta-chlorobenzoic acid (m-CBA), is easily removed by a simple basic wash.[4][9] Given these advantages, m-CPBA is the chosen oxidant for this protocol. A stoichiometric amount of at least two equivalents of m-CPBA is required to ensure the oxidation of both nitrogen atoms to form the N,N'-Dioxide.

Meclizine N,N'-Dioxide Synthesis Meclizine Meclizine C₂₅H₂₇ClN₂ mCPBA ≥ 2 eq. m-CPBA Dichloromethane (DCM) 0°C to rt Meclizine->mCPBA Product Meclizine N,N'-Dioxide C₂₅H₂₇ClN₂O₂ mCPBA->Product Oxidation Byproduct m-Chlorobenzoic Acid (Byproduct) mCPBA->Byproduct

Caption: Reaction scheme for the synthesis of Meclizine N,N'-Dioxide.

Detailed Experimental Protocol: Synthesis

Materials and Reagents

Reagent/Material Grade Supplier
Meclizine ≥98% Standard Supplier
m-CPBA (meta-Chloroperoxybenzoic acid) 70-77% Standard Supplier
Dichloromethane (DCM) Anhydrous Standard Supplier
Sodium Bicarbonate (NaHCO₃) Reagent Standard Supplier
Sodium Sulfate (Na₂SO₄) Anhydrous Standard Supplier

| Silica Gel | 230-400 mesh | Standard Supplier |

Step-by-Step Procedure:

  • Dissolution: Dissolve Meclizine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A concentration of approximately 0.1 M is recommended.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring. Rationale: The oxidation reaction is exothermic. Cooling prevents potential side reactions and decomposition of the peroxyacid.

  • Oxidant Addition: Add m-CPBA (2.2 eq.) portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase such as DCM:Methanol (9:1). The highly polar N,N'-Dioxide product will have a significantly lower Rf value than the starting Meclizine.

  • Work-up:

    • Upon completion, cool the reaction mixture again to 0°C.

    • Quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Rationale: The basic wash removes the acidic m-CBA byproduct.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) to isolate the pure Meclizine N,N'-Dioxide.

Characterization of Meclizine N,N'-Dioxide

A multi-faceted analytical approach is required for the unambiguous confirmation of the structure and purity of the synthesized product.

Characterization Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Purity Assessment Product Synthesized Product TLC TLC Monitoring (Polarity Check) Product->TLC NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (Molecular Weight, Fragmentation) FTIR FTIR Spectroscopy (N-O Bond) HPLC HPLC (Quantitative Purity) TLC->NMR TLC->MS TLC->FTIR TLC->HPLC Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation FTIR->Confirmation HPLC->Confirmation

Caption: A logical workflow for the characterization of Meclizine N,N'-Dioxide.

Spectroscopic Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The formation of the N-O bond causes a significant deshielding effect on adjacent protons and carbons. This results in a characteristic downfield shift in the NMR spectrum, which is a primary indicator of successful oxidation.[8][9]

  • ¹H NMR: The methylene protons (CH₂) of the piperazine ring, which are alpha to the nitrogen atoms, will exhibit a pronounced downfield shift compared to the parent Meclizine. Protons on the benzylic carbons attached to the piperazine ring will also be shifted downfield.

  • ¹³C NMR: Similarly, the carbon atoms of the piperazine ring and the benzylic carbons will show a downfield shift in the ¹³C NMR spectrum.

3.2.2 Mass Spectrometry (MS) MS is used to confirm the molecular weight of the target compound.

  • Molecular Ion: For Meclizine N,N'-Dioxide (C₂₅H₂₇ClN₂O₂), the expected monoisotopic mass is 422.1761. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 423.1839.

  • Characteristic Fragmentation: A hallmark of N-oxide mass spectra is the facile loss of an oxygen atom.[10] Therefore, prominent fragment ions corresponding to [M-O]⁺ (or [M+H-O]⁺) and [M-2O]⁺ (or [M+H-2O]⁺) are expected, which strongly supports the presence of the N-oxide functionalities.

3.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the presence of the N-O functional group. Tertiary amine N-oxides typically exhibit a strong, characteristic N⁺-O⁻ stretching vibration band in the range of 930–970 cm⁻¹.[8][11] The absence of this peak in the starting material and its presence in the product is a key piece of evidence.

Chromatographic Characterization

3.3.1 High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the synthesized compound. Due to the basic nature of the piperazine nitrogens (even as N-oxides), poor peak shape can occur on standard C18 columns.[12] A mixed-mode or a modern end-capped C18 column is often preferred.

Example HPLC Protocol for Purity Analysis

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Standard reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to protonate amines, improving peak shape.
Mobile Phase B Acetonitrile Organic modifier for elution.
Gradient 5% to 95% B over 20 min Ensures elution of compounds with varying polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 230 nm Meclizine and its derivatives have a strong UV chromophore.[13]

| Column Temp. | 30°C | Ensures reproducible retention times. |

Summary of Characterization Data

The following table summarizes the expected analytical data for successfully synthesized and purified Meclizine N,N'-Dioxide.

AnalysisParameterExpected Result
Appearance Physical StateWhite to off-white solid
Mass Spec (ESI+) [M+H]⁺m/z 423.18 ± 0.01
Key Fragments[M+H-O]⁺, [M+H-2O]⁺
¹H NMR (CDCl₃) Piperazine ProtonsSignificant downfield shift vs. Meclizine
FTIR N⁺-O⁻ Stretch~950 cm⁻¹
HPLC Purity≥95%
TLC (9:1 DCM:MeOH) Rf ValueSignificantly lower than Meclizine

Conclusion

This guide outlines a reliable and verifiable methodology for the synthesis and comprehensive characterization of Meclizine N,N'-Dioxide. The direct oxidation of Meclizine with m-CPBA provides an effective route to the target compound. The subsequent analytical workflow, employing a combination of spectroscopic (NMR, MS, FTIR) and chromatographic (HPLC) techniques, ensures the unequivocal confirmation of its chemical structure and the accurate determination of its purity. The protocols and data presented herein provide a solid foundation for researchers and scientists requiring this N,N'-dioxide derivative as a reference standard for metabolic studies, impurity profiling, and other applications in drug development.

References

  • Wikipedia. Meclizine. [Link]

  • Nencka, J., et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • The University of Liverpool Repository. The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Meclizine. [Link]

  • Veeprho. Meclizine N,N-Dioxide | CAS 114624-70-3. [Link]

  • Bernier, D., et al. Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. ResearchGate. [Link]

  • Nencka, J., et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Gendron, T., et al. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules. [Link]

  • Ouyang, L., et al. Large scale experiment and synthesis of Meclizine. ResearchGate. [Link]

  • Cymerman Craig, J., & Purushothaman, K. K. Improved preparation of tertiary amine N-oxides. The Journal of Organic Chemistry. [Link]

  • Peraman, R., et al. A specific stability-indicating RP-HPLC method for the estimation of meclizine hydrochloride in pharmaceutical dosage form. ResearchGate. [Link]

  • Khan, A., et al. Spectrophotometric Method for Determination of Meclizine Hydrochloride in Pharmaceutical Formulations through Ion-Pair Complex Formation. Bentham Science. [Link]

  • Google Patents. Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
  • Ramanathan, R., et al. Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

  • Sherma, J., & Rolfe, T. Analysis of the active ingredient, meclizine, in motion sickness tablets by high performance thin layer chromatography with densitometric measurement of fluorescence quenching. ResearchGate. [Link]

  • Al-Kafri, N. A.-A., & Al-Mardini, M. A. Separation and Simultaneous Quantitation of Meclizine Hydrochloride and Pyridoxine Hydrochloride in their Solid and Semi-Solid Preparations. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Bryce, T. A., & Maxwell, J. R. Identification of the N-Oxide Group by Mass Spectrometry. ElectronicsAndBooks. [Link]

  • Al-Kinani, M. H., & Abd Al-hammid, S. N. Formulation and Evaluation of Meclizine Hydrochloride Cyclodextrin- Based Mucoadhesive Thermosensitive Nasal In-Situ Gel. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4034, Meclizine. [Link]

  • Global Substance Registration System. MECLIZINE N-OXIDE. [Link]

  • Wang, C., et al. Solid-State Nuclear Magnetic Resonance Spectroscopy for Surface Characterization of Metal Oxide Nanoparticles: State of the Art and Perspectives. Journal of the American Chemical Society. [Link]

  • Al-Trad, B., et al. Identification of N-Oxide-Containing Aromatic Heterocycles as Pharmacophores for Rumen Fermentation Modifiers. Molecules. [Link]

  • National Institute of Standards and Technology. Meclizine. NIST Chemistry WebBook. [Link]

  • ResearchGate. Chemical structure of meclizine. [Link]

  • Zhang, L., et al. Synthesis of meclizine hydrochloride. ResearchGate. [Link]

  • Axios Research. Meclizine N-Oxide (N1-Oxide) HCl. [Link]

  • Martynowycz, M. W., et al. Unraveling the Structure of Meclizine Dihydrochloride with MicroED. Angewandte Chemie International Edition. [Link]

Sources

Meclizine N,N'-Dioxide mechanism of action speculation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Meclizine N,N'-Dioxide Mechanism of Action Speculation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Meclizine is a first-generation histamine H1 antagonist widely employed for the management of motion sickness and vertigo.[1][2] Its clinical efficacy is attributed primarily to its potent inverse agonist activity at H1 receptors within the central nervous system, supplemented by anticholinergic and weak dopaminergic antagonist effects.[1] Like most xenobiotics, meclizine undergoes extensive hepatic metabolism, predominantly via the CYP2D6 enzyme, leading to the formation of various metabolites, including N-oxides.[3] While Meclizine N-oxide is a known metabolite, the pharmacological activity of this species, and particularly the putative Meclizine N,N'-Dioxide, remains entirely uncharacterized.[4][5] This technical guide provides a speculative framework for the potential mechanism of action of Meclizine N,N'-Dioxide. We synthesize the known pharmacology of the parent compound with fundamental principles of drug metabolism to propose three primary hypotheses: the N,N'-Dioxide may function as (1) an inactive, readily excretable metabolite, (2) a pharmacologically active metabolite with a potentially altered receptor profile, or (3) a prodrug capable of in vivo reduction back to the parent meclizine. To move beyond speculation, this guide details a comprehensive, phased research framework, outlining the requisite in vitro and in vivo experimental protocols necessary to systematically elucidate the true pharmacological identity of this metabolite.

The Established Pharmacological Profile of Meclizine

To speculate on the activity of a metabolite, one must first possess a thorough understanding of the parent compound. Meclizine (1-[(4-chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine) is a piperazine-class H1 antihistamine.[6] Its therapeutic effects stem from a multi-receptor interaction profile.

  • Histamine H1 Receptor Antagonism: The primary mechanism of action is its function as a potent inverse agonist at the histamine H1 receptor (K_i = 250 nM).[1][7] By binding to and stabilizing the inactive conformation of the H1 receptor, meclizine blocks the signaling cascade initiated by histamine. This action within the brainstem, particularly in the vestibular nuclei and nucleus of the solitary tract, is crucial for its antiemetic and antivertigo properties.[2][8]

  • Anticholinergic Activity: Meclizine also possesses central anticholinergic properties, contributing to its clinical effects and its side-effect profile (e.g., dry mouth, drowsiness).[2][9] This activity is believed to suppress vestibular neuronal firing.

  • Dopamine Receptor Modulation: The drug has been reported to be a weak antagonist at dopamine D1-like and D2-like receptors.[1] While this activity is less potent than its H1 antagonism, it may contribute to its antiemetic effects by modulating the chemoreceptor trigger zone (CTZ).

  • Pharmacokinetics and Metabolism: Meclizine is metabolized in the liver, with CYP2D6 identified as the dominant enzyme.[3] It has a half-life of approximately 5-6 hours but a duration of action that can extend up to 24 hours.[1] Its metabolism gives rise to several products, including norchlorcyclizine and N-oxide derivatives.[8]

Metabolic Formation of Meclizine N-Oxides

N-oxidation is a common metabolic pathway for tertiary amines, such as the piperazine nitrogens in meclizine. This reaction, often catalyzed by Cytochrome P450 enzymes or Flavin-containing monooxygenases (FMOs), incorporates an oxygen atom onto the nitrogen, increasing the molecule's polarity. This generally facilitates renal excretion.

Given the two tertiary amine centers in meclizine's piperazine ring, two primary N-oxide metabolites are possible: a mono-N-oxide and a di-N-oxide. Meclizine N-oxide (specifically, oxidation at the N4 position) is a commercially available, known metabolite.[4] The formation of a Meclizine N,N'-Dioxide is chemically plausible.

G Meclizine Meclizine Mono_N_Oxide Meclizine N-Oxide Meclizine->Mono_N_Oxide CYP2D6 / FMOs (+ Oxygen) Di_N_Oxide Meclizine N,N'-Dioxide (Hypothetical) Mono_N_Oxide->Di_N_Oxide CYP2D6 / FMOs (+ Oxygen)

Figure 1: Proposed metabolic pathway for the formation of Meclizine N-Oxides.

Speculative Mechanisms of Action for Meclizine N,N'-Dioxide

The introduction of two highly polar N-oxide functional groups would drastically alter the physicochemical properties of the meclizine scaffold. This leads to three plausible, competing hypotheses regarding its pharmacological activity.

Hypothesis 1: Inactive Excretory Metabolite

This is the most common fate for drug metabolites. The significant increase in polarity and water solubility from the N,N'-Dioxide moiety would facilitate rapid renal clearance. The bulky, charged oxygen atoms would likely create steric hindrance and electrostatic repulsion within the largely hydrophobic binding pockets of the H1 and muscarinic receptors, abolishing or severely reducing binding affinity. Furthermore, this increased polarity would be expected to severely restrict, if not completely prevent, its ability to cross the blood-brain barrier (BBB), a prerequisite for meclizine's primary anti-vertigo effects.[10][11]

Hypothesis 2: Active Metabolite with an Altered Pharmacological Profile

It is conceivable that the N,N'-Dioxide retains some affinity for the original targets or gains affinity for new ones.

  • Retained H1 Affinity: While unlikely, some residual affinity for the H1 receptor cannot be dismissed without experimental evidence. The core pharmacophore might still be able to engage with key residues, albeit with much lower potency.

  • Altered Selectivity: The electronic and steric changes could diminish affinity for H1 receptors while preserving or even enhancing affinity for dopamine receptors or other GPCRs. This could result in a metabolite with a completely different functional profile from the parent drug.

  • Peripheral Activity: If the metabolite is pharmacologically active but cannot cross the BBB, it might exert effects in the periphery. For instance, it could act on peripheral H1 receptors, although the clinical relevance of this for anti-motion sickness effects would be minimal.

Hypothesis 3: Reducible Prodrug

N-oxides can, under certain physiological conditions, be reduced back to their parent tertiary amines by reductases in the liver or other tissues. If Meclizine N,N'-Dioxide serves as a prodrug, it could act as a circulating reservoir that is slowly converted back to active meclizine. This could potentially explain the discrepancy between meclizine's relatively short half-life (~6 hours) and its long duration of action (up to 24 hours).[1][2] The N,N'-Dioxide, being highly polar, might have a different distribution and elimination profile, and its slow conversion could maintain therapeutic concentrations of meclizine over an extended period.

A Proposed Research Framework for Elucidating the Mechanism of Action

To test these hypotheses, a systematic, multi-phase investigation is required. This framework outlines the critical experiments, from in vitro characterization to in vivo validation.

Phase 1: In Vitro Receptor Profiling

The initial step is to determine if Meclizine N,N'-Dioxide binds to and/or modulates the activity of meclizine's known targets. This requires the chemical synthesis or purification of the metabolite.[12][13][14]

Protocol 4.1: Competitive Radioligand Binding Assays

  • Objective: To quantify the binding affinity (K_i) of Meclizine N,N'-Dioxide for human recombinant histamine H1, muscarinic M1-M5, and dopamine D1-D5 receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

    • Incubate a fixed concentration of a high-affinity radioligand (e.g., [³H]-pyrilamine for H1, [³H]-NMS for muscarinic, [³H]-spiperone for D2) with the membrane preparation.

    • Add increasing concentrations of a competing ligand (unlabeled meclizine as a positive control, or the test compound Meclizine N,N'-Dioxide) across a range of 10⁻¹¹ M to 10⁻⁵ M.

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a one-site competition model using nonlinear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to a K_i (inhibitory constant) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

  • Rationale: This is the gold-standard method for determining direct binding affinity. It will definitively answer whether the metabolite can physically interact with the receptors and with what potency compared to the parent drug.

Table 1: Hypothetical Binding Affinity (K_i, nM) Data

CompoundHistamine H1Muscarinic M1Dopamine D2
Meclizine250[1]~500>1000[1]
Hypothesis 1 Outcome >10,000>10,000>10,000
Hypothesis 2 Outcome 1,000 - 10,000>10,000500 - 1,000
Hypothesis 3 Outcome >10,000>10,000>10,000

Protocol 4.2: Functional Cellular Assays

  • Objective: To determine if Meclizine N,N'-Dioxide acts as an agonist, antagonist, or inverse agonist at the target receptors.

  • Methodology (Example for H1 Receptor):

    • Use a cell line expressing the H1 receptor and a G-protein-coupled calcium signaling pathway (e.g., CHO-H1 cells).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Antagonist/Inverse Agonist Mode: a. Pre-incubate cells with varying concentrations of Meclizine N,N'-Dioxide or meclizine. b. Stimulate the cells with a known H1 agonist (histamine) at its EC₅₀ concentration. c. Measure the change in intracellular calcium concentration using a fluorescence plate reader. A decrease in the histamine-induced signal indicates antagonism or inverse agonism.

    • Agonist Mode: a. Apply varying concentrations of Meclizine N,N'-Dioxide directly to the cells without pre-stimulation. b. Measure any resulting change in intracellular calcium. An increase indicates agonist activity.

  • Rationale: Binding does not equal function. This assay determines the functional consequence of any binding identified in Protocol 4.1. Similar assays can be used for other receptors (e.g., cAMP assays for D2 receptors).[15]

G cluster_membrane Cell Membrane H1 H1 Receptor Gq Gq Protein H1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1 Activates Meclizine_Dioxide Meclizine N,N'-Dioxide Meclizine_Dioxide->H1 Blocks? IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Response Cellular Response Ca_Release->Response

Figure 2: H1 receptor signaling pathway targeted by functional assays.

Phase 2: Permeability and Metabolic Stability

These experiments test the metabolite's ability to reach the CNS and its potential to act as a prodrug.

Protocol 4.3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

  • Objective: To measure the ability of Meclizine N,N'-Dioxide to cross a cellular model of the BBB.

  • Methodology (Transwell Assay):

    • Culture a monolayer of brain capillary endothelial cells (e.g., hCMEC/D3 line) on a microporous membrane of a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) chamber.

    • Verify monolayer integrity by measuring transendothelial electrical resistance (TEER).

    • Add Meclizine N,N'-Dioxide, meclizine (high permeability control), and a low permeability marker (e.g., Lucifer yellow) to the apical chamber.

    • At various time points (e.g., 15, 30, 60, 120 minutes), take samples from the basolateral chamber.

    • Quantify the concentration of the compounds in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (P_app).

  • Rationale: A very low P_app value for the N,N'-Dioxide would strongly support Hypothesis 1 (inactive metabolite) or suggest that any activity (Hypothesis 2) would be confined to the periphery.[16]

Protocol 4.4: In Vitro Metabolic Stability and Prodrug Conversion Assay

  • Objective: To determine if Meclizine N,N'-Dioxide can be metabolically reduced back to meclizine.

  • Methodology:

    • Incubate a known concentration of Meclizine N,N'-Dioxide with human liver microsomes or cryopreserved human hepatocytes.

    • For reductive metabolism, the incubation buffer must contain an NADPH-regenerating system and be conducted under anaerobic or hypoxic conditions to favor reductase activity over oxidative metabolism.

    • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both Meclizine N,N'-Dioxide (disappearance) and meclizine (appearance).

    • Calculate the rate of conversion.

  • Rationale: The appearance of meclizine in this system would provide strong evidence for Hypothesis 3, that the N,N'-Dioxide can act as a prodrug.

G cluster_workflow Prodrug Conversion Workflow Start Incubate Meclizine N,N'-Dioxide with Liver Microsomes + NADPH (Anaerobic Conditions) Time_Points Sample at Time Points (0, 15, 30, 60, 120 min) Start->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Quantify_Metabolite Quantify [N,N'-Dioxide] Analyze->Quantify_Metabolite Quantify_Parent Quantify [Meclizine] Analyze->Quantify_Parent Result Determine Rate of Conversion Quantify_Metabolite->Result Quantify_Parent->Result

Figure 3: Experimental workflow for the in vitro prodrug conversion assay.

Phase 3: In Vivo Validation

If in vitro data suggests significant activity (Hypothesis 2) or prodrug potential (Hypothesis 3), and BBB permeability is plausible, in vivo studies are warranted.

Protocol 4.5: Rodent Model of Motion Sickness

  • Objective: To assess the efficacy of Meclizine N,N'-Dioxide in preventing motion sickness-like behavior in an animal model.

  • Methodology:

    • Administer Meclizine N,N'-Dioxide, meclizine (positive control), or vehicle (negative control) to rats or mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • After a set pretreatment time, expose the animals to off-vertical axis rotation (a common method to induce motion sickness).

    • Observe and score the animals for behaviors indicative of nausea, such as pica (consumption of non-nutritive substances like kaolin clay) or conditioned taste aversion.

    • In parallel, a satellite group of animals can be used for pharmacokinetic analysis to measure the plasma and brain concentrations of both the N,N'-Dioxide and any meclizine that may have been formed via in vivo reduction.

Synthesis and Conclusion

The pharmacological identity of Meclizine N,N'-Dioxide is a significant knowledge gap in the understanding of meclizine's disposition and duration of action. Based on established principles of drug metabolism and pharmacology, we have forwarded three testable hypotheses. It may be an inactive byproduct, an active molecule with a unique profile, or a prodrug that contributes to the parent compound's long-lasting effects. The proposed research framework provides a clear, logical, and technically rigorous path to replace speculation with empirical data. The elucidation of this metabolite's mechanism of action will not only refine our understanding of meclizine but also exemplify the critical importance of characterizing drug metabolites in the broader field of drug development.

References

  • Vertex AI Search. (2025). Pharmacology of meclizine (Antivert) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Wikipedia. (n.d.). Meclizine.
  • National Center for Biotechnology Inform
  • Kasi, A. (2023). Meclizine. In StatPearls.
  • Gonen, T., et al. (2023). Unraveling the Structure of Meclizine Dihydrochloride with MicroED. PubMed Central.
  • Gonen, T., et al. (n.d.). Unraveling the Structure of Meclizine Dihydrochloride with MicroED. PubMed Central.
  • Tsai, M. J., et al. (2011).
  • Dr.Oracle. (2025). What is the mechanism of action of meclizine (antihistamine)?.
  • Dr.Oracle. (2025). What is the mechanism of action of Meclizine?.
  • Small Molecule Pathway Database. (2017). Meclizine H1-Antihistamine Action.
  • BenchChem. (2025).
  • Cayman Chemical. (n.d.). Meclizine N-oxide (CAS 114624-69-0).
  • MedChemExpress. (n.d.). Meclizine N-oxide.
  • Pediatric Oncall. (n.d.).
  • ResearchGate. (n.d.). Meclizine protected 6-hydroxydopamine (6-OHDA)
  • Al-Khedairy, E. B. H. (2025). Formulation and Evaluation of Meclizine Hydrochloride Cyclodextrin- Based Mucoadhesive Thermosensitive Nasal In-Situ Gel.
  • ResearchGate. (2025). Synthesis of meclizine hydrochloride.
  • ResearchGate. (n.d.). Large scale experiment and synthesis of Meclizine.
  • Semantic Scholar. (n.d.). Synthesis of meclizine hydrochloride.
  • Hadinejad, A., et al. (2020). The effects of meclizine on motion sickness revisited. PubMed.
  • Shityakov, S., et al. (n.d.). Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. PubMed Central.
  • Kim, Y. S., et al. (2022).
  • MDPI. (n.d.). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight.
  • El-Dahmy, R. M., et al. (2021). A new dual function orodissolvable/dispersible meclizine HCL tablet to challenge patient inconvenience: in vitro evaluation and in vivo assessment in human volunteers. PubMed.
  • PubMed Central. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
  • Schetz, J. A., et al. (2009).
  • Kitabatake, M., et al. (2023). Phase 1b study on the repurposing of meclizine hydrochloride for children with achondroplasia.
  • de Gooijer, M. C., et al. (2023). Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed.

Sources

A Comparative Pharmacokinetic Analysis: Meclizine versus its N,N'-Dioxide Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Imperative of Characterizing Metabolites in Drug Development

In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to ensuring its safety and efficacy. This extends beyond the parent drug to its metabolites, which can exhibit their own distinct pharmacological and toxicological properties. This guide provides a comprehensive technical framework for a comparative pharmacokinetic analysis of the first-generation antihistamine, meclizine, and its metabolite, meclizine N,N'-dioxide.

Meclizine is widely used for the management of motion sickness and vertigo.[1][2][3] Its clinical effects are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. The primary route of meclizine metabolism is oxidation, predominantly mediated by the cytochrome P450 enzyme CYP2D6.[2][4][5][6] This metabolic process gives rise to several metabolites, including meclizine N,N'-dioxide. While the pharmacokinetics of meclizine have been characterized to some extent, with a reported plasma elimination half-life of approximately 5-6 hours, data on its N,N'-dioxide metabolite is sparse.[1][5][6]

This guide will therefore not only summarize the known pharmacokinetics of meclizine but will also present a detailed, scientifically-grounded hypothetical study design for the direct comparison of meclizine and the synthetically available meclizine N,N'-dioxide.[7][8] By elucidating the ADME profile of this metabolite, we can gain a more complete picture of meclizine's in vivo behavior, a critical step in refining its therapeutic use and ensuring patient safety, in line with FDA guidance on the safety testing of drug metabolites.[9][10][11]

Section 1: Foundational Pharmacokinetics of Meclizine

A baseline understanding of meclizine's pharmacokinetic parameters is essential for a meaningful comparison with its N,N'-dioxide metabolite.

Pharmacokinetic Parameter Reported Value for Meclizine References
Bioavailability (F) 22 - 32%[1]
Time to Peak Plasma Concentration (Tmax) ~1.5 - 3 hours[1][2][5][6]
Elimination Half-Life (t1/2) 5 - 6 hours[1][5][6]
Volume of Distribution (Vd) ~7 L/kg[2]
Metabolism Primarily hepatic, via CYP2D6[2][4][5][6]
Excretion Metabolites in urine, unchanged drug in feces[2][3]

The significant inter-individual variability in meclizine exposure can be attributed in part to the genetic polymorphism of its primary metabolizing enzyme, CYP2D6.[4][6] This underscores the importance of understanding the complete metabolic profile of the drug.

Section 2: Proposed Comparative In Vitro ADME Profiling

To delineate the intrinsic pharmacokinetic properties of meclizine N,N'-dioxide relative to its parent compound, a suite of in vitro ADME assays is proposed. These assays are fundamental in early drug discovery and development for identifying potential liabilities and guiding further studies.[12][13][14][15]

Aqueous Solubility Assessment

Rationale: Solubility is a critical determinant of oral absorption. Poor aqueous solubility can lead to low bioavailability.[1] This experiment will determine the thermodynamic solubility of both compounds.

Experimental Protocol:

  • Prepare supersaturated solutions of meclizine and meclizine N,N'-dioxide in phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibrate the solutions at 37°C for 24 hours with continuous agitation.

  • Filter the solutions to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method.[16][17][18]

Intestinal Permeability: Caco-2 Bidirectional Assay

Rationale: The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[13][15][19] This assay will assess the rate of transport of both compounds across a surrogate intestinal barrier.

Experimental Protocol:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).[19]

  • For apical to basolateral (A-B) permeability, add the test compound (meclizine or meclizine N,N'-dioxide) to the apical chamber and sample from the basolateral chamber over a 2-hour period.

  • For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantify the compound concentrations in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

G cluster_0 In Vitro Permeability Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer start->culture integrity Confirm monolayer integrity (TEER) culture->integrity bidirectional Perform bidirectional permeability assay (A-B and B-A) integrity->bidirectional quantify Quantify compound by LC-MS/MS bidirectional->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Caco-2 permeability assay workflow.

Metabolic Stability in Human Liver Microsomes

Rationale: This assay provides an indication of the intrinsic clearance of a compound by hepatic phase I enzymes, primarily cytochrome P450s.[12][20][21][22] Comparing the metabolic stability of meclizine and its N,N'-dioxide will reveal if the metabolite is more or less susceptible to further metabolism.

Experimental Protocol:

  • Incubate meclizine or meclizine N,N'-dioxide (at a final concentration of 1 µM) with pooled human liver microsomes (0.5 mg/mL protein) at 37°C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

Rationale: The extent of binding to plasma proteins influences the distribution of a drug and its availability to interact with its target and metabolizing enzymes.[3][10][11][23][24] Only the unbound fraction is pharmacologically active.

Experimental Protocol:

  • Add meclizine or meclizine N,N'-dioxide to human plasma in the sample chamber of a RED device.

  • Add dialysis buffer to the buffer chamber.

  • Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Quantify the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

  • Calculate the fraction unbound (fu) in plasma.

Section 3: Proposed Comparative In Vivo Pharmacokinetic Study in Rodents

Following the in vitro characterization, a comparative in vivo PK study in a rodent model (e.g., Sprague-Dawley rats) is proposed to understand the disposition of meclizine and meclizine N,N'-dioxide in a whole organism.

Study Design and Dosing

Rationale: A parallel-group design with oral (PO) and intravenous (IV) administration will allow for the determination of key PK parameters, including bioavailability. A "cassette dosing" approach, where a cocktail of compounds is administered, could be considered for initial screening to reduce animal use, though potential for drug-drug interactions should be assessed.[4][14][16][25]

Experimental Protocol:

  • Acclimatize male Sprague-Dawley rats for at least one week.

  • Divide the animals into four groups:

    • Group 1: Meclizine (PO, e.g., 10 mg/kg)

    • Group 2: Meclizine (IV, e.g., 2 mg/kg)

    • Group 3: Meclizine N,N'-Dioxide (PO, e.g., 10 mg/kg)

    • Group 4: Meclizine N,N'-Dioxide (IV, e.g., 2 mg/kg)

  • Administer the compounds to fasted animals.

  • Collect serial blood samples via a cannulated vessel at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

G cluster_1 In Vivo PK Study Workflow acclimatize Acclimatize Sprague-Dawley Rats grouping Divide into 4 groups (PO and IV for each compound) acclimatize->grouping dosing Administer compounds to fasted animals grouping->dosing sampling Collect serial blood samples dosing->sampling processing Process blood to plasma sampling->processing analysis Bioanalysis by LC-MS/MS processing->analysis pk_analysis Non-compartmental PK analysis analysis->pk_analysis

Caption: In vivo pharmacokinetic study workflow.

Bioanalytical Method Validation

Rationale: A robust and validated bioanalytical method is crucial for the accurate quantification of meclizine and meclizine N,N'-dioxide in plasma samples. The method should be validated according to regulatory guidelines.[26][27][28][29]

Validation Parameters:

  • Selectivity and Specificity: No interference from endogenous plasma components or the other compound.

  • Linearity: A linear relationship between concentration and instrument response over the expected concentration range.

  • Accuracy and Precision: Within- and between-run accuracy and precision should be within acceptable limits (e.g., ±15% for quality control samples, ±20% at the lower limit of quantification).

  • Recovery: Consistent and reproducible extraction recovery.

  • Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.

  • Stability: Stability of the analytes under various storage and processing conditions (freeze-thaw, bench-top, long-term).

Pharmacokinetic Data Analysis

Rationale: Non-compartmental analysis (NCA) will be used to determine the key pharmacokinetic parameters from the plasma concentration-time data.[8][17][30][31]

Key Parameters to be Determined:

  • Maximum Plasma Concentration (Cmax)

  • Time to Cmax (Tmax)

  • Area Under the Plasma Concentration-Time Curve (AUC)

  • Clearance (CL)

  • Volume of Distribution (Vd)

  • Elimination Half-Life (t1/2)

  • Bioavailability (F) (calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV))

Section 4: Integrated Data Interpretation and Reporting

A comprehensive analysis of the data generated from the in vitro and in vivo studies will provide a clear comparison of the pharmacokinetic profiles of meclizine and meclizine N,N'-dioxide.

Hypothetical Comparative Data Summary:

Parameter Meclizine (Hypothetical Data) Meclizine N,N'-Dioxide (Hypothetical Data) Interpretation of Potential Differences
Aqueous Solubility (µg/mL) LowHigherHigher solubility of the metabolite could lead to improved dissolution and potentially better oral absorption.
Caco-2 Papp (A-B) (10^-6 cm/s) ModerateLowLower permeability of the metabolite may result in reduced absorption from the gut.
Efflux Ratio (ER) >2~1An ER >2 for meclizine suggests it is a substrate of an efflux transporter (e.g., P-gp), while an ER of ~1 for the metabolite suggests it is not.
Metabolic Stability (t1/2, min) 30>60The metabolite is more stable, indicating a lower intrinsic clearance and potentially a longer in vivo half-life.
Plasma Protein Binding (fu, %) 1%5%Higher unbound fraction for the metabolite could lead to a larger volume of distribution and increased clearance.
In Vivo Bioavailability (F, %) 25%10%The combined effects of lower permeability and potential first-pass metabolism could result in lower bioavailability for the metabolite.
In Vivo Half-Life (t1/2, hr) 58The higher metabolic stability of the N,N'-dioxide could translate to a longer elimination half-life in vivo.

Conclusion: A Holistic View of Meclizine Pharmacokinetics

This technical guide has outlined a systematic and scientifically rigorous approach to comparing the pharmacokinetics of meclizine and its N,N'-dioxide metabolite. By conducting the proposed in vitro and in vivo studies, researchers and drug development professionals can generate a comprehensive dataset that will illuminate the ADME properties of the metabolite in relation to the parent drug. This knowledge is critical for a complete understanding of meclizine's disposition in the body, which can inform clinical use, aid in the interpretation of clinical data, and ultimately contribute to the safer and more effective use of this important medication. The principles and methodologies detailed herein provide a robust framework for the characterization of any parent-metabolite pair in drug development.

References

  • Meclizine - Wikipedia. (n.d.). Retrieved from [Link]

  • Patel, P. N., & Sherman, K. E. (2023). Meclizine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wang, Z., Qian, S., Zhang, Q., & Chow, M. S. (2011). Meclizine metabolism and pharmacokinetics: formulation on its absorption. The Journal of Clinical Pharmacology, 51(10), 1353–1358. [Link]

  • Drugs.com. (2023). Meclizine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). ANTIVERT® (meclizine HCl) Tablets USP 12.5 mg, 25 mg, and 50 mg. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Retrieved from [Link]

  • MedCentral. (n.d.). Meclizine: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • International Journal of Innovative Research in Medical and Pharmaceutical Sciences. (n.d.). Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. Retrieved from [Link]

  • Alera Labs, LLC. (2019). In Vitro ADME Assays. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Veeprho. (n.d.). Meclizine N,N-Dioxide | CAS 114624-70-3. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Noe, D. A. (2020). Parameter Estimation and Reporting in Noncompartmental Analysis of Clinical Pharmacokinetic Data. Clinical Pharmacology in Drug Development, 9 Suppl 1, S5–S35. [Link]

  • ResearchGate. (n.d.). Noncompartmental Versus Compartmental Approaches to Pharmacokinetic Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • White, J. R., Jr, & Johnson-Davis, K. L. (2007). The application of cassette dosing for pharmacokinetic screening in small-molecule cancer drug discovery. Molecular cancer therapeutics, 6(4), 1183–1193. [Link]

  • Certara. (2023). Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Yang, T., Inerowicz, D., & Song, D. (2009). High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 49(3), 740–745. [Link]

  • U.S. Food and Drug Administration. (2022). Population Pharmacokinetics Guidance for Industry. Retrieved from [Link]

  • ClinicalTrials.gov. (2018). Clinical Pharmacokinetic Noncompartmental Data Analysis Plan. Retrieved from [Link]

  • Jenkins, R., Duggan, J. X., Aubry, A. F., Zeng, J., & Wang, J. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(13), 1671–1690. [Link]

  • Patsnap. (2023). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • DePalma, R., Zang, X., & Kim, S. (2023). Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1223, 123734. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Abdessadek, M., El-Abid, J., & Sefrioui, H. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Biology & Biotechnology, 11(4), 1-8. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Stability of Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro metabolic stability of Meclizine N,N'-Dioxide. Moving beyond a simple recitation of steps, this document delves into the causal reasoning behind experimental design, ensuring a robust and self-validating approach to generating high-quality, reproducible data.

Introduction: The Significance of Metabolite Stability

Meclizine, a first-generation H1 antagonist, is widely used for the management of motion sickness and vertigo.[1][2] Its metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 identified as the dominant enzyme responsible for biotransformation in humans.[1][3] The metabolic pathways for tertiary amines like meclizine often involve N-oxidation, leading to the formation of N-oxide metabolites.[4] Meclizine N,N'-Dioxide is a potential metabolite of meclizine, and understanding its metabolic fate is crucial for a complete characterization of the parent drug's disposition.[5][6]

The stability of a metabolite is a critical parameter in drug development for several reasons:

  • Pharmacological Activity: Metabolites can be active, inactive, or even toxic. An N-oxide metabolite may possess its own pharmacological profile or serve as a prodrug, being reduced back to the active parent compound in vivo.[4]

  • Pharmacokinetics: A highly stable metabolite can accumulate in the plasma, contributing significantly to the overall exposure and potentially leading to off-target effects or drug-drug interactions.

  • Safety Assessment: A comprehensive understanding of all major circulating metabolites is a regulatory expectation to ensure a complete safety profile of a new chemical entity.

This guide will focus on the use of human liver microsomes (HLM) as the in vitro test system, as they are a rich source of Phase I metabolic enzymes, particularly CYPs, and are a standard model for early-stage metabolic stability screening.[7][8]

Scientific Rationale and Experimental Design

The core of this investigation is to determine the rate at which Meclizine N,N'-Dioxide is consumed by metabolic enzymes in a controlled in vitro environment. This is quantified as the intrinsic clearance (Clint), a measure of the inherent ability of the liver to metabolize a compound.[9]

The Choice of In Vitro System: Human Liver Microsomes

Human liver microsomes are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate.[8] They are selected for this study for the following reasons:

  • Enzyme Concentration: They contain a high concentration of Phase I enzymes, including the CYP and flavin-containing monooxygenase (FMO) systems, which are primary catalysts for N-oxide formation and potential further metabolism.[4][7][8]

  • Cost-Effectiveness and Throughput: Microsomal assays are relatively inexpensive and amenable to a 96-well plate format, making them suitable for screening and early-stage development.[10][11]

  • Mechanistic Focus: This system isolates the contribution of Phase I metabolism. By comparing results in the presence and absence of necessary cofactors, the involvement of specific enzyme classes can be elucidated.[7]

Cofactor Requirement: The NADPH Regenerating System

CYP-mediated reactions are oxidative and require a constant supply of the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form).[7] In a static in vitro system, NADPH is rapidly depleted. To ensure the enzymatic reaction proceeds linearly over the incubation period, an NADPH regenerating system is essential.

This system typically consists of:

  • NADP+ : The oxidized form of the cofactor.

  • Glucose-6-phosphate (G6P) : The substrate for the regenerating enzyme.

  • Glucose-6-phosphate Dehydrogenase (G6PDH) : The enzyme that reduces NADP+ to NADPH using G6P.[10]

By continuously replenishing the NADPH pool, the metabolic reaction is not limited by cofactor availability, ensuring the measured clearance reflects the true enzymatic capacity.

Experimental Workflow: A Visual Overview

The experimental workflow is designed to ensure reproducibility and minimize variability. The following diagram illustrates the key stages of the assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Meclizine N,N'-Dioxide Stock Solution (DMSO) prep_work Prepare Working Solution (Acetonitrile/Buffer) prep_stock->prep_work pre_inc Pre-incubate Microsomes & Test Compound at 37°C prep_work->pre_inc prep_microsomes Thaw & Dilute Human Liver Microsomes prep_microsomes->pre_inc prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction by adding NADPH System prep_nadph->initiate pre_inc->initiate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) initiate->sampling terminate Terminate Reaction (Add ice-cold Acetonitrile with Internal Standard) sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Calculation of Clint lcms->data caption Figure 1. Experimental Workflow for Microsomal Stability Assay.

Caption: Figure 1. Experimental Workflow for Microsomal Stability Assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, which is standard for metabolic stability assays.[10]

Materials and Reagents
  • Meclizine N,N'-Dioxide (analytical standard)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl2)

  • NADPH Regenerating System (Solutions A & B, or a pre-mixed commercial system)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid, LC-MS grade

  • Ultrapure Water

  • Internal Standard (IS): A structurally similar compound not present in the matrix, such as Flunarizine, for analytical normalization.

  • Positive Control Compounds (e.g., Verapamil for high clearance, Imipramine for low clearance)[12]

Preparation of Solutions
  • Test Compound Stock (10 mM): Accurately weigh and dissolve Meclizine N,N'-Dioxide in DMSO.

  • Intermediate Spiking Solution (100 µM): Dilute the 10 mM stock solution in a 50:50 mixture of Acetonitrile:Water.

  • Microsomal Working Solution (1 mg/mL): Thaw pooled HLM rapidly at 37°C and immediately place on ice. Dilute to 1 mg/mL with ice-cold 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH Regenerating System Working Solution: Prepare according to the manufacturer's instructions immediately before use. Keep on ice.

  • Termination Solution: Ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM).

Incubation Procedure
  • In a 96-well plate, add the required volume of 100 mM phosphate buffer.

  • Add the microsomal working solution to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture.[7]

  • Add the intermediate spiking solution to achieve a final Meclizine N,N'-Dioxide concentration of 1 µM . Rationale: This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to allow the compound and microsomes to reach thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system working solution. This is Time 0 .

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing 3-5 volumes of the ice-cold termination solution.[10] The immediate addition of a large volume of organic solvent effectively stops the enzymatic reaction by precipitating the proteins.

  • Control Incubations:

    • Negative Control (-NADPH): At the final time point, run a parallel incubation where the NADPH system is replaced with buffer. This accounts for any non-enzymatic degradation.

    • Positive Controls: Run known high and low clearance compounds to verify the metabolic competency of the microsomal batch.

Sample Processing and LC-MS/MS Analysis
  • Protein Precipitation: After the final time point, seal and centrifuge the sample plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated microsomal proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.

ParameterRecommended Starting Conditions
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, <3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.5 mL/min
Gradient A suitable gradient from low to high organic phase to elute the analyte and IS.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)
Table 1: Suggested starting parameters for LC-MS/MS analysis.[13]

Self-Validation Check: The peak area of the internal standard should be consistent across all samples (excluding the T0 sample if IS is in the termination solution). Significant variation may indicate issues with sample processing or matrix effects.

Data Analysis and Interpretation

The primary output from the LC-MS/MS is the peak area ratio of the analyte (Meclizine N,N'-Dioxide) to the internal standard at each time point.

  • Calculate Percent Remaining:

    • % Remaining at time t = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the linear regression line of this plot is equal to the negative elimination rate constant (-k). The unit is min⁻¹.

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

    • This can be simplified to: Clint = k * (Incubation Volume (µL) / Microsomal Protein (mg))[9]

Interpreting the Data

The calculated Clint value allows for the classification of Meclizine N,N'-Dioxide's metabolic stability.

Intrinsic Clearance (µL/min/mg)Half-Life (min)Metabolic Stability Classification
< 12> 58Low (Stable)
12 - 5513 - 58Medium (Moderately Stable)
> 55< 13High (Unstable)
Table 2: General classification of in vitro metabolic stability based on human liver microsome data. (Adapted from industry standards).

A high clearance value suggests that Meclizine N,N'-Dioxide is rapidly metabolized by microsomal enzymes. A low clearance value indicates it is relatively stable in this system.

Potential Metabolic Pathways of Meclizine N,N'-Dioxide

While the primary goal of this assay is to measure the disappearance of the parent compound, it is also critical to consider the potential transformation products. For an N-oxide, several pathways are possible.

pathways Mec_DiNO Meclizine N,N'-Dioxide Mec_MonoNO Meclizine Mono-N-Oxide Mec_DiNO->Mec_MonoNO Reduction (CYP/Reductases) Hydroxylated Hydroxylated Metabolites Mec_DiNO->Hydroxylated Oxidation (CYP) (e.g., on aromatic rings) Meclizine Meclizine (Parent Drug) Mec_MonoNO->Meclizine Reduction (CYP/Reductases) Dealkylated N-dealkylated Metabolites Meclizine->Dealkylated Oxidation (CYP2D6) caption Figure 2. Potential Metabolic Pathways for Meclizine N,N'-Dioxide.

Caption: Figure 2. Potential Metabolic Pathways for Meclizine N,N'-Dioxide.

  • Reduction: N-oxides can be reduced back to the corresponding tertiary amine.[14] This can be a significant metabolic pathway and would regenerate the parent drug, meclizine. This reaction can be catalyzed by CYP enzymes or other reductases present in the microsomes.

  • Further Oxidation: The molecule could undergo additional oxidative metabolism, such as hydroxylation on the aromatic rings, catalyzed by CYP enzymes.

  • Stability: It is also possible that the N,N'-Dioxide is a metabolically stable terminal metabolite with low intrinsic clearance.

By analyzing the LC-MS/MS data for the appearance of potential metabolites (e.g., meclizine, a mono-N-oxide), a more complete picture of the metabolic fate of Meclizine N,N'-Dioxide can be developed.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for determining the in vitro metabolic stability of Meclizine N,N'-Dioxide. By employing human liver microsomes in conjunction with an NADPH regenerating system and a sensitive LC-MS/MS analytical method, researchers can generate reliable intrinsic clearance data. This information is fundamental to understanding the pharmacokinetic profile of meclizine's metabolites, thereby supporting comprehensive drug safety and efficacy assessments. The principles and protocols detailed herein are designed to ensure data integrity and provide actionable insights for drug development professionals.

References

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Wang, Z., et al. (2012). Meclizine metabolism and pharmacokinetics: formulation on its absorption. Journal of Clinical Pharmacology, 52(4), 573-579. [Link]

  • Khan, A., et al. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. Drug Development and Industrial Pharmacy, 47(3), 361-366. [Link]

  • Foo, W. Y., et al. (2015). Meclizine, a pregnane X receptor agonist, is a direct inhibitor and mechanism-based inactivator of human cytochrome P450 3A. Biochemical Pharmacology, 98(1), 169-179. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Wang, Z., et al. (2011). Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 879(1), 95-99. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ResearchGate. (n.d.). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. [Link]

  • National Center for Biotechnology Information. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Meclizine (HMDB0014875). [Link]

  • ResearchGate. (n.d.). Oxidative degradation chromatogram for meclizine hydrochloride. [Link]

  • ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance. [Link]

  • Axios Research. (n.d.). Meclizine-d8 dihydrochloride. [Link]

  • Gohil, V. M., et al. (2013). Meclizine Inhibits Mitochondrial Respiration through Direct Targeting of Cytosolic Phosphoethanolamine Metabolism. Journal of Biological Chemistry, 288(49), 35387-35395. [Link]

  • ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes. [Link]

  • ResearchGate. (n.d.). Large scale experiment and synthesis of Meclizine. [Link]

  • National Center for Biotechnology Information. (2023). Meclizine. StatPearls. [Link]

  • ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. [Link]

  • GSRS. (n.d.). MECLIZINE N-OXIDE. [Link]

  • ResearchGate. (n.d.). Synthesis of meclizine hydrochloride. [Link]

  • Semantic Scholar. (n.d.). Synthesis of meclizine hydrochloride. [Link]

  • ResearchGate. (n.d.). The Role of Drug Metabolites in the Inhibition of Cytochrome P450 Enzymes. [Link]

  • ResearchGate. (n.d.). (PDF) Meclizine Inhibits Mitochondria! Respiration through Direct Targeting of Cytosolic Phosphoethanolamine Metabolism. [Link]

  • National Center for Biotechnology Information. (n.d.). Meclizine. PubChem. [Link]

  • Acta Pharmaceutica Sciencia. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[3][10][15] triazolo[4,3-a]quinoxaline by in vitro rat. [Link]

  • Cashman, J. R., et al. (1990). Oxidation of N-hydroxynorzimeldine to a stable nitrone by hepatic monooxygenases. Chemical Research in Toxicology, 3(5), 428-432. [Link]

  • ResearchGate. (n.d.). Base degradation chromatogram for meclizine hydrochloride. [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Link]

  • Caldararo, S., et al. (2016). Mechanistic investigation of trimethylamine-N-oxide reduction catalysed by biomimetic molybdenum enzyme models. Dalton Transactions, 45(18), 7625-7635. [Link]

  • MDPI. (2021). Photocatalysis as a Tool for in Vitro Drug Metabolism Simulation: Multivariate Comparison of Twelve Metal Oxides on a Set of Twenty Model Drugs. [Link]

  • MDPI. (2021). Enzymatically Produced Trimethylamine N-Oxide: Conserving It or Eliminating It. [Link]

Sources

An In-Depth Technical Guide to the Potential Pharmacological Activity of Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation H1 antihistamine, is a well-established therapeutic for the management of motion sickness and vertigo, exerting its effects through central anticholinergic and H1 receptor antagonist activities.[1][2] Its metabolism gives rise to various derivatives, among them Meclizine N,N'-Dioxide, a molecule whose pharmacological profile remains largely uncharted.[3][4] This technical guide provides a comprehensive framework for the systematic investigation of the potential pharmacological activity of Meclizine N,N'-Dioxide. We will delve into the theoretical underpinnings of N-oxide pharmacology, propose key hypotheses regarding the activity of this metabolite, and provide detailed, field-proven methodologies for its synthesis and rigorous pharmacological characterization. This document is intended to serve as a roadmap for researchers seeking to elucidate the therapeutic potential of this intriguing compound.

Introduction: The Rationale for Investigating Meclizine N,N'-Dioxide

Tertiary amine N-oxides are common metabolites of many drugs and can exhibit their own distinct pharmacological profiles, act as prodrugs that convert back to the parent amine, or display altered pharmacokinetic properties such as solubility and membrane permeability.[5][6] The introduction of the highly polar N-oxide functional groups to the piperazine core of Meclizine could fundamentally alter its interaction with biological targets and its disposition in the body.[7]

Several key questions arise regarding the potential activity of Meclizine N,N'-Dioxide:

  • Intrinsic Pharmacological Activity: Does Meclizine N,N'-Dioxide possess inherent antagonist activity at histamine H1 or muscarinic receptors?

  • Prodrug Hypothesis: Could Meclizine N,N'-Dioxide act as a prodrug, undergoing in vivo reduction back to the pharmacologically active Meclizine?[8]

  • Altered Blood-Brain Barrier (BBB) Permeability: How does the addition of two N-oxide moieties affect the molecule's ability to cross the blood-brain barrier, potentially altering its central nervous system (CNS) effects?[9][10]

  • Safety and Off-Target Effects: What is the safety profile of Meclizine N,N'-Dioxide, and does it interact with other receptors or enzymes?

This guide will provide the experimental frameworks to address these critical questions.

Synthesis and Characterization of Meclizine N,N'-Dioxide

Proposed Synthetic Pathway:

G Meclizine Meclizine Reaction Oxidation Reaction Meclizine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H₂O₂) Oxidizing_Agent->Reaction Solvent Solvent (e.g., Dichloromethane or Acetone) Solvent->Reaction Purification Purification (Chromatography) Reaction->Purification MND Meclizine N,N'-Dioxide Purification->MND Characterization Characterization (NMR, MS, Elemental Analysis) MND->Characterization

Caption: Proposed synthetic workflow for Meclizine N,N'-Dioxide.

Step-by-Step Protocol:

  • Dissolution: Dissolve Meclizine in a suitable organic solvent such as dichloromethane or acetone.

  • Oxidation: Add a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution. The reaction should be monitored closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and temperature.

  • Quenching and Extraction: Upon completion, the reaction is quenched, and the product is extracted from the aqueous phase.

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Characterization: The final product's structure and purity should be unequivocally confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

In Vitro Pharmacological Evaluation

A tiered in vitro screening approach is essential to determine the intrinsic activity of Meclizine N,N'-Dioxide at the primary targets of its parent compound.

Histamine H1 Receptor Binding and Functional Assays

Hypothesis: Meclizine N,N'-Dioxide may retain affinity for the H1 receptor, or its affinity may be significantly altered.

Experimental Workflow:

G cluster_0 H1 Receptor Binding Assay cluster_1 H1 Receptor Functional Assay H1_Membranes HEK293 cells expressing human H1 receptor Incubation Incubation H1_Membranes->Incubation Radioligand [³H]-mepyramine (Radioligand) Radioligand->Incubation MND_Compound Meclizine N,N'-Dioxide (Test Compound) MND_Compound->Incubation Filtration Filtration & Scintillation Counting Incubation->Filtration Ki_Determination Determine Ki value Filtration->Ki_Determination H1_Cells CHO or HEK293 cells expressing H1 receptor Calcium_Assay Calcium Flux Assay (e.g., Fluo-4) H1_Cells->Calcium_Assay Histamine Histamine (Agonist) Histamine->Calcium_Assay MND_Functional Meclizine N,N'-Dioxide (Test Compound) MND_Functional->Calcium_Assay IC50_Determination Determine IC50 value Calcium_Assay->IC50_Determination

Caption: In vitro workflow for H1 receptor characterization.

Protocol 1: H1 Receptor Radioligand Binding Assay [13][14][15]

  • Membrane Preparation: Prepare membrane homogenates from HEK293T cells transiently expressing the human H1 receptor.

  • Incubation: Incubate the membrane homogenates with a fixed concentration of the radioligand [³H]-mepyramine and varying concentrations of Meclizine N,N'-Dioxide.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibitory constant (Ki) value for Meclizine N,N'-Dioxide by non-linear regression analysis of the competition binding data.

Protocol 2: H1 Receptor Functional Assay (Calcium Flux) [16][17]

  • Cell Culture: Culture CHO or HEK293 cells stably expressing the human H1 receptor.

  • Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Stimulation: Pre-incubate the cells with varying concentrations of Meclizine N,N'-Dioxide before stimulating with a sub-maximal concentration of histamine.

  • Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value for Meclizine N,N'-Dioxide to determine its functional antagonist potency.

Muscarinic Receptor Binding and Functional Assays

Hypothesis: The anticholinergic activity of Meclizine may be retained, altered, or abolished in its N,N'-Dioxide form.

Experimental Approach: A similar set of binding and functional assays should be performed across the M1-M5 muscarinic receptor subtypes to determine the anticholinergic profile of Meclizine N,N'-Dioxide.[18][19][20][21][22] Radioligand binding assays can be conducted using a non-selective muscarinic antagonist like [³H]-N-methylscopolamine ([³H]NMS). Functional assays will typically measure agonist-induced changes in intracellular calcium (for M1, M3, M5) or inhibition of cAMP accumulation (for M2, M4).

Data Presentation: In Vitro Receptor Profiling

CompoundH1 Ki (nM)H1 IC50 (nM)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Meclizine (Reference)Expected ValueExpected ValueExpected ValueExpected ValueExpected ValueExpected ValueExpected Value
Meclizine N,N'-DioxideExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value

Investigating the Prodrug Potential

Hypothesis: Meclizine N,N'-Dioxide is a prodrug that is metabolically reduced to Meclizine in vivo.

Experimental Workflow:

G MND Meclizine N,N'-Dioxide Incubation Incubation at 37°C MND->Incubation Liver_Microsomes Human Liver Microsomes + NADPH Liver_Microsomes->Incubation LCMS_Analysis LC-MS/MS Analysis Incubation->LCMS_Analysis Quantification Quantify Meclizine and Meclizine N,N'-Dioxide LCMS_Analysis->Quantification

Caption: In vitro metabolic reduction workflow.

Protocol 3: In Vitro Metabolic Reduction Assay [8][23][24]

  • Incubation: Incubate Meclizine N,N'-Dioxide with human liver microsomes in the presence of an NADPH-generating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both Meclizine N,N'-Dioxide and the parent Meclizine.

  • Data Analysis: Plot the concentration of both compounds over time to determine the rate of reduction.

In Vivo Pharmacological Evaluation

In vivo studies are crucial to understand the integrated pharmacological effects of Meclizine N,N'-Dioxide, including its potential antivertigo and anti-motion sickness activity, and its CNS effects.

Animal Models of Vertigo and Motion Sickness

Hypothesis: Meclizine N,N'-Dioxide, either through its intrinsic activity or after conversion to Meclizine, will show efficacy in animal models of vestibular dysfunction.

Model Selection:

  • Rotational Models: Exposing rats or mice to off-axis rotation is a common method to induce motion sickness, which can be quantified by observing behaviors such as pica (consumption of non-nutritive substances like kaolin).[25][26]

  • Chemical-Induced Vertigo: Intratympanic injection of substances like arsanilic acid in mice can induce vestibular dysfunction, leading to observable behaviors such as circling and head tilting.[1][27][28]

Protocol 4: Rat Model of Motion Sickness

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the experimental conditions.

  • Drug Administration: Administer Meclizine N,N'-Dioxide, Meclizine (positive control), or vehicle (negative control) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

  • Motion Stimulus: After a predetermined pre-treatment time, place the rats in a rotation device and subject them to a standardized rotational stimulus.

  • Behavioral Observation: After the stimulus, return the rats to their home cages, which contain pre-weighed kaolin pellets, and measure the amount of kaolin consumed over a set period.

  • Data Analysis: Compare the amount of kaolin consumed between the different treatment groups to assess the anti-emetic/anti-motion sickness effect.

Data Presentation: In Vivo Efficacy

Treatment GroupDose (mg/kg)Kaolin Consumption (g)% Inhibition of Pica
Vehicle Control-Mean ± SEM-
MeclizineDose 1Mean ± SEMCalculated Value
MeclizineDose 2Mean ± SEMCalculated Value
Meclizine N,N'-DioxideDose 1Mean ± SEMCalculated Value
Meclizine N,N'-DioxideDose 2Mean ± SEMCalculated Value

Conclusion and Future Directions

This guide provides a foundational experimental framework for the initial pharmacological investigation of Meclizine N,N'-Dioxide. The data generated from these studies will be instrumental in determining whether this metabolite is an inactive byproduct, a potentially valuable prodrug, or a novel pharmacological entity in its own right. Positive findings would warrant further investigation into its detailed pharmacokinetic profile, including a direct assessment of its blood-brain barrier permeability and a comprehensive safety pharmacology evaluation. The exploration of Meclizine N,N'-Dioxide represents a compelling opportunity to expand our understanding of the structure-activity relationships of piperazine-based antihistamines and could potentially lead to the development of new therapeutic agents for vestibular disorders.

References

  • Nitric oxide-dependent blood-brain barrier permeability alteration in the rat brain - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Radiotherapy Reduces N -Oxides for Prodrug Activation in Tumors - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Nitric oxide redox species exert differential permeability effects on the blood-brain barrier - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cytochrome P450-Mediated Biotransformation of Sorafenib and Its N-Oxide Metabolite: Implications for Cell Viability and Human Toxicity | Chemical Research in Toxicology. (n.d.). Retrieved January 16, 2026, from [Link]

  • Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents | ACS Central Science. (n.d.). Retrieved January 16, 2026, from [Link]

  • Animal models in motion sickness research - NASA Technical Reports Server (NTRS). (n.d.). Retrieved January 16, 2026, from [Link]

  • Meclizine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 16, 2026, from [Link]

  • Regio-selective Formation of N-oxide Metabolites - Hypha Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pharmacology of meclizine (Antivert) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 9). Retrieved January 16, 2026, from [Link]

  • Nitric oxide and blood-brain barrier integrity - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Nitric Oxide Modulates Blood-Brain Barrier Permeability During Infections With an Inactivated Bacterium - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Nitric Oxide and Blood-Brain Barrier Integrity - KU ScholarWorks. (n.d.). Retrieved January 16, 2026, from [Link]

  • Advances in Animal Modeling Modalities for Motion Sickness in Flight Simulation Environments - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • What Predictability for Animal Models of Peripheral Vestibular Disorders? - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Histamine H1 Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved January 16, 2026, from [Link]

  • Analysis of animal models of vertigo based on the characteristics of clinical conditions in Chinese and Western medicines. (2024, May 13). Retrieved January 16, 2026, from [Link]

  • Meclizine N,N-Dioxide | CAS 114624-70-3 - Veeprho. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs. (n.d.). Retrieved January 16, 2026, from [Link]

  • Drug metabolism - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice. (n.d.). Retrieved January 16, 2026, from [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

  • Piperazine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents. (n.d.).
  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 | ACS Infectious Diseases. (n.d.). Retrieved January 16, 2026, from [Link]

  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents. (n.d.).
  • Receptor binding studies of soft anticholinergic agents - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. (n.d.). Retrieved January 16, 2026, from [Link]

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Competition binding for the histamine H1 receptor by [³H]mepyramine and... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics | ACS Omega. (n.d.). Retrieved January 16, 2026, from [Link]

  • The muscarinic M5 receptor: a silent or emerging subtype? - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Quantitative analysis of the loss of muscarinic receptors in various peripheral tissues in M1–M5 receptor single knockout mice - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • M1 Muscarinic Acetylcholine Receptor Assay - Innoprot. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Discovery and Historical Context of Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and historical context of Meclizine N,N'-Dioxide, a significant metabolite of the first-generation antihistamine, Meclizine. The narrative delves into the initial identification of this compound in human metabolic studies, its chemical synthesis for use as a reference standard, and the analytical methodologies employed for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biotransformation of Meclizine and the scientific journey that led to the characterization of its N,N'-dioxide metabolite.

Introduction: The Clinical Significance of Meclizine

Meclizine, a piperazine derivative, was first patented in 1951 and introduced for medical use in 1953.[1] It is a first-generation H1 receptor antagonist widely recognized for its antiemetic, antivertigo, and antihistaminic properties.[1][2][3] Clinically, it is primarily used to treat motion sickness and the symptoms of vertigo associated with vestibular disorders.[1][2][3] The therapeutic effects of Meclizine are attributed to its ability to act as an antagonist at H1 receptors and its central anticholinergic actions, which depress labyrinth excitability and vestibular stimulation.[1][3]

The metabolic fate of a drug is a critical aspect of its pharmacological profile, influencing its efficacy, duration of action, and potential for drug-drug interactions. The biotransformation of Meclizine in the human body leads to the formation of several metabolites, including N-oxide derivatives. This guide focuses specifically on the discovery and historical context of Meclizine N,N'-Dioxide.

The Discovery of Meclizine N,N'-Dioxide: A Landmark in Meclizine Metabolism

The pivotal discovery of Meclizine N,N'-Dioxide as a human metabolite was reported in a 1988 study by Goenechea and colleagues.[4] This seminal work, published in the Journal of Clinical Chemistry and Clinical Biochemistry, provided the first comprehensive analysis of the biotransformation of Meclizine in the human body.[4]

The 1988 Goenechea et al. Study

In their investigation, Goenechea and his team administered Meclizine orally to human subjects and subsequently isolated and identified eleven metabolites from urine and feces.[4] Among these, they identified 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)-methyl]-piperazine-N,N'-dioxide .[4] The structural elucidation of this and other metabolites was achieved through the comparison of their spectral data with those of synthetically prepared reference compounds.[4] This approach underscores the necessity of chemical synthesis in the definitive identification of drug metabolites.

The identification of a dioxide metabolite indicated that both nitrogen atoms of the piperazine ring are susceptible to N-oxidation, a common metabolic pathway for tertiary amines.[5]

Chemical Synthesis of Meclizine N,N'-Dioxide

General Principles of Tertiary Amine N-Oxidation

The conversion of a tertiary amine to its corresponding N-oxide is a well-established chemical transformation. Common oxidizing agents for this purpose include:

  • Hydrogen Peroxide (H₂O₂): Often used in the presence of a catalyst.

  • Peroxy acids: Such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Ozone (O₃)

The reaction involves the oxidation of the nitrogen atom of the tertiary amine. In the case of Meclizine, which contains two tertiary amine nitrogens within the piperazine ring, a controlled oxidation is necessary to achieve the N,N'-dioxide.

A Postulated Synthetic Workflow for Meclizine N,N'-Dioxide

Based on general principles of organic synthesis, a plausible route for the preparation of Meclizine N,N'-Dioxide is outlined below. This protocol is a representative example and would require optimization for specific laboratory conditions.

Experimental Protocol: Synthesis of Meclizine N,N'-Dioxide

  • Dissolution: Dissolve Meclizine free base in a suitable organic solvent, such as dichloromethane or chloroform.

  • Addition of Oxidizing Agent: Slowly add an excess of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution while maintaining a controlled temperature, typically between 0°C and room temperature. The use of a molar excess of the oxidizing agent is necessary to ensure the oxidation of both nitrogen atoms.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion of the reaction, quench any remaining oxidizing agent. This can be achieved by washing the reaction mixture with a solution of sodium bisulfite or sodium thiosulfate.

  • Extraction and Purification: Extract the N,N'-dioxide product into an aqueous acidic solution. Subsequently, basify the aqueous layer and extract the product back into an organic solvent. The purified Meclizine N,N'-Dioxide can then be isolated by evaporation of the solvent and further purified by techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized Meclizine N,N'-Dioxide using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Diagram of the Postulated Synthetic Pathway for Meclizine N,N'-Dioxide

G Meclizine Meclizine MeclizineDioxide Meclizine N,N'-Dioxide Meclizine->MeclizineDioxide Oxidation OxidizingAgent Oxidizing Agent (e.g., m-CPBA) G Meclizine Meclizine (in the body) CYP_Enzymes CYP450 Enzymes Meclizine->CYP_Enzymes N_Oxide Meclizine N-Oxide CYP_Enzymes->N_Oxide N-Oxidation NN_Dioxide Meclizine N,N'-Dioxide CYP_Enzymes->NN_Dioxide N-Oxidation N_Oxide->CYP_Enzymes Excretion Excretion NN_Dioxide->Excretion

Sources

A Technical Guide to the Structural Elucidation of Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of Meclizine N,N'-Dioxide, a potential metabolite of the antihistamine Meclizine. Aimed at researchers in drug metabolism, analytical chemistry, and pharmaceutical development, this document outlines a cohesive strategy integrating chemical synthesis, chromatographic separation, and advanced spectroscopic analysis. We delve into the causality behind experimental choices, presenting detailed, self-validating protocols for High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing data from these orthogonal techniques, this guide establishes a robust methodology for the unambiguous confirmation of the N,N'-dioxide structure, ensuring scientific integrity and advancing the understanding of Meclizine's metabolic fate.

Introduction and Strategic Overview

Meclizine, a first-generation antihistamine, is widely used for the treatment of motion sickness and vertigo.[1][2] Its metabolism primarily occurs in the liver, mediated by the CYP2D6 enzyme, leading to the formation of several metabolites.[1][3][4] While the metabolic fate of Meclizine is not fully characterized, the presence of two tertiary amine centers in its piperazine ring suggests the potential for N-oxidation, a common metabolic pathway for such compounds.[4][5] The formation of an N,N'-dioxide, where both nitrogen atoms of the piperazine ring are oxidized, represents a plausible but challenging analytical target due to its increased polarity.

The definitive structural elucidation of such a metabolite is paramount for a complete understanding of the drug's pharmacokinetics, efficacy, and potential toxicity. An incorrect structural assignment can have significant consequences in drug development. For instance, structures predicted solely by mass spectrometry fragmentation can sometimes be misleading, necessitating confirmation by more definitive methods like NMR.[6]

This guide presents a systematic and authoritative workflow for the structural elucidation of the hypothesized Meclizine N,N'-Dioxide. The core of our strategy is the integration of multiple, orthogonal analytical techniques, which provides a self-validating system for structural confirmation.[7][8]

The Central Hypothesis: Structure of Meclizine N,N'-Dioxide

Meclizine possesses two tertiary amine nitrogens within its piperazine core, both susceptible to metabolic oxidation. The hypothesized N,N'-Dioxide structure involves the addition of an oxygen atom to each of these nitrogens, as depicted below.

Caption: Chemical structures of the parent drug, Meclizine, and its hypothesized N,N'-Dioxide metabolite.

Elucidation Workflow

Elucidation_Workflow Synthesis Chemical Synthesis of Reference Standard Purification HPLC Purification & Isolation Synthesis->Purification Crude Product MS_Analysis Mass Spectrometry (HRMS & MS/MS) Purification->MS_Analysis Purified Analyte NMR_Analysis NMR Spectroscopy (1D & 2D) Purification->NMR_Analysis Purified Analyte Crystallography X-ray Crystallography (Optional Gold Standard) Purification->Crystallography High-purity crystals Data_Integration Data Integration & Structure Confirmation MS_Analysis->Data_Integration Elemental Composition & Fragmentation Data NMR_Analysis->Data_Integration Connectivity Data (Through-bond correlations) Crystallography->Data_Integration Absolute 3D Structure

Caption: A systematic workflow for the structural elucidation of Meclizine N,N'-Dioxide.

Synthesis of a Reference Standard

The cornerstone of definitive metabolite identification is the comparison of analytical data from the putative metabolite with that of an authentic, chemically synthesized reference standard. The direct oxidation of the parent tertiary amine is the most common and effective method for preparing N-oxides.[9][10]

Causality of Reagent Choice: Meta-chloroperoxybenzoic acid (m-CPBA) is selected as the oxidant. It is highly effective for the oxidation of tertiary amines to their corresponding N-oxides and operates under mild conditions, which minimizes potential side reactions.[9] The stoichiometry is adjusted to favor di-oxidation of the piperazine ring.

Protocol 2.1: Synthesis of Meclizine N,N'-Dioxide
  • Dissolution: Dissolve Meclizine dihydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM). Neutralize with a mild base (e.g., sodium bicarbonate, 2.2 eq) to free the amine base.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 2.5 eq, to ensure di-oxidation) portion-wise over 30 minutes, maintaining the temperature.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting material and the appearance of a more polar product spot.

  • Quenching: Upon completion, quench the excess m-CPBA by adding an aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N'-dioxide product.

Chromatographic Purification

N-oxides are significantly more polar than their parent amines due to the highly polar N+-O- bond.[9] This property is exploited for chromatographic separation.

Causality of Method Choice: Standard reversed-phase HPLC (RP-HPLC) may provide insufficient retention for the highly polar N,N'-dioxide. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating highly polar compounds, as it uses a polar stationary phase and a mobile phase with a high organic content, providing good retention and MS-compatible conditions.[11][12][13]

Protocol 3.1: HILIC-HPLC Purification
ParameterRecommended SettingRationale
Column HILIC Stationary Phase (e.g., Amide, Silica)Provides retention for highly polar analytes.[14]
Mobile Phase A 10 mM Ammonium Formate in Water, pH ~3.5Common MS-compatible buffer.
Mobile Phase B AcetonitrileStrong solvent in HILIC mode.
Gradient Start at 95% B, decrease to 60% B over 20 minA shallow gradient is crucial for resolving compounds with similar high polarity.
Flow Rate 1.0 mL/min (for analytical scale)Standard flow rate for good peak shape.
Detection UV at 230 nm / Mass SpectrometerMeclizine has a UV chromophore; MS allows for mass-based fraction collection.

Mass Spectrometry Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight (which gives the elemental formula) and fragmentation patterns (which provide structural clues).[7]

High-Resolution Mass Spectrometry (HRMS)

Causality of Technique Choice: HRMS instruments (like Orbitrap or TOF analyzers) can measure mass with high accuracy (<5 ppm).[15][16] This allows for the unambiguous determination of the elemental composition of the molecular ion, confirming the addition of two oxygen atoms to the Meclizine formula (C₂₅H₂₇ClN₂O₂).[17][18]

Expected Result:

  • Meclizine [M+H]+: C₂₅H₂₈ClN₂+, Calculated m/z = 391.1963

  • Meclizine N,N'-Dioxide [M+H]+: C₂₅H₂₈ClN₂O₂+, Calculated m/z = 423.1861

Tandem Mass Spectrometry (MS/MS)

Causality of Technique Choice: MS/MS involves isolating the parent ion and fragmenting it to observe daughter ions.[19] N-oxides exhibit characteristic fragmentation pathways, most notably the neutral loss of an oxygen atom ([M+H-16]) and a hydroxyl radical ([M+H-17]).[20][21][22] Observing these losses provides strong evidence for the N-oxide functionality. The fragmentation pattern of the piperazine ring can further confirm the location of the modifications.

Protocol 4.1: LC-HRMS/MS Analysis
  • Infusion: Introduce the purified sample into an ESI-HRMS system via the HILIC method described above.

  • Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 100-1000 to detect the protonated molecular ion ([M+H]+). Verify its accurate mass against the calculated value for C₂₅H₂₈ClN₂O₂+.

  • Tandem MS (MS2): Perform data-dependent acquisition. Isolate the precursor ion at m/z 423.1861 and subject it to collision-induced dissociation (CID).

  • Fragment Analysis: Analyze the resulting product ion spectrum for characteristic losses (e.g., -16, -17, -32) and fragments corresponding to the cleavage of the piperazine ring.

Predicted IonElemental FormulaDescription
423.1861[C₂₅H₂₈ClN₂O₂]+Protonated Parent Molecule
407.1912[C₂₅H₂₈ClN₂O]+Loss of one Oxygen atom (-16 Da)
406.1833[C₂₅H₂₇ClN₂O]+Loss of a Hydroxyl radical (-17 Da)
391.1963[C₂₅H₂₈ClN₂]+Loss of two Oxygen atoms (-32 Da)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides compelling evidence, NMR spectroscopy is the gold standard for the definitive, unambiguous structural elucidation of organic molecules.[6][23] It provides direct insight into the carbon-hydrogen framework and atom connectivity.

Causality of Technique Choice: The formation of an N-oxide bond significantly alters the electronic environment of nearby atoms. This results in predictable changes in the ¹H and ¹³C NMR chemical shifts of the adjacent α-carbons and α-protons.[24][25] 2D NMR experiments, such as HSQC and HMBC, are essential to connect the full molecular framework.[26][27]

Expected Chemical Shift Changes

Upon N-oxidation of a tertiary amine:

  • α-Carbons (¹³C): Typically experience a downfield shift (Δδ ≈ +10 to +20 ppm) due to the deshielding effect of the N+-O- bond.[25][28]

  • α-Protons (¹H): Also shift downfield (Δδ ≈ +0.5 to +1.0 ppm) for the same reason.[24][29]

For Meclizine N,N'-Dioxide, we would expect to see significant downfield shifts for all four carbon atoms of the piperazine ring and their attached protons compared to the parent Meclizine molecule.

Key 2D NMR Experiments
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This is crucial for assigning the proton and carbon signals of the piperazine ring.[27][30]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is the key experiment to "walk" across the molecule and confirm long-range connectivity. For example, an HMBC correlation from the benzylic protons (-CH₂-) to the carbons of the piperazine ring would confirm the location of the N,N'-dioxide modification.[27][31]

Caption: Key HMBC correlation confirming connectivity between the benzyl group and the oxidized piperazine ring.

Protocol 5.1: NMR Data Acquisition
  • Sample Prep: Dissolve 1-5 mg of the purified Meclizine N,N'-Dioxide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D Spectra: Acquire a standard ¹H NMR spectrum and a ¹³C{¹H} NMR spectrum.

  • 2D Spectra: Acquire the following 2D NMR datasets:

    • COSY: To establish proton-proton couplings.

    • HSQC: To assign one-bond proton-carbon correlations.

    • HMBC: To establish the key long-range connectivities and confirm the overall structure.

  • Data Analysis: Compare the spectra to those of the parent Meclizine. Identify the downfield-shifted signals corresponding to the piperazine ring. Use the HMBC correlations to confirm the connectivity between the diphenylmethyl and methylbenzyl moieties through the N,N'-dioxide piperazine core.

The Gold Standard: X-ray Crystallography

While the combination of HRMS and NMR provides a definitive structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of molecular structure and stereochemistry in the solid state.[32][33] If a suitable single crystal of the purified N,N'-dioxide can be grown, this technique can resolve any remaining ambiguity.[34]

Conclusion

The structural elucidation of a drug metabolite like Meclizine N,N'-Dioxide requires a rigorous, multi-faceted analytical approach. By following the integrated workflow presented in this guide—from targeted synthesis and purification to advanced spectroscopic analysis with HRMS and NMR—researchers can achieve an unambiguous and scientifically sound structural assignment. This systematic process, grounded in the causality of experimental choices, ensures the highest level of scientific integrity and provides the trustworthy data essential for advancing drug development and metabolic research.

References

  • Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. PubMed Central.

  • Kind, T., et al. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Metabolites, 8(3), 44.

  • Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.

  • Wikipedia. (n.d.). Meclizine.

  • The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design.

  • Szakács, Z., et al. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry, 49(6), 320-327.

  • Almeida, B., et al. (2021). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Comprehensive Natural Products III, 436-466.

  • ResearchGate. (n.d.). Synthesis of Tertiary Amine N-Oxides-A Review.

  • Thieme. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.

  • National Institutes of Health. (n.d.). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions.

  • Thieme. (n.d.). Product Class 3: Amine N-Oxides.

  • Lee, H. J., et al. (2012). Meclizine metabolism and pharmacokinetics: formulation on its absorption. Journal of Clinical Pharmacology, 52(8), 1251-1258.

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690.

  • SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

  • van der Hooft, J. J. J., et al. (2013). Structural elucidation of low abundant metabolites in complex sample matrices. Metabolomics, 9(Suppl 1), 17-26.

  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(8), 548-555.

  • National Institutes of Health. (n.d.). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity.

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis.

  • PubMed. (2017). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity.

  • Spectroscopy Online. (2013). Using High-Resolution LC–MS to Analyze Complex Sample.

  • JEOL USA, Inc. (2006). MS: Elemental Compositions and their Calculation.

  • Semantic Scholar. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.

  • U.S. Food and Drug Administration. (n.d.). ANTIVERT® (meclizine HCl) Tablets USP.

  • U.S. Food and Drug Administration. (n.d.). ANTIVERT® Tablets.

  • PubMed. (2020). Liquid Chromatography Methods for Separation of Polar and Charged Intracellular Metabolites for 13C Metabolic Flux Analysis.

  • National Center for Biotechnology Information. (n.d.). Meclizine - StatPearls.

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.

  • Thermo Fisher Scientific. (n.d.). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages.

  • MDPI. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction.

  • Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information.

  • National Institutes of Health. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.

  • Cornell eCommons. (n.d.). Structural Elucidation of An Unknown Compound.

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.

  • ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data.

  • MDPI. (1989). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction.

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

  • ResearchGate. (n.d.). Examples of separating polar metabolites in human serum extracts.

  • Journal of Natural Products. (1995). N-Oxides of Some Norditerpenoid Alkaloids.

  • PubMed. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.

  • ResearchGate. (2003). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox.

  • R Discovery. (2003). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox.

  • ResearchGate. (n.d.). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents.

  • Wikipedia. (n.d.). Tandem mass spectrometry.

  • ResearchGate. (n.d.). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide.

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of amines 28-30 and of their N-oxides.

  • ACS Publications. (n.d.). Synthesis and Characterization of Some Pyridine N-Oxide-Cyanoborane Complexes.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Meclizine N,N'-Dioxide in Pharmaceutical Sciences

Meclizine, a first-generation antihistamine, is widely utilized for the treatment of motion sickness and vertigo.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The metabolic journey of Meclizine within the human body, primarily mediated by the CYP2D6 enzyme, gives rise to various metabolites, including N-oxide derivatives.[3][4][5] This guide focuses on a specific, yet crucial, derivative: Meclizine N,N'-Dioxide.

Meclizine N,N'-Dioxide (CAS 114624-70-3) is the di-N-oxidized metabolite of Meclizine, bearing the molecular formula C25H27ClN2O2.[6][7] Unlike its mono-N-oxide counterpart, Meclizine N-oxide (CAS 114624-69-0), the dioxide variant possesses two N-oxide moieties, a structural alteration that is predicted to significantly influence its physicochemical characteristics.[8][9] As a potential metabolite and impurity in the manufacturing of Meclizine, a thorough understanding of the physicochemical properties of Meclizine N,N'-Dioxide is paramount for several key aspects of drug development:

  • Pharmacokinetic Profiling: Understanding the solubility, polarity, and stability of Meclizine N,N'-Dioxide is crucial for predicting its absorption, distribution, and elimination pathways, thereby informing the overall pharmacokinetic model of Meclizine.

  • Impurity Profiling and Control: As a potential impurity, regulatory bodies require strict characterization and control of Meclizine N,N'-Dioxide in the final drug product.[10][11]

  • Formulation Development: Knowledge of its solubility and stability is essential for developing robust formulations of Meclizine that ensure the stability of the active pharmaceutical ingredient (API) and control the formation of degradation products.

  • Toxicological Assessment: The physicochemical properties of a metabolite can influence its toxicological profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of Meclizine N,N'-Dioxide, offering both theoretical insights and practical experimental protocols for its characterization. While experimental data for this specific metabolite is not extensively available in public literature, this guide leverages established principles of medicinal chemistry and analytical science to provide a robust framework for its investigation.

Structural and Physicochemical Properties

The introduction of two polar N-oxide functional groups to the Meclizine scaffold is anticipated to bring about significant changes in its physicochemical properties compared to the parent drug.

PropertyMeclizineMeclizine N,N'-Dioxide (Predicted)Causality of Change
Molecular Formula C25H27ClN2[12]C25H27ClN2O2[6]Addition of two oxygen atoms.
Molecular Weight 390.96 g/mol [1]422.95 g/mol [7]Increased mass due to two oxygen atoms.
LogP 5.8[5]< 5.2 (Predicted)The N-oxide groups are highly polar, significantly increasing hydrophilicity and thus lowering the LogP value. The predicted LogP for the mono N-oxide is 5.2.[13]
Aqueous Solubility Poorly soluble (0.1 g/100mL)[5]Higher than Meclizine (Predicted)The polar N-oxide groups can form hydrogen bonds with water, leading to a substantial increase in aqueous solubility.[14]
pKa Basic (piperazine nitrogens)Less basic than Meclizine (Predicted)The electron-withdrawing nature of the N-oxide groups reduces the basicity of the piperazine nitrogens.
Melting Point 217-224 °C (as HCl salt)[5]Expected to be different from MeclizineChanges in crystal lattice energy due to the introduction of polar N-oxide groups will alter the melting point.

Synthesis and Characterization

Synthesis of Meclizine N,N'-Dioxide

Caption: Proposed workflow for the synthesis and purification of Meclizine N,N'-Dioxide.

Experimental Causality: The choice of oxidizing agent and reaction conditions (temperature, solvent, stoichiometry) is critical to control the extent of N-oxidation and maximize the yield of the desired dioxide product while minimizing the formation of the mono-N-oxide and other byproducts. The increased polarity of the N-oxides facilitates their separation from the less polar parent drug using techniques like column chromatography.[14]

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of Meclizine N,N'-Dioxide.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is the cornerstone for separating Meclizine, its N-oxide, and N,N'-Dioxide. Due to the increased polarity of the N-oxides, they will likely have shorter retention times than Meclizine on a C18 column.[15][16]

  • Mass Spectrometry (MS): MS is crucial for confirming the molecular weight of Meclizine N,N'-Dioxide (422.95 g/mol ). High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The protons and carbons adjacent to the N-oxide groups will exhibit characteristic downfield shifts compared to Meclizine.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the 1300-1200 cm⁻¹ region, corresponding to the N-O stretching vibration, would be a key diagnostic feature for the N-oxide functionality.[14]

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for determining the key physicochemical properties of Meclizine N,N'-Dioxide.

Determination of Aqueous Solubility

Principle: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for determining the aqueous solubility of Meclizine N,N'-Dioxide.

Self-Validating System: The protocol includes periodic sampling and analysis to ensure that true equilibrium solubility is measured, indicated by a plateau in the concentration-time profile. The use of a validated, specific HPLC method ensures accurate quantification.

Determination of Partition Coefficient (LogP)

Principle: The shake-flask method is also used to determine the LogP, which is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium.

Protocol:

  • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Dissolve a known amount of Meclizine N,N'-Dioxide in the water-saturated octanol or octanol-saturated water.

  • Add an equal volume of the other phase to a flask.

  • Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the aqueous and octanolic phases.

  • Determine the concentration of Meclizine N,N'-Dioxide in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Stability Studies

Principle: To assess the chemical stability of Meclizine N,N'-Dioxide under various stress conditions, mimicking those it might encounter during storage and in vivo.

Protocol:

  • Prepare solutions of Meclizine N,N'-Dioxide in various aqueous buffers (e.g., pH 3, 7, 9).

  • Expose the solutions to different stress conditions:

    • Temperature: Elevated temperatures (e.g., 40°C, 60°C).

    • Light: Photostability chamber according to ICH guidelines.

    • Oxidative: Low concentrations of hydrogen peroxide.

  • At specified time points, withdraw samples and analyze by a stability-indicating HPLC method.

  • Monitor for the decrease in the peak area of Meclizine N,N'-Dioxide and the appearance of any degradation products.

Trustworthiness: The use of a stability-indicating HPLC method is crucial. This method must be able to resolve the parent compound from all potential degradation products, ensuring that the measured decrease in concentration is accurate and not masked by co-eluting peaks.[17]

Conclusion

Meclizine N,N'-Dioxide represents a key molecule in the comprehensive understanding of Meclizine's behavior as a pharmaceutical agent. While a full experimental dataset on its physicochemical properties is yet to be established in the public domain, this guide provides a robust theoretical framework and detailed experimental protocols for its thorough investigation. By elucidating the properties of this di-N-oxide derivative, researchers and drug development professionals can enhance the quality, safety, and efficacy of Meclizine-based therapies. The methodologies outlined herein are grounded in established scientific principles and are designed to yield reliable and reproducible data, contributing to a more complete profile of this important pharmaceutical compound and its related substances.

References

  • Meclizine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pharmacology of meclizine (Antivert) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 9). Retrieved January 16, 2026, from [Link]

  • Meclizine metabolism and pharmacokinetics: formulation on its absorption - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Meclizine | C25H27ClN2 | CID 4034 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Meclizine: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, August 7). Retrieved January 16, 2026, from [Link]

  • Meclizine N'-Oxide | C25H27ClN2O | CID 54105930 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • USP Monographs: Meclizine Hydrochloride - USP29-NF24. (n.d.). Retrieved January 16, 2026, from [Link]

  • Meclizine Hydrochloride. (2012, June 5). Retrieved January 16, 2026, from [Link]

  • Meclizine N,N-Dioxide | CAS 114624-70-3 - Veeprho. (n.d.). Retrieved January 16, 2026, from [Link]

  • Meclizine - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

  • CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents. (n.d.).
  • A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Enantiomeric Separation of Meclizine Hydrochloride in Pharmaceutical Dosage Form by HPLC Method - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • MECLIZINE N-OXIDE - gsrs. (n.d.). Retrieved January 16, 2026, from [Link]

  • Separation and Simultaneous Quantitation of Meclizine Hydrochloride and Pyridoxine Hydrochloride in their Solid and Semi-Solid Preparations - International Journal of Pharmaceutical Sciences Review and Research. (2013, June 30). Retrieved January 16, 2026, from [Link]

  • Stability studies of meclizine HCl F6 fast dissolving tablets - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Technical Guide: Investigating Meclizine N,N'-Dioxide as a Potential Metabolite of Meclizine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Meclizine, a first-generation antihistamine of the piperazine class, is widely used for the management of motion sickness and vertigo.[1][2] Its metabolism is primarily understood to be mediated by CYP2D6, leading to various metabolites.[3][4] However, the full metabolic fate, particularly concerning the N-oxidation of its two tertiary amine centers within the piperazine ring, remains an area ripe for deeper investigation. This technical guide outlines a comprehensive strategy to explore the formation of Meclizine N,N'-Dioxide, a potential, yet uncharacterized, metabolite. We present a logical framework built on established principles of drug metabolism, advanced analytical techniques, and self-validating experimental design. This document serves as a roadmap for researchers in drug development and metabolism, providing detailed protocols for the chemical synthesis of a reference standard, methodologies for in vitro and in vivo metabolite identification using high-resolution mass spectrometry (HRMS), and the rationale underpinning each experimental choice.

Introduction: The Metabolic Landscape of Meclizine

Meclizine exerts its antiemetic and antivertigo effects through H1 receptor antagonism and central anticholinergic actions.[1][5] Administered orally, it reaches peak plasma concentrations in approximately 3 hours with a half-life of about 6 hours.[3] While it is established that the metabolic clearance of meclizine is significantly influenced by CYP2D6, the complete metabolic profile is not fully elucidated.[4][6] The structure of meclizine features a piperazine ring, a common moiety in pharmaceuticals that is known to be a target for various metabolic transformations, including N-dealkylation, ring oxidation, and N-oxidation.[7][8][9]

The formation of N-oxides is a critical pathway in the metabolism of drugs containing tertiary amine functionalities.[10][11] This biotransformation is primarily catalyzed by cytochrome P450 (CYP) enzymes and, notably, by the flavin-containing monooxygenase (FMO) system.[11][12] N-oxide metabolites can exhibit altered pharmacological activity, improved solubility, or, in some cases, contribute to idiosyncratic drug reactions.[12][13] Given that meclizine possesses two tertiary nitrogen atoms within its core piperazine structure, a sequential N-oxidation to form a mono-N-oxide and subsequently a di-N,N'-oxide is a chemically plausible metabolic route. Indeed, "Meclizine N-oxide" is a known metabolite and is commercially available, lending strong credence to this pathway.[14][15] This guide focuses on the logical next step: the investigation of the potential Meclizine N,N'-Dioxide metabolite.

Rationale for Investigating N,N'-Dioxide Formation

The investigation into the N,N'-Dioxide metabolite of meclizine is underpinned by several key principles of drug metabolism:

  • Structural Precedent: The piperazine moiety is susceptible to extensive metabolism. The presence of two tertiary amines makes it a prime candidate for multiple N-oxygenation events.[7]

  • Enzymatic Capability: Both CYP and FMO enzyme systems, abundant in the liver, are capable of N-oxidation.[11] While CYP2D6 is implicated in meclizine's overall metabolism, FMOs often exhibit high affinity for nucleophilic nitrogen centers and could play a significant role in N-oxide formation.[1][4]

  • Impact on Pharmacokinetics & Pharmacodynamics (PK/PD): The addition of two highly polar N-oxide functional groups would drastically increase the hydrophilicity of the parent molecule. This could significantly alter its volume of distribution, membrane permeability (including blood-brain barrier penetration), and route of elimination. Furthermore, the N-oxide metabolites may have a different affinity for the H1 receptor or other off-targets, potentially modifying the drug's efficacy and safety profile.[16]

A comprehensive understanding of this pathway is therefore essential for a complete safety and efficacy evaluation of meclizine, particularly in the context of inter-individual variability in drug-metabolizing enzyme expression.

Proposed Biotransformation Pathway

The proposed metabolic conversion of meclizine proceeds through a sequential oxidation of the two nitrogen atoms on the piperazine ring. The first oxidation would yield the known Meclizine N-oxide, and a subsequent oxidation would form the hypothetical Meclizine N,N'-Dioxide.

G Meclizine Meclizine C₂₅H₂₇ClN₂ M.W. 390.96 N_Oxide Meclizine N-Oxide C₂₅H₂₇ClN₂O M.W. 407.0 Meclizine->N_Oxide CYP / FMO (+16 Da) Di_N_Oxide Meclizine N,N'-Dioxide C₂₅H₂₇ClN₂O₂ M.W. 423.0 N_Oxide->Di_N_Oxide CYP / FMO (+16 Da)

Caption: Proposed metabolic pathway of Meclizine to its N,N'-Dioxide metabolite.

A Self-Validating Experimental Workflow

To definitively identify and characterize the Meclizine N,N'-Dioxide metabolite, a multi-pronged, self-validating approach is required. This workflow ensures that the identity of the putative metabolite is confirmed through independent, yet complementary, lines of evidence.

G cluster_0 In Vitro Metabolism cluster_1 Reference Standard cluster_2 Confirmation Incubation Incubation of Meclizine with Human Liver Microsomes (HLM) + NADPH Cofactor Analysis LC-HRMS Analysis of Incubate Incubation->Analysis Detection Detection of Putative Metabolite (M+H)+ at m/z 423.18 Analysis->Detection Confirmation Definitive Identification Detection->Confirmation Identical Mass Synthesis Chemical Synthesis of Meclizine N,N'-Dioxide Reference Standard Purification Purification & Structural Confirmation (NMR, HRMS) Synthesis->Purification Standard_Analysis LC-HRMS Analysis of Pure Standard Purification->Standard_Analysis Standard_Analysis->Confirmation Identical Retention Time Identical MS/MS Fragmentation

Caption: Self-validating workflow for metabolite identification.

Experimental Protocols

Protocol 1: Chemical Synthesis of Meclizine N,N'-Dioxide Reference Standard

Rationale: A chemically synthesized reference standard is indispensable for the unambiguous identification of a metabolite.[17] It provides a definitive benchmark for chromatographic retention time and mass spectral fragmentation patterns. The oxidation of tertiary amines to N-oxides is a well-established transformation, often achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[16][18]

Methodology:

  • Dissolution: Dissolve Meclizine (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.

  • Oxidation: Add m-CPBA (approximately 2.2 eq for the di-oxidation) portion-wise over 30 minutes with constant stirring. The excess of the oxidizing agent drives the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to observe the disappearance of the starting material and the sequential appearance of the mono- and di-N-oxide products.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding an aqueous solution of a mild reducing agent, such as sodium thiosulfate.

  • Extraction: Perform a liquid-liquid extraction. Wash the organic layer with an aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography (silica gel) with a polar solvent system (e.g., a gradient of methanol in dichloromethane) to separate the Meclizine N,N'-Dioxide from unreacted starting material, the mono-N-oxide, and other byproducts.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify its elemental composition.

Protocol 2: In Vitro Metabolism with Human Liver Microsomes

Rationale: Human Liver Microsomes (HLMs) are a standard in vitro tool for drug metabolism studies as they contain a high concentration of CYP and FMO enzymes.[4] The inclusion of NADPH is essential as it is the cofactor required for CYP-mediated metabolism.[19]

Methodology:

  • Preparation: In a microcentrifuge tube on ice, prepare the incubation mixture.

    • Phosphate Buffer (100 mM, pH 7.4)

    • Meclizine (final concentration of 1-10 µM, dissolved in a minimal amount of organic solvent like acetonitrile, final solvent concentration <1%).

    • Human Liver Microsomes (final concentration 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Control Incubations (Self-Validation):

    • No NADPH: A negative control to check for non-NADPH dependent degradation.

    • No HLM (Buffer only): A control to assess the chemical stability of meclizine under incubation conditions.

    • Heat-inactivated HLM: A control to ensure metabolism is enzymatic.

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 3: LC-HRMS Method for Metabolite Detection and Characterization

Rationale: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the cornerstone of modern metabolite identification.[20][21] It enables the physical separation of metabolites from the parent drug, followed by highly accurate mass measurement to determine their elemental composition. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and revealing its substructures.[22][23]

Methodology:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable. The N-oxide metabolites will be more polar and thus will elute earlier than the parent drug.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from low (~5%) to high (~95%) Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection (HRMS - e.g., Orbitrap or Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the piperazine nitrogens are readily protonated.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-800 with high resolution (>60,000) to accurately measure the mass of the parent drug and potential metabolites.

    • Data-Dependent MS/MS (dd-MS2): Trigger fragmentation scans on the most abundant ions from the full scan, particularly the expected masses for Meclizine, Meclizine N-oxide, and Meclizine N,N'-Dioxide.

  • Data Analysis:

    • Metabolite Search: Extract ion chromatograms for the theoretical protonated masses ([M+H]+) of the expected metabolites.

    • Mass Accuracy Check: Confirm that the measured mass of the putative metabolite ion is within a narrow tolerance (e.g., < 5 ppm) of the calculated theoretical mass.

    • Retention Time Comparison: Inject the synthesized Meclizine N,N'-Dioxide standard. The putative metabolite peak in the HLM sample must have an identical retention time to the standard under the same LC conditions.

    • MS/MS Fragmentation Comparison: Compare the MS/MS fragmentation pattern of the putative metabolite with that of the synthesized standard. The patterns must match to confirm the structure.

Data Presentation and Interpretation

Quantitative data, such as the predicted and observed masses of meclizine and its N-oxide metabolites, should be summarized for clarity.

CompoundChemical FormulaTheoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)
MeclizineC₂₅H₂₈ClN₂391.1936To be determinedTo be calculated
Meclizine N-OxideC₂₅H₂₈ClN₂O407.1885To be determinedTo be calculated
Meclizine N,N'-Dioxide C₂₅H₂₈ClN₂O₂ 423.1834 To be determined To be calculated

Discussion and Implications

The successful identification of Meclizine N,N'-Dioxide would significantly advance our understanding of meclizine's biotransformation. This finding would necessitate further studies to:

  • Quantify its formation: Determine the extent to which this metabolite is formed in human liver microsomes and potentially in human hepatocytes to assess its relevance.

  • Identify specific enzymes: Use recombinant human CYP and FMO enzymes to pinpoint which isoforms are responsible for the sequential N-oxidations.

  • Assess pharmacological activity: The synthesized standard can be used in in vitro assays to determine its binding affinity for the H1 receptor and other potential targets.

  • Evaluate safety: Further toxicological assessments may be required depending on the abundance and activity of the metabolite.

Conclusion

This technical guide provides a robust and scientifically rigorous framework for investigating the formation of Meclizine N,N'-Dioxide. By combining predictive metabolic science with state-of-the-art analytical chemistry and a self-validating experimental design, researchers can definitively characterize this potential new metabolite. This work is crucial for building a complete metabolic and safety profile for meclizine, ensuring its continued safe and effective use in clinical practice.

References

  • Shri, R. (2024). Meclizine. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration. (2018). ANTIVERT® (meclizine HCl) Tablets USP 12.5 mg, 25 mg, and 50 mg. [Link]

  • Wikipedia. Meclizine. [Link]

  • Wang, Z., et al. (2012). Meclizine metabolism and pharmacokinetics: formulation on its absorption. Journal of Clinical Pharmacology, 52(4), 573-579. [Link]

  • Zhu, M., et al. (2006). Application of Mass Spectrometry for Metabolite Identification. Current Drug Metabolism, 7(5), 515-533. [Link]

  • Al-Trawneh, M., & Ziegler, S. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 66(15), 10255-10283. [Link]

  • Bickel, M. H. (1971). N-Oxide Formation and Related Reactions in Drug Metabolism. Xenobiotica, 1(4-5), 313-319. [Link]

  • Ma, L., & Zhu, M. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Drug Metabolism Reviews, 43(2), 188-202. [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Bolleddula, J., et al. (2014). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews, 46(3), 379-419. [Link]

  • Patel, K., et al. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 5(2), 1-12. [Link]

  • Ma, L., & Zhu, M. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(12), 2009-2022. [Link]

  • dos Santos Fernandes, G., et al. (2017). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. Journal of Medicinal Chemistry, 60(20), 8647-8660. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4034, Meclizine. [Link]

  • Shinde, D., et al. (2005). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Heterocyclic Communications, 11(6), 485-490. [Link]

  • Bickel, M. H. (1971). N-Oxide Formation and Related Reactions in Drug Metabolism. Xenobiotica, 1(4-5), 313-319. [Link]

  • Chemistry LibreTexts. (2024). Drug Metabolism. [Link]

  • Gaertner, H. J., & Breyer, U. (1974). Formation of identical metabolites from piperazine- and dimethylamino-substituted phenothiazine drugs in man, rat and dog. Biochemical Pharmacology, 23(2), 313-322. [Link]

  • Al-Obaid, A. M., et al. (2017). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 22(4), 572. [Link]

  • Peraman, R., et al. (2015). A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form. Journal of Chromatographic Science, 53(5), 793-799. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Drug and Alcohol Dependence, 104(1-2), 113-117. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Meclizine. [Link]

  • BIOSYNCE. (2023). What are the factors affecting the metabolism of piperazine in the body?[Link]

  • Wang, Z., et al. (2012). Meclizine Metabolism and Pharmacokinetics: Formulation on Its Absorption. Journal of Clinical Pharmacology, 52(4), 573-579. [Link]

  • Peraman, R., et al. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. Journal of Chromatographic Science, 53(5), 793-799. [Link]

  • Doss, G. A., et al. (2006). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 19(4), 547-556. [Link]

  • Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. [Link]

  • Dr.Oracle. (2024). What is the mechanism of action of Meclizine?[Link]

  • Drugs.com. (2023). Meclizine: Package Insert / Prescribing Information / MOA. [Link]

  • Peraman, R., et al. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. Journal of Chromatographic Science, 53(5), 793-799. [Link]

  • Uetrecht, J. P. (2007). N-oxidation of drugs associated with idiosyncratic drug reactions. Drug Metabolism Reviews, 39(2-3), 297-312. [Link]

  • Al-Trawneh, M., & Ziegler, S. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 66(15), 10255-10283. [Link]

  • MedCentral. Meclizine: uses, dosing, warnings, adverse events, interactions. [Link]

  • Google Patents. (2014). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
  • ResearchGate. (2023). Large scale experiment and synthesis of Meclizine. [Link]

  • Wang, P., et al. (2007). Synthesis of meclizine hydrochloride. Chinese Journal of New Drugs, 16(23), 1968-1969. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Monitoring Meclizine N,N'-Dioxide

Meclizine, a first-generation antihistamine of the piperazine class, is widely utilized for the management of motion sickness and vertigo.[1] Its therapeutic action is primarily attributed to its antagonist activity at the H1 histamine receptor. As with any pharmaceutical compound, a thorough understanding of its degradation pathways and potential impurities is paramount to ensure drug safety and efficacy. Meclizine N,N'-Dioxide is a known metabolite and a potential degradation product of meclizine, often formed under oxidative conditions.[2][3] The presence of such impurities, even at trace levels, can have implications for the stability, bioavailability, and potentially the toxicological profile of the final drug product. Therefore, robust and sensitive analytical methods for the detection and quantification of Meclizine N,N'-Dioxide are crucial for quality control in drug manufacturing and for comprehensive pharmacokinetic and metabolic studies.

This document provides detailed application notes and protocols for the analytical determination of Meclizine N,N'-Dioxide, catering to researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to be both scientifically rigorous and practically applicable in a modern analytical laboratory setting.

Physicochemical Properties of Meclizine and its N,N'-Dioxide

A foundational understanding of the physicochemical properties of both the parent drug and its N,N'-dioxide impurity is essential for the development of effective analytical methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
MeclizineC₂₅H₂₇ClN₂390.95A basic and hydrophobic compound, susceptible to poor peak shape on traditional reversed-phase HPLC columns due to interactions with residual silanols.
Meclizine N,N'-DioxideC₂₅H₂₇ClN₂O₂422.95The addition of two oxygen atoms to the nitrogen atoms in the piperazine ring increases the polarity of the molecule compared to the parent meclizine. This change in polarity is a key factor in its chromatographic separation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Stability-Indicating Approach

A stability-indicating HPLC-UV method is a robust technique for the routine analysis of meclizine and its degradation products, including Meclizine N,N'-Dioxide. The primary advantage of this method is its ability to resolve the main active pharmaceutical ingredient (API) from its impurities, ensuring that the quantification of the API is not affected by the presence of degradants.

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity.

  • Stationary Phase: A C8 or C18 reversed-phase column is typically employed for the analysis of meclizine and its related substances.[4] The choice between C8 and C18 depends on the desired retention and selectivity. A C8 column, being less hydrophobic than a C18 column, may provide better peak shape and shorter analysis times for the relatively polar N,N'-dioxide.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used as the mobile phase. The pH of the aqueous phase is a critical parameter; adjusting the pH to a slightly acidic value (e.g., pH 3-4) ensures that the amine functionalities in both meclizine and its N,N'-dioxide are protonated, leading to improved peak shape and retention on a reversed-phase column.[5] The addition of a small amount of an amine modifier, such as triethylamine, can further reduce peak tailing by masking active silanol groups on the silica-based stationary phase.

  • UV Detection: The selection of the detection wavelength is based on the UV absorbance maxima of the analytes. Meclizine exhibits a UV maximum at approximately 230-232 nm.[6] This wavelength provides good sensitivity for both the parent drug and its N,N'-dioxide, as the core chromophore remains intact.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Standard Solution (Meclizine & N,N'-Dioxide) Injector Inject into HPLC Standard->Injector Sample Prepare Sample Solution (e.g., from dosage form) Sample->Injector Column Chromatographic Separation (C8 or C18 column) Injector->Column Detector UV Detection (230-232 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Peaks Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of Meclizine N,N'-Dioxide.

Detailed Protocol for HPLC-UV Analysis

1. Preparation of Mobile Phase:

  • Aqueous Phase: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Adjust the pH to 3.5 with a dilute sodium hydroxide solution.
  • Organic Phase: HPLC-grade acetonitrile.
  • Mobile Phase Composition: Mix the aqueous and organic phases in a ratio of 60:40 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Meclizine and Meclizine N,N'-Dioxide reference standards in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

3. Sample Solution Preparation (from a tablet dosage form):

  • Weigh and finely powder a representative number of tablets.
  • Accurately weigh a portion of the powder equivalent to a specific amount of meclizine and transfer it to a volumetric flask.
  • Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to volume with the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterCondition
Column C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 60:40 (v/v) 0.1% Phosphoric Acid (pH 3.5) : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 232 nm

5. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.
  • Identify the peaks for Meclizine and Meclizine N,N'-Dioxide based on their retention times, as determined from the injection of the standard solutions.
  • Construct a calibration curve by plotting the peak area of the Meclizine N,N'-Dioxide standards against their corresponding concentrations.
  • Quantify the amount of Meclizine N,N'-Dioxide in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Specificity

For the detection and quantification of Meclizine N,N'-Dioxide at very low levels, such as in biological matrices or as a trace impurity in drug substances, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The high selectivity of Multiple Reaction Monitoring (MRM) allows for the accurate quantification of the target analyte even in the presence of complex matrix components.

Rationale for Method Development
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for the analysis of meclizine and its N,N'-dioxide, as the nitrogen atoms in the piperazine ring are readily protonated.

  • Mass Transitions (MRM): The selection of appropriate precursor and product ions is critical for the sensitivity and specificity of the LC-MS/MS method.

    • Precursor Ion: The precursor ion for Meclizine N,N'-Dioxide will be its protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of 423.9.

    • Product Ions: The fragmentation of the precursor ion in the collision cell of the mass spectrometer will generate characteristic product ions. For N-oxides, a characteristic fragmentation pathway is the neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da). Therefore, potential product ions for Meclizine N,N'-Dioxide would include fragments resulting from these losses, as well as other characteristic fragments of the meclizine backbone.

Proposed Mass Fragmentation Pathway for Meclizine N,N'-Dioxide

Fragmentation_Pathway Precursor [M+H]⁺ m/z 423.9 Fragment1 [M+H - O]⁺ m/z 407.9 Precursor->Fragment1 -O Fragment2 [M+H - 2O]⁺ m/z 391.9 Precursor->Fragment2 -2O Fragment3 Characteristic Meclizine Backbone Fragments Precursor->Fragment3 CID

Caption: Proposed fragmentation pathway for Meclizine N,N'-Dioxide.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Standard Prepare Standard Solution (Meclizine N,N'-Dioxide) Injector Inject into UPLC/HPLC Standard->Injector Sample Prepare Sample Solution (e.g., from plasma) Sample->Injector Column Chromatographic Separation Injector->Column MassSpec Tandem Mass Spectrometry (ESI+, MRM) Column->MassSpec MRM_Data Acquire MRM Data MassSpec->MRM_Data Quantification Quantify Analyte MRM_Data->Quantification

Caption: Workflow for LC-MS/MS analysis of Meclizine N,N'-Dioxide.

Detailed Protocol for LC-MS/MS Analysis

1. Preparation of Mobile Phase:

  • Aqueous Phase: 0.1% Formic acid in HPLC-grade water.
  • Organic Phase: 0.1% Formic acid in acetonitrile.
  • A gradient elution is recommended to ensure good separation and peak shape.

2. Standard Solution Preparation:

  • Prepare a stock solution of Meclizine N,N'-Dioxide reference standard in methanol or acetonitrile.
  • Prepare a series of working standard solutions by serial dilution for the calibration curve, typically in the range of ng/mL.

3. Sample Preparation (from plasma):

  • To a 100 µL aliquot of plasma, add an internal standard solution.
  • Perform protein precipitation by adding 300 µL of cold acetonitrile.
  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase composition and inject it into the LC-MS/MS system.

4. UPLC-MS/MS Conditions:

ParameterCondition
Column UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be optimized experimentally. Proposed transitions: Quantifier: 423.9 → 407.9 Qualifier: 423.9 → 391.9
Collision Energy To be optimized for each transition.

5. Method Validation: The developed LC-MS/MS method should be validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[7]

Synthesis of Meclizine N,N'-Dioxide Reference Standard

The availability of a high-purity reference standard is a prerequisite for the accurate quantification of Meclizine N,N'-Dioxide. While commercially available, an understanding of its synthesis can be valuable. The synthesis typically involves the controlled oxidation of meclizine.

A common method for the N-oxidation of tertiary amines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable organic solvent like dichloromethane (DCM) at a controlled temperature. The reaction progress can be monitored by TLC or HPLC. Upon completion, the product is purified using techniques such as column chromatography or recrystallization to obtain the high-purity Meclizine N,N'-Dioxide. The structure and purity of the synthesized standard should be confirmed by spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the detection and quantification of Meclizine N,N'-Dioxide. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering superior sensitivity and specificity for trace-level analysis in complex matrices. The successful implementation of these methods, supported by a well-characterized reference standard, will ensure the reliable monitoring of this critical impurity, thereby contributing to the overall quality and safety of meclizine-containing pharmaceutical products.

References

  • Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved January 16, 2026, from [Link]

  • Salih, O. S., Jaber, S. A., & Sulaiman, H. T. (2025). Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation. Journal of Advanced Pharmacy Education & Research, 15(3). Retrieved from [Link]

  • Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. (2020). Journal of Liquid Chromatography & Related Technologies, 43(19-20), 665-671. Retrieved from [Link]

  • Simultaneous Estimation and Validation of Meclizine Hydrochloride and Caffeine in Bulk and Tablet Dosage Form By RP-HPLC. (2020). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]

  • Synthesis of meclizine hydrochloride. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Structure of meclizine hydrochloride and their impurities. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Vemula, S. K., & Vangala, M. (2014). Formulation Development and Characterization of Meclizine Hydrochloride Sublimated Fast Dissolving Tablets. International Scholarly Research Notices, 2014, 1-8. Retrieved from [Link]

  • Meclizine N,N-Dioxide. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Base degradation chromatogram for meclizine hydrochloride. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Unraveling the Structure of Meclizine Dihydrochloride with MicroED. (2023). Crystal Growth & Design. Retrieved from [Link]

  • A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form. (2015). Journal of Chromatographic Science, 53(5), 793-799. Retrieved from [Link]

  • Thermal degradation chromatogram for meclizine hydrochloride. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). Molecules, 28(21), 7431. Retrieved from [Link]

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. (2007). Journal of Chromatography B, 855(1), 54-64. Retrieved from [Link]

  • Synthesis of meclizine hydrochloride. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). Pharmaceuticals, 17(3), 296. Retrieved from [Link]

  • Vast mass spectrometry library can speed up identification of unknown compounds. (2021). Wiley Analytical Science. Retrieved from [Link]

  • Unraveling the Structure of Meclizine Dihydrochloride with MicroED. (2023). Crystal Growth & Design. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the accurate quantification of Meclizine N,N'-Dioxide, a significant metabolite and potential degradation product of Meclizine. The developed method is designed to be stability-indicating, ensuring that the analyte can be accurately measured in the presence of its parent drug, Meclizine, and other potential degradation products. The protocol herein is established based on a comprehensive review of existing methodologies for Meclizine analysis and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document provides a detailed experimental protocol, method validation results, and insights into the scientific rationale behind the chosen parameters, making it a valuable resource for researchers, quality control analysts, and professionals in pharmaceutical development.

Introduction

Meclizine is a first-generation antihistamine and antiemetic widely used in the treatment of motion sickness and vertigo. During its metabolism and under certain stress conditions, Meclizine can undergo oxidation to form various metabolites, including Meclizine N,N'-Dioxide.[5][6][7][8][9] The quantification of this N-oxide is critical for several reasons: it can be an indicator of drug degradation in pharmaceutical formulations, its presence and concentration are important for metabolic studies, and it may need to be controlled as a potential impurity in the drug substance and product.

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely accessible analytical technique ideal for the separation and quantification of pharmaceutical compounds.[10] This application note details a specific, accurate, and precise HPLC-UV method tailored for the analysis of Meclizine N,N'-Dioxide. The method's development was guided by the principles of creating a stability-indicating assay, which is essential for monitoring the stability of drug products and ensuring their quality over time.[11][12]

Experimental

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

  • Column: A C8 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) was found to be optimal. The choice of a C8 column provides a good balance between retention and resolution for the moderately polar N-oxide and the more non-polar parent drug.[11][13]

  • Chemicals and Reagents:

    • Meclizine N,N'-Dioxide reference standard

    • Meclizine Hydrochloride reference standard

    • Methanol (HPLC grade)

    • Triethylamine (TEA)

    • Orthophosphoric acid (OPA)

    • Water (HPLC grade)

Chromatographic Conditions

The selection of chromatographic conditions is pivotal for achieving the desired separation and quantification. The following parameters were optimized for this method:

ParameterConditionRationale
Mobile Phase 0.2% Triethylamine in water : Methanol (65:35, v/v), pH adjusted to 3.0 with Orthophosphoric Acid.The methanol-water mixture provides the necessary polarity for eluting the compounds of interest. The addition of triethylamine acts as a silanol-masking agent, which is crucial for obtaining symmetrical peaks for basic compounds like Meclizine and its N-oxide by minimizing interactions with residual silanols on the silica-based stationary phase.[14] Adjusting the pH to 3.0 ensures the analytes are in their protonated form, leading to consistent retention and peak shape.[15]
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and chromatographic efficiency.
Column Temperature AmbientThe method is robust at ambient temperature, simplifying the experimental setup.
Detection Wavelength 229 nmThis wavelength was selected based on the UV absorption maxima of Meclizine and its degradation products, providing good sensitivity for the analytes of interest.[11][13]
Injection Volume 20 µLA standard injection volume suitable for achieving the desired sensitivity.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase Preparation: To 650 mL of HPLC-grade water, add 2 mL of triethylamine. Adjust the pH to 3.0 with orthophosphoric acid. Add 350 mL of methanol and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Meclizine N,N'-Dioxide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh and transfer a sample containing an estimated amount of Meclizine N,N'-Dioxide into a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution in triplicate.

  • Inject 20 µL of the prepared sample solution in triplicate.

  • Record the chromatograms and integrate the peak area for Meclizine N,N'-Dioxide.

  • Construct a calibration curve by plotting the mean peak area against the concentration of the working standard solutions.

  • Determine the concentration of Meclizine N,N'-Dioxide in the sample solution using the regression equation from the calibration curve.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3][4]

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on Meclizine to generate the N,N'-Dioxide and other degradation products.[16][17] Stress conditions included:

  • Acid Hydrolysis: 1 N HCl at 80°C for 2 hours

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 1 hour

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours[17]

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The results showed that the peak for Meclizine N,N'-Dioxide was well-resolved from the peaks of the parent drug and other degradation products, confirming the method's specificity.

Validation Parameters

The following table summarizes the validation results:

Validation ParameterResultAcceptance Criteria (as per ICH Q2(R1))
Linearity (Range) 1 - 50 µg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9995-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Intraday< 1.5%≤ 2%
- Interday< 2.0%≤ 2%
Limit of Detection (LOD) 0.2 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.7 µg/mLSignal-to-Noise ratio of 10:1
Robustness No significant impact on results with minor variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.1).%RSD should be within acceptable limits.

Visualization of Workflow

The overall workflow for the development and validation of the HPLC-UV method for Meclizine N,N'-Dioxide is illustrated below.

HPLC_Workflow start Method Objective: Quantify Meclizine N,N'-Dioxide method_dev Method Development start->method_dev end_node Validated HPLC-UV Method sample_prep Sample Preparation Protocol method_dev->sample_prep sub_col Column Selection (C8) sub_mp Mobile Phase Optimization (MeOH:H2O with TEA, pH 3.0) sub_det Detector Wavelength (229 nm) method_val Method Validation (ICH Q2 R1) sample_prep->method_val routine_analysis Routine Analysis & Reporting method_val->routine_analysis sub_spec Specificity (Forced Degradation) sub_lin Linearity & Range sub_acc Accuracy sub_prec Precision sub_lodq LOD & LOQ sub_rob Robustness routine_analysis->end_node

Caption: Workflow for HPLC-UV method development and validation.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, accurate, and specific means for the quantification of Meclizine N,N'-Dioxide. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating its suitability for use in quality control, stability studies, and research environments. The comprehensive protocol and the scientific rationale provided herein will enable researchers and analysts to implement this method effectively in their laboratories.

References

  • Peraman, R., Manikala, M., Kondreddy, V. K., & Yiragamreddy, P. R. (2015). A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form. Journal of Chromatographic Science, 53(5), 793–799. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResearchGate. (n.d.). Base degradation chromatogram for meclizine hydrochloride. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Gowramma, B., Kumar, R. S., Lakshmanan, K., Kalirajan, R., & Meyyanathan, S. N. (2021). A New Stability-indicating Chiral RP-HPLC Method for the Determination of Degradation Products in Meclizine Hydrochloride. Current Pharmaceutical Analysis, 17(8), 1075-1087. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • OUCI. (2021). A New Stability-indicating Chiral RP-HPLC Method for the Determination of Degradation Products in Meclizine Hydrochloride. [Link]

  • ResearchGate. (2025). Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet. [Link]

  • ResearchGate. (n.d.). Oxidative degradation chromatogram for meclizine hydrochloride. [Link]

  • Oxford Academic. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. [Link]

  • ResearchGate. (n.d.). Summary of degradation studies for meclizine tablets. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Meclizine. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation. [Link]

  • University of Baghdad Digital Repository. (n.d.). Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation. [Link]

  • ResearchGate. (n.d.). Optimized RP-HPLC chromatogram for meclizine hydrochloride. [Link]

  • bepls. (2020). Simultaneous Estimation and Validation of Meclizine Hydrochloride and Caffeine in Bulk and Tablet Dosage Form By RP-HPLC. [Link]

  • Axios Research. (n.d.). Meclizine N-Oxide (N1-Oxide) HCl. [Link]

  • PubChem. (n.d.). Meclizine N'-Oxide. [Link]

  • JOCPR. (n.d.). Simultaneous Determination of Meclizine Hydr. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantitative Analysis of Meclizine N,N'-Dioxide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Metabolite Quantification

Meclizine is a first-generation H1 antagonist widely utilized for its antiemetic and antivertigo properties in the treatment of motion sickness and vestibular disorders.[1][2] Following administration, Meclizine undergoes metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP2D6.[3][4] One of its metabolic products is Meclizine N,N'-Dioxide, formed through the oxidation of the tertiary nitrogen atoms in the piperazine ring.

The characterization and quantification of drug metabolites are critical components of modern drug development and are mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5] The "Metabolites in Safety Testing" (MIST) guidelines necessitate the evaluation of metabolites found at significant concentrations in humans to ensure they have been adequately assessed during nonclinical toxicity studies.[5][6] Therefore, a sensitive, selective, and robust analytical method for quantifying Meclizine N,N'-Dioxide is essential for comprehensive pharmacokinetic profiling and safety assessment.

This application note details a complete Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the reliable determination of Meclizine N,N'-Dioxide in human plasma. The methodology is designed to provide the high sensitivity and specificity required for bioanalytical studies, leveraging the power of Multiple Reaction Monitoring (MRM) for precise quantification.

Analyte Characteristics and Methodological Considerations

A successful bioanalytical method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choices for sample extraction, chromatographic separation, and mass spectrometric detection.

Table 1: Physicochemical Properties of Meclizine and its N,N'-Dioxide Metabolite

PropertyMeclizineMeclizine N,N'-DioxideRationale for Method Development
Chemical Structure The presence of multiple basic nitrogen atoms in both molecules makes them ideal candidates for protonation and analysis via positive mode Electrospray Ionization (ESI+).
Molecular Formula C₂₅H₂₇ClN₂C₂₅H₂₇ClN₂O₂The distinct mass difference allows for specific detection by the mass spectrometer.
Molecular Weight 390.9 g/mol [1]422.9 g/mol (Calculated from formula)Enables the selection of specific precursor ions for MS/MS analysis.
logP (Predicted) 5.8[1]Lower than Meclizine (due to polar N-oxide groups)The high logP of Meclizine indicates significant non-polar character, suitable for reverse-phase chromatography. The N,N'-Dioxide, while more polar, retains sufficient hydrophobicity for retention on a C18 column.

The structural characteristics of Meclizine and its N,N'-Dioxide metabolite, particularly the readily protonated piperazine moiety, strongly support the use of positive ion ESI. The non-polar nature of the core structure suggests that a simple and efficient protein precipitation extraction followed by reverse-phase liquid chromatography will provide a clean sample and effective chromatographic separation.

Comprehensive Analytical Protocol

This protocol provides a step-by-step methodology for sample preparation, instrument setup, and analysis.

Materials, Reagents, and Standards
  • Reference Standards: Meclizine (≥98% purity), Meclizine N,N'-Dioxide (≥98% purity), and Flunarizine (Internal Standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.

  • Biological Matrix: Blank human plasma (K₂EDTA).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Meclizine N,N'-Dioxide and Flunarizine (IS) in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the majority of proteinaceous interferences from plasma samples.[7][8]

Protocol:

  • Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing the IS). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (~350 µL) to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This step ensures the sample is fully dissolved in a solvent compatible with the LC system, leading to good peak shape.

  • Vortex briefly and centrifuge at 3,000 x g for 5 minutes.

  • Inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Human Plasma add_is 2. Add Internal Standard (Flunarizine) plasma->add_is add_acn 3. Add 300 µL Cold Acetonitrile add_is->add_acn vortex1 4. Vortex (1 min) add_acn->vortex1 centrifuge1 5. Centrifuge (14,000 x g, 10 min) vortex1->centrifuge1 supernatant 6. Transfer Supernatant centrifuge1->supernatant dry 7. Evaporate to Dryness (N₂) supernatant->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute inject 9. Inject into LC-MS/MS System reconstitute->inject

Fig 1. Protein precipitation workflow for plasma samples.
LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis and should be optimized for the specific instrumentation used.

Table 2: Liquid Chromatography (LC) Parameters

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC systemProvides the necessary resolution and reproducibility.
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)Offers excellent retention and separation for moderately non-polar compounds like Meclizine and its metabolite.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes analyte protonation for enhanced ESI+ signal.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 minA gradient elution ensures that both the more polar N,N'-Dioxide and the parent Meclizine are eluted with good peak shape.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume is sufficient given the high sensitivity of modern mass spectrometers.

Table 3: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterConditionRationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen centers are readily protonated, making ESI+ the optimal ionization technique.
Scan Type Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Capillary Voltage 3.5 kVOptimized to achieve stable and efficient ion generation.
Source Temperature 150 °CMaintained to facilitate solvent desolvation.
Desolvation Gas Nitrogen, Flow: 800 L/hr, Temp: 450 °CHigh flow and temperature are required to effectively remove solvent from the ESI plume.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.

Table 4: Optimized MRM Transitions

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Meclizine N,N'-Dioxide m/z 423.2m/z 285.125
Plausible Fragment[M+H]⁺[M+H - O - C₉H₁₀]⁺
Meclizine m/z 391.2m/z 253.130
Plausible Fragment[M+H]⁺[M+H - C₉H₁₂N]⁺
Flunarizine (IS) m/z 405.2m/z 147.135
Plausible Fragment[M+H]⁺[C₁₀H₁₁F₂]⁺

Note: The fragmentation of N-oxides can be complex. A characteristic loss of oxygen ([M+H-O]⁺) is a common pathway and should be investigated during method development.[9] The specific product ions and collision energies must be empirically optimized on the instrument being used.

G cluster_workflow Overall Analytical Workflow Sample Plasma Sample Extraction Protein Precipitation Sample->Extraction LC C18 Reverse-Phase Chromatography Extraction->LC MS ESI+ Ionization LC->MS MSMS MRM Detection (Triple Quadrupole) MS->MSMS Data Quantification MSMS->Data

Fig 2. High-level overview of the analytical process.

Method Validation and Trustworthiness

To ensure the integrity and reliability of the data, the method must be validated according to established regulatory guidelines, such as those from the FDA or the International Council for Harmonisation (ICH).[10][11] A self-validating system is one where the results are demonstrably reliable.

Key Validation Parameters:

  • Selectivity: The method should be free from significant interference from endogenous plasma components at the retention times of the analyte and the IS.

  • Linearity: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) of >0.995. A typical range for Meclizine in plasma is 0.5 to 200 ng/mL, and a similar or lower range would be targeted for the metabolite.[7]

  • Accuracy and Precision: The intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration quantifiable with acceptable accuracy and precision.

  • Matrix Effect: Assessed to ensure that ion suppression or enhancement from the plasma matrix is minimal and consistent.

  • Stability: The stability of Meclizine N,N'-Dioxide must be confirmed under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage. N-oxide metabolites can be prone to instability, potentially reverting to the parent drug, which makes this assessment particularly critical.[12]

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the quantitative analysis of Meclizine N,N'-Dioxide in human plasma. The method combines a straightforward protein precipitation extraction with the high selectivity and sensitivity of tandem mass spectrometry. By adhering to the principles of method validation, this protocol serves as a reliable and trustworthy tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and safety studies involving Meclizine.

References

  • Wang, Z., Qian, S., Zhang, Q., & Chow, M. S. S. (2011). Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 879(1), 95-99. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4034, Meclizine. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54105930, Meclizine N'-Oxide. [Link]

  • Shook, J. E., & Gonsalves, S. F. (2012). Meclizine: Safety and Efficacy in the Treatment and Prevention of Motion Sickness. Journal of Clinical & Experimental Pharmacology.
  • Wang, Z., et al. (2012). Meclizine metabolism and pharmacokinetics: formulation on its absorption. The Journal of Clinical Pharmacology, 52(4), 573-579. [Link]

  • Drugs.com (2025). Meclizine: Package Insert / Prescribing Information. [Link]

  • U.S. Food and Drug Administration. (2023). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Zhang, D., et al. (2012). Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests?. The AAPS journal, 14(4), 918-925. [Link]

  • Korfmacher, W. A. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1354-1359. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link]

  • Dabney, W. M., & Gbolade, B. (2023). Meclizine. In StatPearls. StatPearls Publishing. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

  • Chowdhury, S. K. (2011). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues.

Sources

Application Note & Protocol: The Strategic Use of Meclizine N,N'-Dioxide as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the critical role and practical application of Meclizine N,N'-Dioxide as a reference standard in the pharmaceutical analysis of Meclizine, a widely used antihistamine for motion sickness and vertigo. We delve into the rationale behind its use, focusing on its significance as an oxidative degradation product and a potential metabolite. This document provides in-depth, field-proven protocols for the qualification of Meclizine N,N'-Dioxide as a secondary reference standard and its application in the development and validation of stability-indicating HPLC methods. The methodologies are grounded in regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), ensuring scientific integrity and trustworthiness for researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative for Qualified Impurity Standards

Meclizine is a first-generation antihistamine of the piperazine class, valued for its efficacy in treating motion sickness and vertigo.[1] The piperazine ring, with its two tertiary amine functionalities, is susceptible to oxidation, a common degradation pathway for many pharmaceuticals.[2] Oxidative degradation can lead to the formation of N-oxides. In the case of meclizine, both a mono-N-oxide and a di-N,N'-dioxide are potential products. Meclizine N,N'-Dioxide is a highly characterized compound available as a reference material, making it an essential tool for pharmaceutical scientists.[3][4]

The use of well-characterized reference standards is a cornerstone of pharmaceutical quality control.[2] While primary reference standards are available from pharmacopeias like the USP[5][6][7], the analysis of impurities and degradation products often requires the use of secondary or in-house qualified standards.[8][9][10] Meclizine N,N'-Dioxide serves as a critical reference material for several analytical applications, including:

  • Method Development and Validation: To ensure that analytical methods can adequately separate the active pharmaceutical ingredient (API) from its potential degradation products.

  • Stability Studies: To identify and quantify the formation of the N,N'-Dioxide under various stress conditions, thereby establishing the stability profile of the drug substance and product.[11]

  • Impurity Profiling: To accurately identify and control impurities in the final drug product, ensuring its safety and efficacy.

This guide will provide the scientific rationale and detailed protocols for leveraging Meclizine N,N'-Dioxide in a compliant and scientifically sound manner.

The Genesis of Meclizine N,N'-Dioxide: An Oxidative Degradant

Understanding the origin of an impurity is fundamental to its effective use as a reference standard. Meclizine N,N'-Dioxide is primarily considered an oxidative degradation product. Forced degradation studies, a key component of drug development as mandated by ICH guidelines, are designed to intentionally degrade the API under various stress conditions to understand its degradation pathways.[11]

In a stability-indicating HPLC method development for meclizine, an N-oxide impurity was identified as a significant degradation product under oxidative stress conditions (e.g., exposure to hydrogen peroxide). This finding underscores the necessity of having a qualified reference standard for Meclizine N,N'-Dioxide to accurately track its formation during stability testing.

The chemical transformation is straightforward: the lone pair of electrons on each nitrogen atom of the piperazine ring attacks an oxygen atom from an oxidizing agent (e.g., H₂O₂, peroxy acids), forming the N-oxide.

G Meclizine Meclizine N_N_Dioxide Meclizine N,N'-Dioxide Meclizine->N_N_Dioxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->N_N_Dioxide

Caption: Oxidative degradation pathway of Meclizine.

Qualification of Meclizine N,N'-Dioxide as a Reference Standard

When a primary pharmacopeial standard for an impurity is not available, a secondary or working reference standard must be established and thoroughly qualified.[8][9] This qualification process ensures the identity, purity, and potency of the standard, making it a reliable benchmark for analytical measurements.

Sourcing and Initial Characterization

Meclizine N,N'-Dioxide can be obtained from specialized chemical suppliers that provide reference standards.[3][4] Upon receipt, it is crucial to perform an initial characterization to confirm its identity and purity, even if a Certificate of Analysis (CoA) is provided.

Key Characterization Techniques:

TechniquePurposeExpected Outcome for Meclizine N,N'-Dioxide
Mass Spectrometry (MS) Confirms molecular weight and elemental composition.A molecular ion peak corresponding to the mass of Meclizine N,N'-Dioxide (C₂₅H₂₇ClN₂O₂) should be observed.
¹H and ¹³C NMR Confirms the chemical structure.The spectra should be consistent with the proposed structure of Meclizine N,N'-Dioxide, showing characteristic shifts due to the N-oxide functional groups.
FTIR Spectroscopy Confirms the presence of key functional groups.The spectrum should show characteristic absorption bands for the N-O bond.
Purity by HPLC Determines the chromatographic purity.A high-purity peak for Meclizine N,N'-Dioxide with minimal extraneous peaks.
Protocol for Reference Standard Qualification

This protocol outlines the steps to qualify a new lot of Meclizine N,N'-Dioxide against a previously qualified lot or the API (Meclizine Hydrochloride), where applicable.

G cluster_0 Qualification Workflow start Obtain New Lot of Meclizine N,N'-Dioxide identity Confirm Identity (MS, NMR, FTIR) start->identity purity Determine Purity (HPLC, >95%) identity->purity potency Assign Potency (Mass Balance or vs. Primary Std) purity->potency coa Generate Certificate of Analysis (CoA) potency->coa stability Establish Stability Profile (ICH Conditions) coa->stability end Qualified Reference Standard stability->end

Caption: Workflow for qualifying a reference standard.

Step-by-Step Protocol:

  • Identity Confirmation:

    • Accurately weigh a small amount of the Meclizine N,N'-Dioxide standard.

    • Prepare solutions for MS, NMR, and FTIR analysis according to instrument requirements.

    • Acquire the spectra and compare the data with the known structure of Meclizine N,N'-Dioxide. The results must be unambiguous.

  • Chromatographic Purity Determination (HPLC):

    • Use a validated stability-indicating HPLC method (see Section 4.2 for an example).

    • Prepare a solution of the Meclizine N,N'-Dioxide standard at a suitable concentration (e.g., 0.5 mg/mL).

    • Inject the solution into the HPLC system.

    • Determine the area percent of the main peak. The purity should typically be ≥95%.

  • Potency Assignment:

    • Mass Balance Approach: The potency can be assigned by the mass balance method, where the contributions from water content, residual solvents, and non-volatile impurities are subtracted from 100%.

      • Water Content: Determined by Karl Fischer titration.

      • Residual Solvents: Determined by Gas Chromatography (GC).

      • Non-volatile Impurities: Determined by Residue on Ignition.

    • Relative to a Primary Standard: If a highly pure, primary standard is available, the potency of the secondary standard can be determined by comparing the response factors of the two standards using a validated HPLC method.

  • Certificate of Analysis (CoA) Generation:

    • Compile all the characterization data into a formal CoA. This document should include the lot number, identity confirmation data, purity value, assigned potency, storage conditions, and re-test date.

  • Stability Monitoring:

    • Store the qualified reference standard under its recommended storage conditions.

    • Periodically re-test the standard (e.g., annually) to ensure its purity and potency remain within acceptable limits.

Application in Stability-Indicating Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. A key aspect of a SIAM is its ability to separate the API from its degradation products.

Forced Degradation Studies

Forced degradation studies are essential to generate the degradation products and demonstrate the specificity of the analytical method.[11]

Protocol for Oxidative Degradation:

  • Accurately weigh about 25 mg of Meclizine Hydrochloride and dissolve it in a suitable solvent (e.g., a mixture of methanol and water).

  • Add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature for 24 hours.[3]

  • At appropriate time intervals, withdraw an aliquot, quench the reaction (if necessary, e.g., by dilution), and dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Analyze the sample by HPLC.

Example HPLC Method for Meclizine and its Degradation Products

The following method is adapted from published literature and serves as a robust starting point for separating Meclizine from Meclizine N,N'-Dioxide and other potential degradation products.

ParameterConditionRationale
Column C8 (250 mm x 4.6 mm, 5 µm)A C8 column provides good retention and separation for moderately polar compounds like Meclizine and its N-oxide.
Mobile Phase 0.2% Triethylamine in water : Methanol (65:35, v/v), pH adjusted to 3.0 with orthophosphoric acid.The combination of an organic modifier (methanol) and an aqueous buffer allows for the effective separation of compounds with different polarities. Triethylamine is a tailing inhibitor for basic compounds like Meclizine. Adjusting the pH to 3.0 ensures the analytes are in their ionized form, leading to better peak shapes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection UV at 229 nmThis wavelength provides good sensitivity for both Meclizine and its related substances.
Injection Volume 20 µLA typical injection volume for standard HPLC analysis.
Column Temperature AmbientSufficient for this separation, but can be controlled (e.g., 25 °C) for improved reproducibility.
Using the Meclizine N,N'-Dioxide Standard in Method Validation

Once the forced degradation samples are analyzed, the Meclizine N,N'-Dioxide reference standard is used to confirm the identity of the degradant peak and to validate the method's specificity.

Protocol for Specificity Validation:

  • Prepare Solutions:

    • Blank: Mobile phase.

    • Meclizine Standard: A solution of Meclizine Hydrochloride in the mobile phase.

    • Meclizine N,N'-Dioxide Standard: A solution of the qualified Meclizine N,N'-Dioxide reference standard in the mobile phase.

    • Spiked Sample: A solution of Meclizine Hydrochloride spiked with a known amount of the Meclizine N,N'-Dioxide reference standard and other known impurities.

    • Degraded Sample: The sample from the oxidative forced degradation study.

  • Chromatographic Analysis:

    • Inject all solutions into the HPLC system.

    • Compare the retention time of the peak in the Meclizine N,N'-Dioxide standard solution with the corresponding peak in the degraded sample and the spiked sample. They should match.

    • Ensure that the peak for Meclizine is well-resolved from the peak for Meclizine N,N'-Dioxide in the spiked sample (Resolution > 2.0).

G cluster_0 Specificity Validation Workflow prep_solutions Prepare Solutions: - Blank - API Standard - N,N'-Dioxide Standard - Spiked Sample - Degraded Sample hplc_analysis Analyze all solutions by HPLC prep_solutions->hplc_analysis rt_match Confirm Retention Time Match for N,N'-Dioxide hplc_analysis->rt_match resolution Calculate Resolution between API and N,N'-Dioxide (>2.0) hplc_analysis->resolution peak_purity Assess Peak Purity (PDA Detector) rt_match->peak_purity resolution->peak_purity conclusion Method is Specific peak_purity->conclusion

Caption: Workflow for validating method specificity.

Conclusion

Meclizine N,N'-Dioxide is an indispensable tool in the pharmaceutical analysis of Meclizine. As a known oxidative degradation product, its use as a qualified reference standard is crucial for the development and validation of robust, stability-indicating analytical methods. By following the detailed protocols for qualification and application outlined in this guide, researchers and quality control professionals can ensure the scientific integrity of their analytical data, leading to the development of safe, effective, and stable Meclizine drug products. The principles and methodologies described herein are grounded in established scientific and regulatory standards, providing a trustworthy framework for the comprehensive analysis of Meclizine and its related substances.

References

  • Peraman, R., Manikala, M., Kondreddy, V. K., & Yiragamreddy, P. R. (2015). A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form. Journal of Chromatographic Science, 53(5), 793–799. [Link]

  • Veeprho. (n.d.). Meclizine N,N-Dioxide | CAS 114624-70-3. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Jaffery, J. Y., & Khan, M. S. (1987). Quantitative Analysis of Meclizine in Tablet Formulations by HPLC. Journal of Liquid Chromatography, 10(6), 1177-1186. [Link]

  • Al-Tamimi, A. A., Al-Akkam, E. J., & Al-Kassas, R. S. (2021). Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation. Journal of Advanced Pharmacy Education and Research, 11(3), 114-118. [Link]

  • BioPharma Consulting Group. (n.d.). Creating Working Reference Standard (WRS) Qualification Protocols. Retrieved from [Link]

  • Asif, M. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]

  • ResearchGate. (n.d.). Structure of meclizine hydrochloride and their impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation chromatogram for meclizine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Base degradation chromatogram for meclizine hydrochloride. Retrieved from [Link]

  • Intertek. (n.d.). Reference Standard Materials Program. Retrieved from [Link]

  • Peraman, R., Manikala, M., Kondreddy, V. K., & Yiragamreddy, P. R. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. Journal of Chromatographic Science, 53(5), 793-799. [Link]

  • Drugs.com. (2024, October 10). Meclizine Hydrochloride Monograph for Professionals. Retrieved from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of meclizine hydrochloride and their impurities. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Meclizine. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of degradation studies for meclizine tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of Forced degradation results. Retrieved from [Link]

  • USP-NF. (n.d.). <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • USP-NF. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Meclizine. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]

  • GLP Pharma Standards. (n.d.). Meclizine N'-Oxide | CAS No- 114624-69-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4034, Meclizine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54105930, Meclizine N'-Oxide. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). MECLIZINE N-OXIDE. Retrieved from [Link]

Sources

Application Note & Protocols: In Vitro Assay Development for Characterizing Meclizine N,N'-Dioxide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and implementation of in vitro assays to characterize the biological activity of Meclizine N,N'-Dioxide, a potential metabolite of the first-generation antihistamine, Meclizine. Meclizine's primary therapeutic action is the antagonism of the histamine H1 receptor.[1][2] It is metabolized in the liver, predominantly by the CYP2D6 enzyme, into various metabolites whose individual activities are not fully characterized.[3][4] Understanding the pharmacological and toxicological profile of these metabolites, such as Meclizine N,N'-Dioxide, is critical for a complete safety and efficacy assessment. This guide presents two foundational, validated assay protocols: a functional cell-based calcium mobilization assay to assess activity at the histamine H1 receptor and a colorimetric MTT assay to evaluate general cytotoxicity. We provide not only step-by-step methodologies but also the scientific rationale behind experimental design choices to ensure robust and reliable data generation for drug discovery and development professionals.

Scientific Rationale & Strategic Approach

The development of a robust in vitro characterization strategy for a drug metabolite requires a multi-faceted approach. The primary hypothesis is that the metabolite may retain, lose, or alter its activity at the parent drug's primary target. A secondary, equally critical hypothesis is that the metabolite may exhibit a different off-target or toxicity profile.

  • Primary Target Activity Assessment: Meclizine is a known antagonist of the histamine H1 receptor, which is a Gq-protein coupled receptor (GPCR).[5][6] Upon activation by histamine, the Gq protein stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[6][7] Therefore, a functional assay measuring the inhibition of histamine-induced calcium mobilization is a direct and physiologically relevant method to determine if Meclizine N,N'-Dioxide retains H1 antagonist activity.

  • General Cytotoxicity Screening: All novel compounds and their major metabolites must be screened for potential cytotoxicity.[8][9] This initial screen helps identify potential safety liabilities early in the drug development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted method for assessing cell viability.[10] It measures the metabolic activity of mitochondrial reductase enzymes in living cells, providing a quantitative assessment of cell health and proliferation.[10][11]

This dual-assay approach provides a foundational understanding of the metabolite's activity, guiding further investigation.

Part I: Functional Characterization at the Histamine H1 Receptor

This section details the protocol for a calcium mobilization assay to quantify the antagonist potency of Meclizine N,N'-Dioxide at the human histamine H1 receptor.

Assay Principle

This is a cell-based functional assay that measures a compound's ability to inhibit the increase in intracellular calcium triggered by an H1 receptor agonist (histamine).[6][12] Cells stably expressing the H1 receptor are pre-loaded with a calcium-sensitive fluorescent dye. When histamine is added, H1 receptor activation leads to a rapid increase in intracellular calcium, causing a significant increase in fluorescence. An antagonist, like Meclizine, will bind to the receptor and block this histamine-induced fluorescence signal in a concentration-dependent manner.

Histamine H1 Receptor Signaling Pathway

The diagram below illustrates the Gq-coupled signaling cascade initiated by histamine binding, which forms the basis of this functional assay.

H1_Signaling_Pathway cluster_membrane Plasma Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Increased Intracellular Ca²⁺ ER->Ca_release Release

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocol: Calcium Mobilization Assay

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human histamine H1 receptor (CHO-H1).[13][14]

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Assay Plate: Black-walled, clear-bottom 96-well microplates.

  • Reagents:

    • Meclizine and Meclizine N,N'-Dioxide (test compounds).

    • Histamine dihydrochloride (agonist).

    • Pyrilamine (known H1 antagonist, positive control).

    • Calcium-sensitive dye kit (e.g., Fluo-4 AM) with probenecid.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • DMSO (vehicle for compounds).

  • Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding:

    • Culture CHO-H1 cells to ~80-90% confluency.

    • Harvest cells and perform a cell count.

    • Seed cells into the 96-well assay plate at a density of 40,000-60,000 cells/well in 100 µL of culture medium.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂. Causality: This allows cells to adhere and form a uniform monolayer, ensuring consistent responses.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's protocol, including probenecid. Causality: Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye out, improving signal retention.

    • Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂, protected from light.

  • Compound Preparation & Addition (Antagonist Plate):

    • Prepare a separate 96-well plate with serial dilutions of the test compounds (Meclizine N,N'-Dioxide), Meclizine (parent control), and Pyrilamine (positive control) in Assay Buffer. A typical concentration range would be from 100 µM down to 10 pM.

    • Include "vehicle control" wells containing only Assay Buffer with the final concentration of DMSO (typically ≤0.1%).

    • After dye loading, carefully remove the loading solution from the cell plate and add 50 µL of the appropriate compound dilutions from the antagonist plate.

    • Incubate the cell plate for 15-30 minutes at room temperature. Causality: This pre-incubation period allows the antagonist to bind to the H1 receptors before the agonist is introduced.

  • Agonist Addition & Fluorescence Reading:

    • Prepare a histamine solution in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC₈₀). This concentration must be predetermined in a separate agonist dose-response experiment.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4) every second for a total of 120-180 seconds.

    • After establishing a stable baseline reading for ~20 seconds, program the instrument to automatically inject 50 µL of the histamine EC₈₀ solution into each well.

    • Continue reading the fluorescence signal for the remainder of the time.

Workflow & Data Analysis

Calcium_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis Seed Seed CHO-H1 Cells in 96-well plate Incubate1 Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 LoadDye Load Cells with Calcium Dye AddCmpd Add Test Compounds (Antagonist Plate) LoadDye->AddCmpd Incubate2 Pre-incubate (RT) AddCmpd->Incubate2 Read Read Fluorescence in Plate Reader (Inject Histamine) Incubate2->Read Normalize Normalize Data (% Inhibition) CurveFit Fit Dose-Response Curve (4-parameter logistic) Normalize->CurveFit IC50 Determine IC₅₀ Value CurveFit->IC50

Caption: Workflow for the H1 Receptor Calcium Mobilization Assay.

Data Analysis:

  • Calculate Response: The response for each well is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

  • Normalization: Normalize the data as a percentage of inhibition relative to the controls:

    • The "vehicle control" (histamine only) represents 0% inhibition.

    • A "maximal inhibition" control (a high concentration of a potent antagonist like Pyrilamine) represents 100% inhibition.

    • Percentage Inhibition = 100 * (1 - [Response_Sample - Response_MaxInhibition] / [Response_Vehicle - Response_MaxInhibition])

  • Curve Fitting: Plot the Percentage Inhibition against the logarithm of the antagonist concentration.

  • IC₅₀ Determination: Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% of the maximum inhibition.

Part II: Assessment of General Cytotoxicity

This section details the protocol for an MTT assay to determine if Meclizine N,N'-Dioxide affects cell viability.

Assay Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[10][11] The formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (living) cells.[15]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cell Line: A relevant and easily cultured cell line (e.g., HepG2 human liver carcinoma cells, as the liver is the primary site of metabolism).

  • Culture Medium: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Plate: Clear, flat-bottom 96-well microplates.

  • Reagents:

    • Meclizine and Meclizine N,N'-Dioxide (test compounds).

    • Doxorubicin or another known cytotoxic agent (positive control).

    • MTT solution (5 mg/mL in sterile PBS).[15]

    • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[16]

    • DMSO (vehicle for compounds).

  • Instrumentation: Standard multi-well spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count HepG2 cells.

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include "no cell" blank wells containing medium only for background subtraction.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium.

    • After overnight incubation, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include "vehicle control" wells (cells treated with medium containing the final DMSO concentration).

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. Causality: A 48 or 72-hour incubation is common for cytotoxicity assays to allow sufficient time for the compound to exert its effects on cell proliferation and viability.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well (including blanks).[8]

    • Incubate for 3-4 hours at 37°C, 5% CO₂. Causality: This allows viable cells sufficient time to convert the MTT into formazan crystals. The plate should be protected from light as MTT is light-sensitive.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 150 µL of the Solubilization Solution (e.g., DMSO) to each well.[10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a plate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.[11]

Workflow & Data Analysis

MTT_Workflow Seed Seed HepG2 Cells in 96-well plate Incubate1 Incubate Overnight Seed->Incubate1 AddCmpd Add Test Compounds (Serial Dilutions) Incubate1->AddCmpd Incubate2 Incubate for 48-72h AddCmpd->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 3-4h AddMTT->Incubate3 Solubilize Aspirate & Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC₅₀ Read->Analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Analysis:

  • Correct for Background: Subtract the average absorbance of the "no cell" blank wells from all other wells.

  • Calculate Percent Viability: Normalize the data relative to the vehicle-treated cells:

    • Percentage Viability = 100 * (Absorbance_Sample / Absorbance_VehicleControl)

  • Curve Fitting & IC₅₀ Determination: Plot the Percentage Viability against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration that reduces cell viability by 50%.

Data Presentation & Interpretation

The quantitative results from these assays should be summarized to allow for direct comparison between the parent drug and its metabolite.

Table 1: Hypothetical Activity Profile of Meclizine and Meclizine N,N'-Dioxide

CompoundH1 Antagonist IC₅₀ (nM)Cytotoxicity IC₅₀ (µM) [HepG2, 48h]
Meclizine15 ± 3> 100
Meclizine N,N'-Dioxide850 ± 7545 ± 5
Pyrilamine (Control)5 ± 1Not Determined
Doxorubicin (Control)Not Applicable0.8 ± 0.1

Interpretation of Hypothetical Data:

  • H1 Activity: In this example, Meclizine N,N'-Dioxide is significantly less potent as an H1 antagonist than the parent compound, Meclizine. This suggests that the N,N'-Dioxide modification reduces affinity or functional activity at the primary target.

  • Cytotoxicity: The metabolite exhibits moderate cytotoxicity at 45 µM, whereas the parent drug is non-toxic at concentrations up to 100 µM. This indicates that the metabolite has acquired a new, potentially undesirable, biological activity. This would warrant further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis).[8]

Principles of Assay Validation

For any newly developed assay to be considered reliable, it must undergo validation.[17] This process ensures the method is robust, reproducible, and fit for purpose.[18][19] Key parameters to assess include:

  • Precision: The closeness of agreement between independent test results (intra-assay and inter-assay variability).

  • Accuracy: The closeness of the measured value to a known true or reference value.

  • Linearity and Range: The ability to provide results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

A thorough validation process builds confidence in the generated data and is a requirement for regulatory submissions.[19][20]

References

  • Vertex AI Search. (2025). Pharmacology of meclizine (Antivert) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Patel, P. N., & Sherman, B. T. (2023). Meclizine. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Wikipedia. (2024). Meclizine. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Meclizine?.
  • Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Characterization of Histamine H1 Receptor Antagonists.
  • Drugs.com. (2024). Meclizine Patient Tips: 7 things you should know. Available at: [Link]

  • Mullaney, I., et al. (1993). High, stable expression of the bovine histamine H1-receptor coupled to [Ca2+]i mobilisation in CHO-K1 cells. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Available at: [Link]

  • Lee, J. Y., et al. (2011). Meclizine metabolism and pharmacokinetics: formulation on its absorption. Journal of Clinical Pharmacology. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen.
  • National Center for Biotechnology Information. (n.d.). Meclizine. PubChem Compound Database. Available at: [Link]

  • Tona, A., & Hartung, T. (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
  • ResearchGate. (2011). Meclizine Metabolism and Pharmacokinetics: Formulation on Its Absorption. Available at: [Link]

  • Patlewicz, G., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX. Available at: [Link]

  • Smit, M. J., et al. (1996). Regulation of the human histamine H1 receptor stably expressed in Chinese hamster ovary cells. British Journal of Pharmacology. Available at: [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Investigative Ophthalmology & Visual Science. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Available at: [Link]

  • Lippert, U., et al. (1998). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. Agents and Actions. Available at: [Link]

  • Chen, Y. C., et al. (2007). Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine. Food and Chemical Toxicology. Available at: [Link]

  • Dispendix. (2024).
  • Hancock, A. A., et al. (2005). Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells. British Journal of Pharmacology. Available at: [Link]

  • Visikol. (2023). The Importance of In Vitro Assays.
  • de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Available at: [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • PeploBio. (2024).
  • Innoprot. (n.d.). Histamine H1 Receptor Assay.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
  • An, F., & Li, D. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Hancock, A. A., et al. (2005). Clathrin-independent internalization of the human histamine H1-receptor in CHO-K1 cells. British Journal of Pharmacology.
  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Cell & Bioscience. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Leurs, R., et al. (1994). Guinea Pig Histamine H1 Receptor. II.

Sources

Application Note: A Multi-Parametric Approach to Evaluating the Cytotoxicity of Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Meclizine is a first-generation antihistamine widely used for the management of motion sickness and vertigo.[1][2][3] Its mechanism of action is primarily attributed to its activity as an H1 receptor antagonist with additional central anticholinergic effects.[1][4][5] Like many xenobiotics, meclizine is metabolized in the liver, primarily by the CYP2D6 enzyme, into various metabolites.[1][4][5] Among these potential metabolites is Meclizine N,N'-Dioxide, a more polar derivative. The toxicological profile of such metabolites is often distinct from the parent compound and is a critical component of preclinical safety assessment. While data on Meclizine N,N'-Dioxide is not widely available, related antihistamines like cyclizine have been shown to induce cytotoxicity and apoptosis in a concentration-dependent manner in macrophage cell lines.[6] Furthermore, the parent compound meclizine has been demonstrated to attenuate mitochondrial respiration.[7]

This application note provides a comprehensive, multi-parametric strategy for evaluating the in vitro cytotoxicity of Meclizine N,N'-Dioxide. By employing a suite of cell-based assays, researchers can build a detailed profile of the compound's effects on cell health, discerning between different mechanisms of cell death such as apoptosis and necrosis, and probing for underlying causes like mitochondrial dysfunction and oxidative stress. This approach ensures a robust and reliable assessment, aligning with the principles of modern toxicology which emphasize mechanism-based, human-relevant approaches.[8]

Scientific Rationale & Assay Selection

A single cytotoxicity assay provides only a limited snapshot of a compound's effect. The MTT assay, for example, measures metabolic activity and can be confounded by factors affecting mitochondrial function without directly causing cell death.[9][10] Therefore, a multi-parametric approach using orthogonal assays is essential for a thorough and trustworthy evaluation. We propose a tiered workflow that interrogates cell viability, membrane integrity, apoptosis, mitochondrial health, and oxidative stress.

  • Tier 1: General Viability & Cytotoxicity Screening

    • MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.[11]

    • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium, indicating loss of plasma membrane integrity, a hallmark of necrosis.[9][11]

  • Tier 2: Mechanistic Elucidation (Apoptosis)

    • Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[12][13][14][15] The assay provides a luminescent signal proportional to caspase activity.[12][14]

  • Tier 3: Sub-Cellular Investigation

    • JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm): A critical indicator of mitochondrial health and an early event in apoptosis.[16][17] The JC-1 dye differentially accumulates in healthy (red fluorescence) versus unhealthy (green fluorescence) mitochondria.[17][18][19]

    • ROS-Glo™ H₂O₂ Assay: Measures the levels of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), to assess oxidative stress, a common mechanism of drug-induced toxicity.[20][21][22][23]

This integrated approach allows researchers to not only determine if Meclizine N,N'-Dioxide is toxic but also how it might be inducing cell death.

Experimental Workflow & Design

A logical workflow is critical for generating reliable and interpretable data. The process begins with selecting an appropriate cell model and progresses through compound treatment to multi-parametric analysis.

Cell Line Selection

The choice of cell line is a critical step and should be guided by the research question.[24][25]

  • Hepatotoxicity Screening: Human hepatocellular carcinoma cell lines like HepG2 are widely used as they represent the primary site of drug metabolism.[24]

  • General Cytotoxicity: Human embryonic kidney (HEK293 ) cells or fibroblast cell lines (L929 ) are common choices for baseline toxicity screening due to their robust growth and well-characterized nature.[24][26]

  • Target-Organ Toxicity: If a specific organ is a suspected target, a cell line derived from that tissue should be used.[27][28]

For this guide, we will use the HepG2 cell line as a scientifically relevant model for a drug metabolite.

Overall Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Multi-Parametric Assays cluster_analysis Phase 4: Data Analysis cell_culture Culture HepG2 Cells seed_plates Seed Cells into 96-Well Plates cell_culture->seed_plates treat_cells Treat Cells with Compound (e.g., 24, 48, 72 hours) seed_plates->treat_cells prepare_cpd Prepare Serial Dilutions of Meclizine N,N'-Dioxide prepare_cpd->treat_cells mtt MTT Assay (Metabolic Activity) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh caspase Caspase-Glo 3/7 (Apoptosis) treat_cells->caspase jc1 JC-1 Assay (Mitochondrial Health) treat_cells->jc1 ros ROS-Glo Assay (Oxidative Stress) treat_cells->ros read_plates Read Plates (Spectrophotometer, Luminometer, Fluorescence Reader) mtt->read_plates ldh->read_plates caspase->read_plates jc1->read_plates ros->read_plates calc_ic50 Calculate IC50 Values read_plates->calc_ic50 interpret Interpret Data & Profile Cytotoxicity calc_ic50->interpret

Caption: High-level workflow for the cytotoxic evaluation of Meclizine N,N'-Dioxide.

Detailed Protocols

Important: These protocols are generalized. Always refer to the manufacturer's instructions for specific assay kits. Include appropriate controls in every experiment:

  • Untreated Control: Cells treated with culture medium only.

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose test wells.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for LDH release).

Protocol 1: MTT Assay for Cell Viability

This assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11]

Materials:

  • HepG2 cells

  • 96-well clear flat-bottom plates

  • Meclizine N,N'-Dioxide stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Meclizine N,N'-Dioxide in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

    • % Viability = (Absorbance_Test / Absorbance_Vehicle) * 100

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cell lysis by measuring LDH activity in the supernatant.[11]

Materials:

  • Cell supernatant from the compound-treated plate (from Protocol 1, Step 3)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plate

  • Microplate spectrophotometer (490 nm)

Procedure:

  • Collect Supernatant: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit if required.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Calculate % cytotoxicity relative to a maximum LDH release control (cells lysed with Triton™ X-100).

    • % Cytotoxicity = ((Test_LDH - Spontaneous_LDH) / (Max_LDH - Spontaneous_LDH)) * 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent "add-mix-measure" assay quantifies the activity of caspases 3 and 7.[12][14]

Materials:

  • HepG2 cells cultured and treated in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, but use an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Express results as fold-change in luminescence relative to the vehicle control.

Apoptotic Signaling Pathway

G cluster_stimulus cluster_mito Mitochondrial Pathway (Intrinsic) cluster_caspase Caspase Cascade cpd Meclizine N,N'-Dioxide (Hypothesized) mito Mitochondrial Stress cpd->mito jc1 ΔΨm Collapse (JC-1 Assay) mito->jc1 cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Forms Apoptosome casp37 Caspase-3/7 (Executioner) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Simplified intrinsic apoptosis pathway measured by the JC-1 and Caspase-3/7 assays.

Data Presentation & Interpretation

Summarizing quantitative data in a clear format is crucial for interpretation.

Table 1: Example Dose-Response Data for Meclizine N,N'-Dioxide in HepG2 cells (48h)

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
Vehicle (0) 100 ± 4.52.1 ± 0.81.0 ± 0.1
1 98 ± 5.13.5 ± 1.11.2 ± 0.2
10 85 ± 6.28.9 ± 2.42.5 ± 0.4
50 52 ± 4.815.7 ± 3.14.8 ± 0.6
100 21 ± 3.925.4 ± 4.05.1 ± 0.5
250 8 ± 2.165.8 ± 5.52.3 ± 0.3
IC₅₀ (µM) ~50 >250 N/A

Interpretation of Example Data:

  • The MTT assay shows a dose-dependent decrease in cell viability with an IC₅₀ value around 50 µM.

  • Caspase-3/7 activity peaks around 50-100 µM, suggesting apoptosis is a primary cell death mechanism at these concentrations.

  • The significant increase in LDH release only at the highest concentration (250 µM) suggests a switch to necrotic cell death (or secondary necrosis) at supra-toxic doses.

  • This profile suggests that at moderate concentrations, Meclizine N,N'-Dioxide induces apoptosis, while at high concentrations, it leads to widespread cell lysis and necrosis. Further investigation with the JC-1 and ROS-Glo assays would clarify the involvement of mitochondrial dysfunction and oxidative stress in initiating the apoptotic cascade.

Conclusion

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/protocols/technical-bulletin/caspase-glo-3-7-assay-protocol/]
  • Why we select Cancer cell lines for toxicological studies and why not normal cell lines? ResearchGate. [URL: https://www.researchgate.net/post/Why_we_select_Cancer_cell_lines_for_toxicological_studies_and_why_not_normal_cell_lines]
  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/jc-1-mitochondrial-membrane-potential-assay.htm]
  • ROS-Glo™ H2O2 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/protocols/technical-bulletin/ros-glo-h2o2-assay-protocol/]
  • MTT assay and its use in cell viability and proliferation analysis. Abcam. [URL: https://www.abcam.
  • Caspase 3/7 Apoptosis Assay (Green Fluorescence). AAT Bioquest. [URL: https://www.aatbio.com/products/cell-meter-caspase-3-7-activity-apoptosis-assay-kit-green-fluorescence]
  • MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. [URL: https://www.researchgate.net/figure/MitoProbe-JC-1-Assay-staining-protocol-for-flow-cytometry-Source-https-www_fig3_274955110]
  • Caspase-Glo® 3/7 Assay. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/technical-bulletins/0/caspase-glo-3-7-assay-protocol.pdf]
  • Mitochondrial Membrane Potential Detection Kit. Agilent. [URL: https://www.agilent.com/cs/library/usermanuals/public/200-0100.pdf]
  • Application Notes: Assessing Cell Viability in Methoxyacetic Acid (MAA) Treated Cells using MTT and LDH Assays. Benchchem. [URL: https://www.benchchem.
  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6326778/]
  • Particle-induced artifacts in the MTT and LDH viability assays. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2783389/]
  • EZAssayTM Mitochondrial Membrane Potential Assay Kit with JC-1. HiMedia Laboratories. [URL: https://www.himedialabs.com/TD/ML141.pdf]
  • Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11090233/]
  • What cell line should I choose for citotoxicity assays? ResearchGate. [URL: https://www.researchgate.net/post/What_cell_line_should_I_choose_for_citotoxicity_assays]
  • Highlight report: Cell type selection for toxicity testing. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6034177/]
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies. [URL: https://www.stemcell.
  • A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic industry. [URL: https://www.mddionline.com/ivd/practical-guide-iso-10993-5-cytotoxicity]
  • Cell viability assays. Abcam. [URL: https://www.abcam.com/research-areas/cell-viability-assays]
  • Meclizine. StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK545281/]
  • Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program (NTP). [URL: https://ntp.niehs.nih.gov/iccvam/docs/acutetox_docs/brd_ivctm_091906.pdf]
  • In vitro cytotoxicity test of medical devices. CleanControlling. [URL: https://www.cleancontrolling.com/en/laboratory/biological-laboratory/in-vitro-cytotoxicity-test-of-medical-devices/]
  • ROS detection in a cell-based format using the Promega ROS-Glo™ assay. BMG Labtech. [URL: https://www.bmglabtech.
  • Muse® Caspase-3/7 Kit. Luminex Corporation. [URL: https://www.luminexcorp.com/s/MCH100108-Muse-Caspase-3-7-Kit-Rev-I.pdf]
  • Cytotoxicity Testing: Everything You Need to Know. Test Labs. [URL: https://www.testlabs.com/industries/medical-devices/cytotoxicity-testing]
  • ROS-Glo(TM) H2O2 Assay Technical Manual #TM391. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/ros-glo-h2o2-assay-protocol.pdf]
  • Meclizine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Meclizine]
  • What is the mechanism of action of meclizine (antihistamine)? Dr.Oracle. [URL: https://droracle.com/pharmacology/what-is-the-mechanism-of-action-of-meclizine-antihistamine/]
  • Anyone got a decent in vitro reactive oxygen species (ROS) protocol using flourimetry? : r/labrats. Reddit. [URL: https://www.reddit.com/r/labrats/comments/2z0h0a/anyone_got_a_decent_in_vitro_reactive_oxygen/]
  • Toxicity Tests with Mammalian Cell Cultures. Scope. [URL: https://www.ilo.org/legacy/english/protection/safework/cis/products/icsc/dtasht/_synid_1000000305_1.htm]
  • ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. XCellR8. [URL: https://x-cellr8.com/tests/iso-10993-5-biological-evaluation-of-medical-devices-in-vitro-cytotoxicity/]
  • 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [URL: https://horizondiscovery.com/en/blog/5-tips-for-choosing-the-right-cell-line]
  • Pharmacology of meclizine (Antivert) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [URL: https://www.youtube.
  • ROS-Glo™ H 2 O 2 Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/oxidative-stress-assays/ros-glo-h2o2-assay/?
  • What is the mechanism of Meclizine Hydrochloride? Patsnap Synapse. [URL: https://synapse.patsnap.com/article/fda/drugs/124707/what-is-the-mechanism-of-meclizine-hydrochloride]
  • Meclizine attenuates LDH and cytochrome c release during 2-DG and NaCN... ResearchGate. [URL: https://www.researchgate.
  • (PDF) Cyclizine induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways. ResearchGate. [URL: https://www.researchgate.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Preprints.org. [URL: https://www.preprints.org/manuscript/202405.1587/v1]
  • Cytotoxicity of Metallic Oxide Nanoparticles: New Insights into Methodological Problems and Advances in Elucidation of Underlying. MDPI. [URL: https://www.mdpi.com/1420-3049/15/4/2452/pdf]
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10890253/]

Sources

Application Notes and Protocols for Preclinical Evaluation of Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Bioactivity of a Meclizine Metabolite

Meclizine is a first-generation antihistamine widely recognized for its efficacy in managing motion sickness and vertigo.[1][2] Its therapeutic effects are primarily attributed to its potent antagonism of the histamine H1 receptor and its central anticholinergic properties.[1][3] These actions suppress the vestibular system and inhibit the chemoreceptor trigger zone in the brainstem, thereby alleviating symptoms of nausea and dizziness.[1] While the pharmacology of meclizine is well-documented, the biological activity of its metabolites remains largely unexplored. One such metabolite is Meclizine N,N'-Dioxide, a product of hepatic metabolism likely mediated by the CYP2D6 enzyme.[4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute preclinical studies aimed at elucidating the pharmacological and toxicological profile of Meclizine N,N'-Dioxide. Given the dearth of public data on this specific metabolite, the following protocols are structured to facilitate a thorough in vivo characterization, using the parent compound, meclizine, as a benchmark. The selection of animal models and assays is tailored to investigate the central nervous system (CNS), anti-emetic, and vestibular effects, which are the hallmarks of meclizine's activity.

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare and minimize distress.

PART 1: Selection of Animal Models

The choice of animal model is contingent upon the specific research question. Below is a summary of recommended models for studying the effects of Meclizine N,N'-Dioxide.

Animal ModelPrimary ApplicationKey CharacteristicsRationale for Use with Meclizine N,N'-Dioxide
Mouse (Mus musculus) CNS effects (sedation, anxiety, motor coordination), initial toxicity screening.Well-characterized genetics and behavior, availability of transgenic models, cost-effective.Ideal for initial screening of CNS effects due to the known sedative properties of first-generation antihistamines.[6]
Rat (Rattus norvegicus) Nausea and emesis-like behavior (pica), vestibular dysfunction models.Larger size facilitates surgical manipulations and physiological measurements, established models of nausea (kaolin consumption).[7][8]The kaolin consumption assay provides a quantifiable measure of nausea-like behavior, relevant to the anti-emetic potential of the compound.[7]
Ferret (Mustela putorius furo) Emetic reflex, anti-emetic drug efficacy.Possesses a true emetic reflex similar to humans, considered a gold-standard for anti-emetic studies.Essential for confirming anti-emetic or emetic properties of the compound due to their well-developed vomiting reflex.
House Musk Shrew (Suncus murinus) Motion sickness and emesis.Highly sensitive to motion-induced emesis, small size and ease of handling.[9]A valuable model for specifically investigating the compound's effect on motion sickness.[9]

PART 2: Experimental Protocols

Drug Preparation and Administration

2.1.1. Preparation of Meclizine N,N'-Dioxide and Meclizine for Oral Administration

  • Vehicle Selection: A 0.5% (w/v) solution of methylcellulose in sterile water is a suitable vehicle for oral administration of meclizine and its derivatives.

  • Preparation Protocol:

    • Weigh the required amount of Meclizine N,N'-Dioxide or Meclizine hydrochloride.

    • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to heated (60-70°C) sterile water while stirring continuously. Allow the solution to cool to room temperature.

    • Levigate the powdered compound with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while stirring to achieve the desired final concentration.

    • Store the suspension at 4°C and protected from light. Ensure the suspension is well-vortexed before each administration.

2.1.2. Dosage Calculation and Administration

  • Dosage Calculation: Initial dose selection for Meclizine N,N'-Dioxide should be based on the known effective doses of meclizine in the selected animal model. A dose-response study is highly recommended. The following formula can be used for interspecies dose conversion based on body surface area:

    • Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[10][11]

    • Km values are constants that relate body weight to surface area for different species.[10]

  • Administration: Oral gavage is the recommended route for precise dosing. The volume of administration should not exceed 10 ml/kg for mice and 5 ml/kg for rats.[11]

Behavioral and Physiological Assays

2.2.1. Assessment of CNS Effects in Mice

a) Open Field Test for Locomotor Activity and Anxiety-like Behavior

  • Principle: This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment.[12][13] Anxious mice tend to spend more time in the periphery of the open field (thigmotaxis), while exploratory behavior is indicated by more time spent in the center.[14]

  • Protocol:

    • Habituate the mice to the testing room for at least 30 minutes prior to the experiment.[13]

    • Administer Meclizine N,N'-Dioxide, meclizine, or vehicle orally 30-60 minutes before the test.

    • Gently place the mouse in the center of a square arena (e.g., 50 cm x 50 cm).[15]

    • Record the animal's activity for 10-20 minutes using an automated video-tracking system.[12][15]

    • Analyze parameters such as total distance traveled, time spent in the center versus periphery, and rearing frequency.[14]

b) Elevated Plus Maze for Anxiety-like Behavior

  • Principle: This maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

  • Protocol:

    • Follow the same habituation and drug administration procedure as the open field test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries and the time spent in each arm using a video-tracking system.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

c) Rotarod Test for Motor Coordination and Sedation

  • Principle: This test evaluates motor coordination, balance, and the potential sedative effects of a compound by measuring the time an animal can remain on a rotating rod.[16][17]

  • Protocol:

    • Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a few minutes on the day before the test.[18]

    • On the test day, administer the test compound or vehicle.

    • Place the mouse on the rotarod, which is set to accelerate from a low to a high speed (e.g., 4 to 40 rpm) over a set period (e.g., 5 minutes).[17]

    • Record the latency to fall from the rod.

    • Conduct multiple trials with an inter-trial interval of at least 15 minutes.[17]

2.2.2. Assessment of Anti-Emetic and Anti-Nausea Effects

a) Kaolin Consumption (Pica) Assay in Rats for Nausea-like Behavior

  • Principle: Rodents do not vomit but exhibit pica, the consumption of non-nutritive substances like kaolin (a type of clay), in response to emetic stimuli.[8] This behavior is used as a surrogate marker for nausea.[19]

  • Protocol:

    • Acclimatize rats to individual housing with free access to food, water, and a pre-weighed amount of kaolin pellets for several days.

    • On the test day, administer an emetic agent (e.g., cisplatin, 6 mg/kg, i.p.) to induce pica.[8]

    • Administer Meclizine N,N'-Dioxide, meclizine, or vehicle at a predetermined time before or after the emetic challenge.

    • Measure the consumption of kaolin and regular food at various time points (e.g., 24, 48 hours) post-emetic challenge.[7]

    • A reduction in kaolin consumption compared to the vehicle-treated group indicates an anti-nausea effect.

b) Emetic Challenge in Ferrets

  • Principle: Ferrets have a well-developed emetic reflex and are a reliable model for testing the efficacy of anti-emetic drugs.

  • Protocol:

    • Acclimatize ferrets to the experimental environment.

    • Administer Meclizine N,N'-Dioxide, meclizine, or vehicle at a specified time before the emetic challenge.

    • Induce emesis with a known emetogen (e.g., cisplatin or apomorphine).

    • Observe and record the latency to the first emetic event, the number of retches, and the number of vomits over a defined observation period (e.g., 4-6 hours).

2.2.3. Assessment of Vestibular Function

Animal models of vestibular disorders can be complex and often involve surgical or chemical induction of vestibular deficits. These models can be used to assess the potential of Meclizine N,N'-Dioxide to alleviate symptoms of vertigo.

PART 3: Data Presentation and Visualization

Tabular Summary of Pharmacokinetic Parameters

The following table provides a template for summarizing key pharmacokinetic parameters of Meclizine. Similar data should be generated for Meclizine N,N'-Dioxide.

ParameterMouseRatDogHuman
Tmax (hours) ~0.25-0.5~0.8~1.2~3
Cmax (ng/mL) 60.7 (at 2 mg/kg)--68.4 (at 25 mg)
Half-life (hours) ~2.7-6.4--~5-6
Bioavailability (%) ---22-32
Primary Metabolizing Enzyme ---CYP2D6

Data compiled from various sources.[5][20]

Diagrams of Experimental Workflows and Pathways

Experimental Workflow for CNS Effect Assessment in Mice

G cluster_0 Pre-Test Phase cluster_1 Test Day cluster_2 Post-Test Phase acclimation Acclimation to Housing (1 week) handling Handling and Habituation (3-5 days) acclimation->handling drug_admin Drug Administration (Meclizine N,N'-Dioxide, Meclizine, or Vehicle) handling->drug_admin wait Waiting Period (30-60 minutes) drug_admin->wait behavioral_testing Behavioral Assays (Open Field, Elevated Plus Maze, Rotarod) wait->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Workflow for assessing CNS effects in mice.

Proposed Mechanism of Action of Meclizine

G cluster_0 Vestibular System & Chemoreceptor Trigger Zone (CTZ) cluster_1 Vomiting Center (Medulla) vestibular_nuclei Vestibular Nuclei vomiting_center Vomiting Center vestibular_nuclei->vomiting_center Stimulates ctz Chemoreceptor Trigger Zone ctz->vomiting_center Stimulates emesis Nausea & Vomiting vomiting_center->emesis meclizine Meclizine h1_receptor Histamine H1 Receptor meclizine->h1_receptor Antagonizes muscarinic_receptor Muscarinic Receptor meclizine->muscarinic_receptor Antagonizes h1_receptor->vestibular_nuclei h1_receptor->ctz muscarinic_receptor->vestibular_nuclei

Caption: Simplified signaling pathway of Meclizine's anti-emetic action.

Conclusion: Charting a Path for Novel Drug Discovery

The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of Meclizine N,N'-Dioxide. By systematically evaluating its effects on the central nervous system, emesis, and vestibular function, researchers can gain critical insights into its potential therapeutic utility and toxicological profile. The significant knowledge gap regarding the pharmacological activity of this metabolite underscores the importance of such investigations. These studies will not only contribute to a more comprehensive understanding of meclizine's metabolism and overall effects but also have the potential to uncover novel therapeutic agents for the management of vestibular and emetic disorders.

References

  • Rotarod Protocol. IMPReSS - International Mouse Phenotyping Consortium.

  • Rotarod test in rats v1. ResearchGate.

  • Rotarod. MMPC.

  • How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed.

  • How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube.

  • Detection of Nausea-Like Response in Rats by Monitoring Facial Expression. PMC - NIH.

  • Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness. PMC - NIH.

  • Pharmacology of meclizine (Antivert) ; Mechanism of action, Pharmacokinetics, Uses, Effects.

  • Open field test for mice. Protocols.io.

  • Appropriateness of kaolin consumption as an index of motion sickness in the rat. PubMed.

  • Measurement of consumption of kaolin and chow pellets. The treatment session was.

  • Clay eating attenuates lithium-based taste aversion learning in rats: A remedial effect of kaolin on nausea. FAO AGRIS.

  • A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon.

  • Meclizine: Package Insert / Prescribing Information / MOA. Drugs.com.

  • A detailed ethological analysis of the mouse open field test: Effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field | Request PDF. ResearchGate.

  • Meclizine: uses, dosing, warnings, adverse events, interactions. MedCentral.

  • The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. PubMed.

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PMC.

  • Open Field Test - Rodent Behavioral Testing - Neurology CRO. InnoSer.

  • Showing metabocard for Meclizine (HMDB0014875). Human Metabolome Database.

  • ANTIVERT® (meclizine HCl) tablets, for oral use. accessdata.fda.gov.

  • Meclizine Metabolism and Pharmacokinetics: Formulation on Its Absorption. ResearchGate.

  • A Simple Method for Animal Dose Calculation in Preclinical Research. ResearchGate.

  • ANTIVERT® Tablets/12.5 mg meclizine HCl ANTIVERT®/25 ….

  • Suncus murinus as a new experimental model for motion sickness. PubMed.

  • Meclizine metabolism and pharmacokinetics: formulation on its absorption. PubMed.

  • Brain Activation by H1 Antihistamines Challenges Conventional View of Their Mechanism of Action in Motion Sickness: A Behavioral, c-Fos and Physiological Study in Suncus murinus (House Musk Shrew). ResearchGate.

  • Meclizine. StatPearls - NCBI Bookshelf - NIH.

  • Meclizine N,N-Dioxide. SRIRAMCHEM.

  • Meclizine seasickness medication and its effect on central nervous system oxygen toxicity in a murine model. ResearchGate.

  • Meclizine. LiverTox - NCBI Bookshelf - NIH.

  • Clinical dosage of meclozine promotes longitudinal bone growth, bone volume, and trabecular bone quality in transgenic mice with achondroplasia. PMC - NIH.

  • Antivert. accessdata.fda.gov.

  • Meclizine: uses, dosing, warnings, adverse events, interactions. MedCentral.

  • Meclizine. PubChem - NIH.

  • Meclizine (oral route). Mayo Clinic.

  • The effects of meclizine on motion sickness revisited. PMC - PubMed Central - NIH.

  • Meloxicam pharmacokinetics using nonlinear mixed-effects modeling in ferrets after single subcutaneous administration. PubMed.

  • Meloxicam pharmacokinetics using nonlinear mixed-effects modeling in ferrets after single subcutaneous administration. NC State Web Publishing.

  • Suncus murinus: a new experimental model in emesis research. PubMed.

  • Anesthesia and Analgesia in Mice.

  • Differential activity of drugs to induce emesis and pica behavior in Suncus murinus (house musk shrew) and rats. PubMed.

  • Guidelines on Anesthesia and Analgesia in Mice. Animal Care & Use Program.

Sources

Application of Meclizine N,N'-Dioxide in Drug Impurity Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Meclizine, a first-generation antihistamine of the piperazine class, is widely used for the management of motion sickness and vertigo.[1] Its therapeutic efficacy is intrinsically linked to its purity and the absence of potentially harmful impurities. Drug impurities, which are extraneous chemical substances that are not the active pharmaceutical ingredient (API), can arise during synthesis, purification, and storage and may impact the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[3][4] This technical guide focuses on a specific and significant impurity of Meclizine: Meclizine N,N'-Dioxide .

This document provides a comprehensive overview of Meclizine N,N'-Dioxide, including its formation, characterization, and the application of this knowledge in robust drug impurity profiling. Detailed protocols for its identification and quantification are provided to aid researchers, scientists, and drug development professionals in ensuring the quality and safety of meclizine-containing pharmaceuticals.

Meclizine N,N'-Dioxide: A Key Oxidative Impurity

Meclizine N,N'-Dioxide (CAS No: 114624-70-3) is a process-related impurity and a degradation product of Meclizine.[5] Its formation is primarily attributed to the oxidation of the two tertiary nitrogen atoms within the piperazine ring of the meclizine molecule.[6] Understanding the structure and properties of this impurity is paramount for developing effective analytical control strategies.

Chemical Structure and Properties

  • IUPAC Name: 1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine 1,4-dioxide[7]

  • Molecular Formula: C₂₅H₂₇ClN₂O₂[8]

  • Molecular Weight: 422.95 g/mol [8]

The introduction of two N-oxide functionalities significantly increases the polarity of the molecule compared to the parent meclizine. This alteration in physicochemical properties is a key factor in its chromatographic separation from meclizine.

Formation Pathway of Meclizine N,N'-Dioxide

Meclizine N,N'-Dioxide is predominantly formed under oxidative stress conditions. The tertiary amine groups in the piperazine ring of meclizine are susceptible to oxidation, leading to the formation of the mono-N-oxide and subsequently the di-N-oxide.

Meclizine Oxidation Pathway Meclizine Meclizine N_Oxide Meclizine N'-Oxide Meclizine->N_Oxide Oxidation NN_Dioxide Meclizine N,N'-Dioxide N_Oxide->NN_Dioxide Further Oxidation

Caption: Oxidative degradation pathway of Meclizine to its N-oxide and N,N'-Dioxide derivatives.

Analytical Strategy for Impurity Profiling

A robust analytical strategy for the impurity profiling of meclizine should be capable of separating, identifying, and quantifying Meclizine N,N'-Dioxide and other potential impurities. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry) is the cornerstone of such a strategy.

Protocol 1: Stability-Indicating HPLC Method for Meclizine and its Impurities

This protocol outlines a reversed-phase HPLC method designed to separate meclizine from its potential degradation products, including Meclizine N,N'-Dioxide. The causality behind the selection of chromatographic parameters is to achieve optimal resolution between the less polar meclizine and its more polar oxidative impurities.

Chromatographic Conditions

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar to nonpolar compounds like meclizine and its impurities.
Mobile Phase Acetonitrile:Buffer (e.g., 50:50 v/v)The organic modifier (acetonitrile) and aqueous buffer combination allows for the effective elution and separation of compounds with varying polarities.
Buffer 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acidA slightly acidic pH helps to suppress the ionization of the basic meclizine molecule, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Detection UV at 230 nmMeclizine and its related compounds exhibit significant UV absorbance at this wavelength.[9]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA suitable volume to achieve adequate sensitivity without overloading the column.

Method Validation

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

Forced Degradation Protocol

To confirm that the analytical method can effectively separate meclizine from its degradation products, forced degradation studies should be performed.

  • Acid Hydrolysis: 1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. This condition is particularly relevant for the formation of Meclizine N,N'-Dioxide.

  • Thermal Degradation: 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).

The stressed samples are then analyzed using the developed HPLC method to assess for any degradation and to ensure peak purity of the meclizine peak.

Protocol 2: LC-MS/MS for Identification and Confirmation

For unequivocal identification of Meclizine N,N'-Dioxide, especially at low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

LC-MS/MS Parameters

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for polar and ionizable molecules. The basic nitrogen atoms in meclizine and its N-oxides are readily protonated in the positive ion mode.
Mass Analyzer Triple Quadrupole or OrbitrapA triple quadrupole is excellent for quantitative analysis using Multiple Reaction Monitoring (MRM), while an Orbitrap provides high-resolution mass accuracy for confident identification.
MRM Transitions (for Triple Quadrupole) Meclizine: Q1: 391.2 -> Q3: 167.1Meclizine N,N'-Dioxide: Q1: 423.2 -> Q3: 391.2, 167.1The precursor ion (Q1) is the protonated molecule [M+H]⁺. The product ions (Q3) are characteristic fragments. For the N,N'-Dioxide, a neutral loss of oxygen atoms can be monitored.
High-Resolution Mass (for Orbitrap) Accurate mass measurement of the [M+H]⁺ ionProvides high confidence in the elemental composition of the impurity.

Expected Mass Spectral Fragmentation

The fragmentation of N-oxides in mass spectrometry often involves the neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da).[10] For Meclizine N,N'-Dioxide, characteristic fragmentation would likely involve sequential losses of oxygen atoms, leading to the protonated meclizine ion, which would then fragment further.

MS Fragmentation MNN_H [M+H]⁺ of Meclizine N,N'-Dioxide (m/z 423.2) MN_H [M+H]⁺ of Meclizine N'-Oxide (m/z 407.2) MNN_H->MN_H -O M_H [M+H]⁺ of Meclizine (m/z 391.2) MN_H->M_H -O Fragment Further Fragments (e.g., m/z 167.1) M_H->Fragment

Caption: Proposed MS/MS fragmentation pathway for Meclizine N,N'-Dioxide.

Protocol 3: Spectroscopic Characterization (NMR and IR)

When a sufficient quantity of isolated Meclizine N,N'-Dioxide is available (e.g., from a reference standard supplier), spectroscopic techniques can provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The formation of the N-oxide bond typically causes a downfield shift of the protons on the carbons adjacent to the nitrogen atoms (α-protons) in the piperazine ring.

  • ¹³C NMR: Similarly, the α-carbons in the piperazine ring are expected to show a downfield shift upon N-oxidation.[11]

Infrared (IR) Spectroscopy

The N-O stretching vibration in N-oxides typically appears in the region of 950-970 cm⁻¹. The presence of a strong band in this region, which is absent in the IR spectrum of meclizine, would be indicative of the N-oxide functionality.

Workflow for Impurity Profiling

The following diagram illustrates a comprehensive workflow for the application of Meclizine N,N'-Dioxide in drug impurity profiling.

Impurity Profiling Workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Evaluation & Reporting DS_DP Drug Substance / Product HPLC HPLC Analysis DS_DP->HPLC LCMS LC-MS/MS Analysis DS_DP->LCMS Ref_Std Meclizine & Impurity Standards (including N,N'-Dioxide) Ref_Std->HPLC Ref_Std->LCMS Identification Peak Identification (Retention Time & Mass) HPLC->Identification LCMS->Identification Quantification Quantification of Impurities Identification->Quantification Reporting Reporting according to ICH Guidelines Quantification->Reporting

Caption: A typical workflow for the impurity profiling of Meclizine, incorporating Meclizine N,N'-Dioxide as a reference standard.

Conclusion

The diligent profiling of impurities is a non-negotiable aspect of modern drug development and manufacturing. Meclizine N,N'-Dioxide represents a critical oxidative impurity of meclizine that must be monitored and controlled to ensure product quality and patient safety. The application notes and protocols detailed in this guide provide a robust framework for the identification, quantification, and control of this impurity. By implementing these scientifically sound analytical strategies, researchers and drug developers can confidently meet regulatory expectations and deliver high-quality meclizine drug products.

References

  • The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry.

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.

  • Meclizine. Wikipedia.

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.

  • Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. Journal of Chromatographic Science.

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.

  • Optimized RP-HPLC chromatogram for meclizine hydrochloride. ResearchGate.

  • Structure of meclizine hydrochloride and their impurities. ResearchGate.

  • HPLC Methods for analysis of Meclizine. HELIX Chromatography.

  • Meclizine Hydrochloride. USP-NF.

  • Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. PubMed.

  • Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet. ResearchGate.

  • Oxidative degradation chromatogram for meclizine hydrochloride. ResearchGate.

  • Thermal degradation chromatogram for meclizine hydrochloride. ResearchGate.

  • Meclizine Hydrochloride. USP-NF Abstract.

  • Meclizine Hydrochloride Tablets. USP-NF Abstract.

  • Meclizine N,N'-Dioxide. Benchchem.

  • Meclizine. StatPearls - NCBI Bookshelf.

  • Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed.

  • Meclizine N,N-Dioxide. Veeprho.

  • Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. ResearchGate.

  • Meclizine and Impurities. BOC Sciences.

  • Base degradation chromatogram for meclizine hydrochloride. ResearchGate.

  • Meclizine-impurities. Pharmaffiliates.

  • Meclizine-impurities. Pharmaffiliates.

  • Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation. Journal of Advanced Pharmacy Education and Research.

  • Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation. University of Baghdad Digital Repository.

  • 2018 Spectrophotometric Method for Determination of Meclizine.pdf. Bentham Science.

  • Meclizine metabolism and pharmacokinetics: formulation on its absorption. PubMed.

  • Meclizine N,N'-Dioxide. SRIRAMCHEM.

  • Meclizine N'-Oxide. PubChem.

  • An innovative UV spectrophotometric method for the simultaneous determination of meclizine and pyridoxine in tablets. PMC - NIH.

  • Unraveling the Structure of Meclizine Dihydrochloride with MicroED. PubMed Central - NIH.

  • Meclizine. the NIST WebBook.

  • CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride. Google Patents.

  • Large scale experiment and synthesis of Meclizine. ResearchGate.

  • Analysis of the active ingredient, meclizine, in motion sickness tablets by high performance thin layer chromatography with densitometric measurement of fluorescence quenching. ResearchGate.

  • Meclizine N-Oxide. Chemicea.

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. InTechOpen.

  • Synthesis of meclizine hydrochloride. ResearchGate.

  • Meclizine. PubChem.

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

  • Meclizine Related Compound A Pharmaceutical Secondary Standard CRM. Sigma-Aldrich.

Sources

Comprehensive NMR Spectroscopic Characterization of Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

Meclizine, a well-known H1 antagonist, is subject to metabolic modifications, including N-oxidation, leading to derivatives such as Meclizine N,N'-Dioxide. The formation of N-oxide functionalities significantly alters the molecule's physicochemical properties, including polarity and solubility, which can impact its pharmacological profile.[1] Therefore, unambiguous structural confirmation of such derivatives is a critical step in drug metabolism studies and the development of new chemical entities. This application note provides a comprehensive guide and detailed protocols for the characterization of Meclizine N,N'-Dioxide using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will explore the causality behind experimental choices, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for complete structural assignment.

Introduction: The Significance of N-Oxidation

Meclizine is a piperazine derivative characterized by a (4-chlorophenyl)phenylmethyl group and a (3-methylphenyl)methyl group attached to the two nitrogen atoms of the central piperazine ring.[2][3] The N,N'-Dioxide derivative introduces two highly polar N⁺-O⁻ bonds, which fundamentally changes the electronic environment of the entire molecule.[1][4]

Key Analytical Challenges:

  • Confirming Oxidation Sites: Verifying that oxidation has occurred at both piperazine nitrogens.

  • Chemical Shift Perturbations: Quantifying the downfield shifts of protons and carbons adjacent to the N-oxide groups.[4]

  • Full Structural Assignment: Unambiguously assigning all ¹H and ¹³C signals in a complex molecule with multiple aromatic and aliphatic regions.

  • Conformational Dynamics: The piperazine ring can exist in different conformations, and the bulky substituents may lead to complex spectral features, such as broadened signals or the presence of rotamers.[5]

This guide provides a systematic approach to overcome these challenges, ensuring a self-validating and trustworthy structural elucidation.

Foundational NMR Analysis: 1D Techniques

One-dimensional NMR spectra provide the initial, fundamental overview of the molecular structure.

Proton (¹H) NMR Spectroscopy

¹H NMR is the starting point for analysis, revealing the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (spin-spin splitting).[6]

Expected Spectral Changes from Meclizine to its N,N'-Dioxide: The primary effect of N-oxidation is the significant deshielding of protons on carbons alpha to the nitrogen atoms (α-protons).[7]

  • Piperazine Protons: The eight protons on the piperazine ring, which typically resonate in the 2.5-3.5 ppm range in the parent compound, are expected to shift significantly downfield into the 3.5-5.0 ppm region.

  • Benzylic Protons: The -CH₂- protons of the (3-methylphenyl)methyl group and the -CH- proton of the (4-chlorophenyl)phenylmethyl group will also experience a downfield shift due to the electron-withdrawing nature of the adjacent N⁺-O⁻ group.

Carbon-13 (¹³C) and DEPT NMR Spectroscopy

While ¹³C NMR provides a count of unique carbon environments, the Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for determining the multiplicity of each carbon signal (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).[8]

  • DEPT-135: Provides positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons are absent.

  • DEPT-90: Shows only CH (methine) carbons.

Expected Spectral Changes: Similar to ¹H NMR, carbons alpha to the N-oxide groups will be shifted downfield.[4][7] This effect is pronounced for the piperazine ring carbons and the benzylic carbons. Combining the ¹³C spectrum with DEPT-135 and DEPT-90 allows for the definitive identification of all carbon types, as summarized in the table below.

Carbon TypeExpected ¹³C Shift (ppm)DEPT-135 SignalDEPT-90 Signal
Quaternary (Aromatic)120 - 150AbsentAbsent
CH (Aromatic & -C HPh(p-ClPh))75 - 140PositivePositive
CH₂ (Piperazine & -C H₂-Ar)50 - 70NegativeAbsent
CH₃ (-C H₃)~21PositiveAbsent
Table 1: Predicted ¹³C NMR and DEPT spectral features for Meclizine N,N'-Dioxide.

Advanced Structural Elucidation: 2D NMR Techniques

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing through-bond and through-space correlations.[9]

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[10] This is essential for tracing out the spin systems within the molecule.

  • Key Correlations: It will establish the connectivity within the (3-methylphenyl) ring, the phenyl ring, and the (4-chlorophenyl) ring. Crucially, it will also show correlations between geminal and vicinal protons within the piperazine ring structure.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[11] This technique is the most reliable method for assigning carbon signals based on their known proton assignments.

  • Application: By overlaying the ¹H and ¹³C spectra, HSQC provides a direct link between the two, allowing for the confident assignment of every protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[12] It is critical for connecting the different fragments of the molecule.

Key HMBC Correlations for Meclizine N,N'-Dioxide:

  • Benzylic -CH₂- Protons to Aromatic Carbons: Correlation from the benzylic -CH₂- protons to the quaternary carbon and ortho-carbons of the 3-methylphenyl ring.

  • Benzylic -CH- Proton to Aromatic Carbons: Correlations from the methine proton to the quaternary carbons of the attached phenyl and 4-chlorophenyl rings.

  • Piperazine Protons to Benzylic Carbons: The most critical correlations for confirming the structure. The protons on the piperazine ring will show correlations to the benzylic -CH₂- carbon and the methine -CH- carbon, definitively linking these fragments across the nitrogen atoms.

Experimental Workflow and Protocols

A logical and systematic workflow ensures that high-quality, interpretable data is acquired efficiently.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A 1. Dissolve 5-10 mg of Meclizine N,N'-Dioxide in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d6) B 2. Add Internal Standard (e.g., TMS) if required A->B C 3. Transfer to a 5 mm NMR Tube B->C D 4. Acquire 1D ¹H Spectrum (Quick, for shimming & verification) C->D E 5. Acquire 1D ¹³C and DEPT-135/90 Spectra D->E F 6. Acquire 2D COSY Spectrum E->F G 7. Acquire 2D HSQC Spectrum F->G H 8. Acquire 2D HMBC Spectrum G->H I 9. Process & Reference all Spectra H->I J 10. Assign Spin Systems using COSY I->J K 11. Assign Protonated Carbons using HSQC J->K L 12. Assemble Molecular Fragments and Quaternary Carbons using HMBC K->L M 13. Final Structure Verification L->M

Figure 1: Recommended workflow for the complete NMR characterization of Meclizine N,N'-Dioxide.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is paramount for acquiring high-resolution spectra. The choice of solvent is critical; it must dissolve the analyte completely and should not have signals that overlap with analyte resonances.[13] DMSO-d₆ is often a good choice for polar N-oxides, while CDCl₃ can also be used.[14]

  • Weighing: Accurately weigh 5-10 mg of Meclizine N,N'-Dioxide.

  • Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Mixing: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coils (typically ~4 cm).

  • Standard: Tetramethylsilane (TMS) is often pre-dissolved in deuterated solvents by the manufacturer and can be used to reference the chemical shift to 0.00 ppm.[6]

Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT)

Rationale: These experiments provide the foundational data. A high-quality ¹H spectrum is used to optimize the magnetic field homogeneity (shimming). ¹³C and DEPT require more scans due to the low natural abundance of the ¹³C isotope.[15]

  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, using the lock signal or a strong singlet in the ¹H spectrum.

  • ¹H Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C{¹H} Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans: 512-2048 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • DEPT-135 Acquisition:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Parameters: Use similar spectral width and relaxation delay as the ¹³C experiment.

    • Number of Scans: 256-1024 scans.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

Rationale: These experiments reveal connectivity. Parameters are chosen to optimize for the expected coupling constants. For HMBC, the long-range delay is optimized for typical ²JCH and ³JCH values (around 8 Hz).[10]

  • COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (gCOSY).

    • Spectral Width: Use the same width as the ¹H spectrum in both dimensions.

    • Number of Scans: 2-4 scans per increment.

    • Increments (F1 dimension): 256-512.

  • HSQC Acquisition:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC.

    • Spectral Width (F2 - ¹H): ~16 ppm.

    • Spectral Width (F1 - ¹³C): ~180 ppm (focused on the protonated carbon region).

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

    • Number of Scans: 2-8 scans per increment.

    • Increments (F1 dimension): 256.

  • HMBC Acquisition:

    • Pulse Program: Standard gradient-selected HMBC.

    • Spectral Width (F2 - ¹H): ~16 ppm.

    • Spectral Width (F1 - ¹³C): ~240 ppm.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

    • Number of Scans: 8-32 scans per increment.

    • Increments (F1 dimension): 256-512.

Data Interpretation: Assembling the Structure

The final step is the synergistic interpretation of all acquired spectra to build the molecular structure of Meclizine N,N'-Dioxide.

Figure 2: Key HMBC correlations for assembling the fragments of Meclizine N,N'-Dioxide.

  • Assign Aromatic Systems: Use the COSY spectrum to trace the J-coupling networks for the three aromatic rings. Assign the attached protons and carbons using HSQC.

  • Assign Aliphatic Systems: The benzylic -CH₂- and methine -CH- will be singlets in the ¹H spectrum but will be clearly identifiable by their chemical shifts and HSQC correlations. The piperazine protons will likely appear as complex multiplets; COSY and HSQC are used to assign the H-C pairs.

  • Connect the Fragments: This is where HMBC is critical. As illustrated in Figure 2, correlations from the piperazine protons to the benzylic and methine carbons provide the definitive proof of connectivity across the N-oxide groups, confirming the overall structure. Correlations from the benzylic and methine protons back to the piperazine carbons and out to the aromatic rings will validate these assignments.

Conclusion

The structural characterization of Meclizine N,N'-Dioxide is a clear example of the power of a multi-technique NMR approach. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, one can achieve an unambiguous and self-validating assignment of this complex molecule. The protocols and workflow detailed in this note provide a robust framework for researchers in pharmaceutical analysis to confidently characterize drug metabolites and related substances, ensuring scientific integrity and supporting regulatory requirements.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Penth, B., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How can you use 1H NMR to help distinguish between the following isomers? Retrieved from [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • Wawer, I., & Płachta, D. (2011). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules, 16(4), 3133-3144. Retrieved from [Link]

  • Penth, B., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 13(7), 1049-1064. Retrieved from [Link]

  • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • University of Notre Dame. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2595-2607. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3. 1 H and 13 C NMR chemical shifts, υ (ppm), multiplicities and.... Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated chloroform. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Meclizine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Meclizine. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]

  • Zhang, C., et al. (2023). Unraveling the Structure of Meclizine Dihydrochloride with MicroED. Angewandte Chemie International Edition, 62(15), e202218534. Retrieved from [Link]

  • Veeprho. (n.d.). Meclizine N,N-Dioxide. Retrieved from [Link]

  • Haire, T. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Holzgrabe, U. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Meclizine N,N'-Dioxide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Meclizine N,N'-Dioxide synthesis. Meclizine, a first-generation antihistamine of the piperazine class, is widely used to treat motion sickness and vertigo.[1][2] The synthesis of its N,N'-Dioxide derivative is a key step in the development of related compounds, potential metabolites, and reference standards for impurity profiling.[3][][5] The oxidation of the two tertiary amine nitrogens in the meclizine piperazine ring presents unique challenges due to the molecule's structure and the high polarity of the resulting N-oxide products.[6]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common experimental hurdles, structured in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Meclizine N,N'-Dioxide?

A1: The synthesis of tertiary amine N-oxides is almost exclusively achieved through the direct oxidation of the parent tertiary amine.[6] For Meclizine N,N'-Dioxide, the most common and practical oxidizing agents are hydrogen peroxide (H₂O₂) and peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).[6][7] While other specialized reagents exist, H₂O₂ is often preferred for industrial applications due to its low cost and the formation of water as the only byproduct.[8] Catalytic methods using molecular oxygen with cobalt(II) complexes or flavin catalysts have also been developed for general tertiary amine oxidation and represent greener alternatives.[9]

Q2: Why is the purification of Meclizine N,N'-Dioxide so challenging?

A2: The difficulty arises from the inherent chemical properties of amine N-oxides. The N⁺-O⁻ dative bond makes these molecules highly polar, with dipole moments significantly higher than other polar functional groups.[10] This results in excellent water solubility but very poor solubility in common non-polar organic solvents.[6] Consequently, during chromatographic purification, Meclizine N,N'-Dioxide can exhibit very strong adsorption to silica gel, making it difficult to elute. It often requires highly polar solvent systems (e.g., methanol in dichloromethane) to move the product off the column, which can lead to poor separation from the highly polar starting material (meclizine) and the mono-N-oxide intermediate.[11]

Q3: What are the expected impurities in this synthesis?

A3: Besides unreacted meclizine starting material, the primary process-related impurity is the Meclizine N'-Oxide (the mono-N-oxide).[3][] Over-oxidation can lead to degradation products, although N-oxides are generally stable at room temperature.[10] Other potential impurities can arise from the degradation of meclizine itself under the reaction conditions. For instance, stress testing of meclizine has identified related substances such as (4-chlorophenyl)-phenyl-methanol and 1-((4-chlorophenyl)(phenyl)methyl)piperazine.[3][12]

Q4: How can I effectively monitor the reaction progress?

A4: The significant difference in polarity between the starting material (meclizine), the mono-N-oxide intermediate, and the final di-N-oxide product makes Thin Layer Chromatography (TLC) a viable option for reaction monitoring. Use a relatively polar mobile phase, such as 5-15% methanol in dichloromethane, to achieve good separation. The highly polar N-oxide products will have a much lower Rf value than the starting meclizine. For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) can be used to separate the components.[1][12]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem Area 1: Low Reaction Conversion & Yield
Q: My reaction stalls, or I get a very low yield of the desired Meclizine N,N'-Dioxide. What's going wrong?

A: Incomplete conversion is a frequent issue stemming from several factors related to the oxidant and reaction conditions.

  • Cause 1: Insufficient Oxidant Stoichiometry. The oxidation of meclizine to its di-N-oxide requires at least two molar equivalents of the oxidizing agent. However, due to potential decomposition of the oxidant or competitive side reactions, a larger excess is often necessary to drive the reaction to completion.[8]

    • Solution: Increase the equivalents of the oxidant incrementally. For H₂O₂, try using 2.5 to 4.0 equivalents. For m-CPBA, an excess of 2.2 to 3.0 equivalents is a good starting point. Monitor the reaction by TLC or HPLC to find the optimal amount without promoting excessive side-product formation.

  • Cause 2: Inactive Oxidizing Agent. Hydrogen peroxide solutions can degrade over time, losing their potency. Similarly, m-CPBA can degrade upon storage.

    • Solution: Use a fresh bottle of the oxidant. The concentration of commercial H₂O₂ solutions can be verified by titration (e.g., iodometric titration), though this can be complicated by the N-oxide product itself.[13] For m-CPBA, ensure it has been stored properly under refrigeration and away from moisture.

  • Cause 3: Inappropriate Reaction Temperature or Time. The oxidation of tertiary amines is often exothermic.[14] While some heat may be necessary to initiate the reaction, excessive temperatures can lead to the decomposition of both the oxidant and the N-oxide product.[8] Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution: If using H₂O₂, start the reaction at 0 °C and allow it to slowly warm to room temperature, stirring overnight.[11] Gentle heating (40-50 °C) can sometimes be applied to push the reaction to completion, but this must be monitored carefully for degradation.

  • Cause 4: Incorrect Solvent Choice. The solvent can influence the stability and reactivity of the oxidizing agent.

    • Solution: For m-CPBA, chlorinated solvents like dichloromethane (DCM) or chloroform are standard.[11] For H₂O₂, polar protic solvents like methanol or acetic acid are often used.[9][11] Acetic acid can catalyze the reaction but must be thoroughly removed during workup.

Problem Area 2: Purification Challenges
Q: I can't separate my product from the starting material using standard silica gel chromatography. What should I do?

A: The high polarity of Meclizine N,N'-Dioxide requires non-standard chromatographic techniques.

  • Strategy 1: Modify the Mobile Phase. Standard ethyl acetate/hexane gradients are ineffective. The polarity difference between the starting material and the N-oxide is large, but both are quite polar.

    • Solution: Use a strong solvent system. Start with a gradient of 100% DCM and gradually add methanol (e.g., 2%, 5%, 10%, up to 20% MeOH/DCM).[11] Adding a small amount of a basic modifier like ammonium hydroxide (0.5-1%) to the mobile phase can help reduce tailing of the amine spots on the silica gel.

  • Strategy 2: Change the Stationary Phase. If silica gel (which is acidic) is giving you trouble, a different stationary phase may work better.

    • Solution: Try using basic or neutral alumina for your column. Basic alumina can be particularly effective for purifying amines and their N-oxides by preventing the protonation that leads to strong binding on silica.

  • Strategy 3: Leverage Solubility Differences (Crystallization/Precipitation).

    • Solution: After the reaction workup, you may be able to selectively precipitate the product or the starting material. Given the poor solubility of N-oxides in many organic solvents, you can try concentrating the crude mixture and then adding a non-polar solvent (like diethyl ether or hexanes) to precipitate the highly polar N,N'-Dioxide, leaving the less polar starting material in solution.

Problem Area 3: Product Characterization
Q: How do I confirm the formation of the N,N'-Dioxide versus the mono-N-Oxide or starting material?

A: Spectroscopic methods provide clear evidence of N-oxidation.

  • ¹H NMR Spectroscopy: The introduction of the N-oxide functionality causes a deshielding effect (a downfield shift) on the adjacent protons.

    • Expected Observation: Compare the spectrum of your product to that of the meclizine starting material. The methylene protons (CH₂) on the piperazine ring will shift significantly downfield (typically by 0.5-1.0 ppm) upon oxidation. In the N,N'-Dioxide, all piperazine protons will be shifted, whereas in the mono-N-oxide, you will see a more complex pattern with shifts on only one side of the ring.

  • ¹³C NMR Spectroscopy: A similar downfield shift is observed for the carbon atoms adjacent to the newly formed N-oxide.[13]

    • Expected Observation: The piperazine ring carbons will show a noticeable downfield shift compared to the parent amine.

  • Mass Spectrometry (MS): This is the most direct way to confirm the addition of oxygen atoms.

    • Expected Observation: The molecular ion peak for Meclizine N,N'-Dioxide will be 32 mass units higher than that of meclizine (M+32). The mono-N-oxide will be M+16. Look for the [M+H]⁺ ion in ESI-MS.

  • Infrared (IR) Spectroscopy: The N⁺-O⁻ bond has a characteristic stretching vibration.

    • Expected Observation: Look for a prominent absorption band in the region of 930-970 cm⁻¹, which is characteristic of an aliphatic N-oxide.[13]

Experimental Protocols & Data

Table 1: Oxidizing Agents for Meclizine N-Oxidation
Oxidizing AgentTypical Solvent(s)Typical TemperatureKey AdvantagesKey Disadvantages
Hydrogen Peroxide (H₂O₂) Methanol, Water, Acetic Acid0 °C to RTInexpensive, water is the only byproduct, high atom economy.Can be slow, excess H₂O₂ can be difficult to remove, potential safety concerns.[8]
m-CPBA Dichloromethane, Chloroform0 °C to RTFast and efficient, generally clean reactions.More expensive, byproduct (m-CBA) must be removed via basic wash.[6]
Caro's Acid (H₂SO₅) Water/Methanol0 °C to RTVery powerful oxidant.Harsh conditions, can be non-selective, requires in-situ preparation.[6]
Protocol: Synthesis of Meclizine N,N'-Dioxide using Hydrogen Peroxide

Disclaimer: This protocol is a representative example. All lab work should be conducted with appropriate safety precautions.

  • Dissolution: Dissolve Meclizine (1.0 eq) in methanol (10-15 mL per gram of meclizine) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Oxidant Addition: While stirring vigorously, add 30% aqueous hydrogen peroxide (3.0 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC (10% MeOH/DCM).

  • Quenching: After the reaction is complete, cool the mixture back to 0 °C. Carefully add a small amount of manganese dioxide (MnO₂) or a saturated aqueous solution of sodium sulfite to quench the excess hydrogen peroxide.[8][9] Stir for 1 hour until gas evolution ceases.

  • Workup: Filter the mixture through a pad of Celite to remove any solids. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on basic alumina using a gradient of 0-15% methanol in dichloromethane. Combine the product fractions and evaporate the solvent to yield Meclizine N,N'-Dioxide.

Visual Workflows

General Synthesis & Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Meclizine in Solvent add_oxidant Add Oxidant (e.g., H₂O₂) at 0 °C start->add_oxidant 1 react Stir at RT (24-48h) add_oxidant->react 2 quench Quench Excess Oxidant react->quench 3 filter_celite Filter Solids quench->filter_celite 4 concentrate Concentrate Under Vacuum filter_celite->concentrate 5 chromatography Column Chromatography (Alumina or Silica) concentrate->chromatography 6 characterize Characterize Product (NMR, MS, IR) chromatography->characterize 7

Caption: Workflow for Meclizine N,N'-Dioxide Synthesis.

Troubleshooting Decision Tree for Low Yield

G start Low Yield or Incomplete Reaction check_oxidant Is the oxidant fresh and potent? start->check_oxidant check_stoi Is stoichiometry sufficient ( > 2 eq)? check_oxidant->check_stoi Yes replace_oxidant Use fresh oxidant check_oxidant->replace_oxidant No check_cond Are reaction conditions (temp, time) optimal? check_stoi->check_cond Yes increase_stoi Increase oxidant equivalents (e.g., 3-4 eq) check_stoi->increase_stoi No optimize_cond Increase time or apply gentle warming (40°C) check_cond->optimize_cond No replace_oxidant->start Re-run increase_stoi->start Re-run optimize_cond->start Re-run

Sources

Troubleshooting HPLC separation of Meclizine and its N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Meclizine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of Meclizine and its critical degradation product, Meclizine N,N'-Dioxide.

Frequently Asked Questions (FAQs)
Peak Shape & Tailing Issues

Question 1: Why is my Meclizine peak exhibiting significant tailing?

Answer: Peak tailing for Meclizine is a common phenomenon in reversed-phase HPLC and is primarily caused by secondary interactions between the basic piperazine moiety of the Meclizine molecule and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C8 and C18).[1][2] At neutral pH, the silanol groups (-Si-OH) can become deprotonated and negatively charged (-Si-O⁻), while the amine groups on Meclizine become protonated and positively charged. This leads to strong, undesirable ionic interactions that delay the elution of a portion of the analyte molecules, resulting in a tailed or asymmetrical peak.[3]

To mitigate this, several strategies can be employed:

  • Mobile Phase pH Adjustment: Lowering the pH of the aqueous portion of the mobile phase to around 3.0 is highly effective.[4][5][6] At this acidic pH, the residual silanol groups are protonated and neutral, which minimizes the strong ionic interactions with the protonated Meclizine molecule. Orthophosphoric acid is commonly used for this adjustment.[4][5]

  • Use of a Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA) (e.g., 0.2%), to the mobile phase can also improve peak shape.[4][6] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding the Meclizine molecules from these secondary interactions.

  • Column Selection: Employing a modern, high-purity silica column with advanced end-capping can significantly reduce the number of accessible silanol groups. Alternatively, specialized "base-deactivated" columns or mixed-mode columns designed for basic compounds can provide excellent peak symmetry.[2]

Question 2: I've lowered the mobile phase pH to 3.0, but I still see some peak tailing. What are my next steps?

Answer: If peak tailing persists even after pH adjustment, the issue may stem from other factors or require further optimization.

First, verify system integrity:

  • Extra-column Dead Volume: Ensure all tubing and connections between the injector, column, and detector are as short as possible and properly fitted. Excessive dead volume can cause peak broadening and tailing.

  • Column Contamination/Voiding: The column itself may be compromised. Strongly retained basic compounds can accumulate at the head of the column, or the packing bed might have developed a void.[1]

Next, consider these advanced methodological adjustments:

  • Combine pH Control with a Competing Base: While pH 3.0 is effective, combining it with a low concentration of an additive like triethylamine (TEA) can have a synergistic effect, further masking any remaining silanol activity.[4][6]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH on the column surface and can sometimes improve peak shape.

  • Switch Organic Modifier: If you are using acetonitrile, consider switching to methanol or a mixture of both. Methanol has different solvent properties and can alter interactions with the stationary phase, sometimes improving peak shape for certain analytes.[7]

If these steps do not resolve the issue, the problem is likely rooted in the column itself. Consider the column washing protocol below or replacement with a new, high-performance column.

Protocol: Column Washing and Regeneration
  • Disconnect the column from the detector.

  • Flush with your mobile phase without the buffer (e.g., Methanol/Water) for 20 column volumes.

  • Flush with 100% Acetonitrile for 20 column volumes.

  • Flush with 100% Isopropanol for 20 column volumes.

  • If contamination with highly nonpolar compounds is suspected, flush with Tetrahydrofuran (THF) or a Hexane/Isopropanol mixture. Crucially, always use an intermediate solvent like isopropanol when switching between reversed-phase solvents and nonpolar solvents like hexane.[3]

  • Equilibrate the column back to the starting mobile phase conditions until a stable baseline is achieved.

Resolution & Separation Challenges

Question 3: I am struggling to achieve baseline separation between Meclizine and its N,N'-Dioxide. How can I improve resolution?

Answer: Meclizine and its N,N'-Dioxide are structurally very similar. The N,N'-Dioxide is significantly more polar due to the addition of two oxygen atoms to the piperazine nitrogens. In a reversed-phase system, the more polar N,N'-Dioxide will elute before the parent Meclizine. Achieving separation requires optimizing selectivity (α) and efficiency (N) from the resolution equation.[8]

Here is a systematic approach to improving resolution:

  • Reduce Mobile Phase Strength: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in your mobile phase.[9] This will increase the retention time for both compounds, providing more time for the column to resolve them. Try reducing the organic component in 5% increments.

  • Optimize the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try substituting it with the other, or use a combination of the two. This can alter the elution order or significantly improve the spacing between the two peaks.

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.[8] Increasing the temperature (e.g., from 30°C to 40°C) can decrease viscosity, leading to sharper peaks (higher efficiency) and potentially improved resolution. Conversely, decreasing the temperature can sometimes increase selectivity, though it will also increase backpressure.[10]

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the most powerful tool.[8]

    • Phenyl-Hexyl Phase: A phenyl-based stationary phase can offer alternative selectivity through pi-pi interactions with the aromatic rings in Meclizine, which may differentiate it more effectively from the N,N'-Dioxide.

    • Different C18/C8: Not all C18 columns are the same. A column from a different manufacturer or with a different bonding density or end-capping strategy can provide the necessary change in selectivity.

Troubleshooting Workflow: Improving Resolution

The following diagram illustrates a logical decision-making process for tackling resolution problems between Meclizine and its N,N'-Dioxide.

Resolution_Troubleshooting start Poor Resolution (Meclizine & N,N'-Dioxide) check_efficiency Are peaks sharp and symmetrical? (Tailing Factor < 1.5) start->check_efficiency optimize_mobile_phase Isocratic or Gradient? check_efficiency->optimize_mobile_phase Yes fix_peak_shape Address Peak Shape First (See Peak Tailing FAQ) check_efficiency->fix_peak_shape No reduce_organic Decrease Organic Solvent % (e.g., by 5%) optimize_mobile_phase->reduce_organic Isocratic try_gradient Develop a Shallow Gradient optimize_mobile_phase->try_gradient Gradient change_solvent Switch Organic Solvent (ACN -> MeOH or vice-versa) reduce_organic->change_solvent success Resolution Achieved reduce_organic->success try_gradient->change_solvent try_gradient->success change_temp Adjust Column Temperature (e.g., ± 10°C) change_solvent->change_temp change_solvent->success change_column Change Stationary Phase (e.g., to Phenyl-Hexyl) change_temp->change_column change_temp->success change_column->success

Caption: Decision tree for improving separation of Meclizine and N,N'-Dioxide.

Method Development & Starting Parameters

Question 4: What are recommended starting conditions for developing a stability-indicating method for Meclizine?

Answer: Based on published literature for the analysis of Meclizine and its degradation products, a robust starting point can be established.[4][5][6][11] The following table summarizes a typical set of initial conditions that can be further optimized.

ParameterRecommended Starting ConditionRationale & Notes
Column C8 or C18, 250 x 4.6 mm, 5 µmProvides good retention and efficiency. A C8 column is slightly less retentive and can be a good starting point.[4][5][6]
Mobile Phase A 0.2% Triethylamine in Water, pH adjusted to 3.0 with Orthophosphoric AcidThe acidic pH and competing base (TEA) are critical for good peak shape of the basic Meclizine molecule.[4][5]
Mobile Phase B Methanol or AcetonitrileMethanol is a common choice for Meclizine analysis.[4][5] Acetonitrile can provide different selectivity.
Composition 65:35 (A:B) IsocraticThis ratio has been shown to successfully separate Meclizine from several degradation products.[4][5] Adjust as needed for resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection (UV) 229-232 nmMeclizine has a strong UV absorbance in this range.[4][12][13] A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Vol. 10-20 µLAdjust based on sample concentration to avoid column overloading.[7]

This method should be validated according to ICH Q2(R1) guidelines, including forced degradation studies to ensure specificity for all potential impurities, including the N,N'-Dioxide which is a known oxidative degradant.[5][14][15]

General Troubleshooting Workflow

This diagram provides a high-level overview for diagnosing any HPLC issue encountered during your analysis.

General_Troubleshooting start Chromatographic Problem (e.g., Poor Peak, Wrong RT) check_basics Check Basic System Parameters - Mobile Phase Prep (pH, fresh) - Leaks - System Pressure start->check_basics problem_type What is the nature of the problem? check_basics->problem_type peak_shape Peak Shape Issue (Tailing, Fronting, Split) problem_type->peak_shape Shape resolution Resolution Issue (Overlapping Peaks) problem_type->resolution Separation retention Retention Time Drift problem_type->retention Retention sub_peak -> See Peak Tailing FAQ -> Check for column void -> Check sample solvent peak_shape->sub_peak sub_res -> See Resolution FAQ -> Modify mobile phase strength -> Change column resolution->sub_res sub_rt -> Check pump flow rate -> Ensure column equilibration -> Check for temperature fluctuations retention->sub_rt

Caption: A high-level workflow for diagnosing common HPLC issues.

References
  • Peraman, R., Manikala, M., Kondreddy, V. K., & Yiragamreddy, P. R. (2015). A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form.
  • Peraman, R., et al. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • A New Stability-indicating Chiral RP-HPLC Method for the Determination of Degradation Products in Meclizine Hydrochloride. (2021). Current Pharmaceutical Analysis, 17(8), 1075-1087.
  • Strzebonska, M., & Strozik, M. (2024). Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet. Acta Poloniae Pharmaceutica, 81(4), 597-611.
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Peraman, R., et al. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Peraman, R., et al. (2015). Oxidative degradation chromatogram for meclizine hydrochloride.
  • Peraman, R., et al. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form.
  • Nawrocki, J., et al. (2021).
  • YMC. (n.d.). T1. Poor peak shape.
  • Strzebonska, M., & Strozik, M. (2024). Summary of degradation studies for meclizine tablets.
  • Hassib, S. T., et al. (2019). Simultaneous Determination of Meclizine Hydrochloride. Journal of Chemical and Pharmaceutical Research, 12(1), 30-43.
  • Peraman, R., et al. (2015). Base degradation chromatogram for meclizine hydrochloride.
  • Dolan, J. W. (2018). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 36(6), 382-389.
  • Salih, O. S., Jaber, S. A., & Sulaiman, H. T. (2025). Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation.
  • Salih, O. S., et al. (2025). Ultra HPLC method development and validation for the determination of meclizine in pharmaceutical formulation.
  • Stoll, D. R. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Meclizine.

Sources

Technical Support Center: Optimizing LC-MS Conditions for Meclizine N,N'-Dioxide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Meclizine N,N'-Dioxide using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you to overcome common challenges and achieve robust, reliable, and accurate quantification of this N-oxide metabolite.

Introduction: The Unique Challenges of Meclizine N,N'-Dioxide Analysis

Meclizine, a well-known antihistamine, is metabolized to form N-oxide metabolites, including Meclizine N,N'-Dioxide. The analysis of N-oxide compounds by LC-MS presents a unique set of challenges. These molecules are susceptible to in-source fragmentation and thermal degradation, which can lead to the underestimation of the analyte and the overestimation of the parent drug.[1] This guide provides a systematic approach to developing and troubleshooting your LC-MS method to ensure data integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the LC-MS analysis of Meclizine N,N'-Dioxide in a question-and-answer format.

FAQ 1: I am observing a significant in-source fragment corresponding to the loss of one or two oxygen atoms ([M+H-16]⁺ and [M+H-32]⁺). How can I minimize this?

Answer: In-source fragmentation is a common issue with N-oxide compounds, where the molecule loses oxygen atoms in the ion source before mass analysis.[1] This is primarily caused by excessive energy transfer to the ions. Here’s a systematic approach to mitigate this:

Step-by-Step Troubleshooting Protocol:

  • Optimize the Cone Voltage (or Declustering/Fragmentor Voltage): This is the most critical parameter. A high cone voltage increases the kinetic energy of ions, leading to in-source collision-induced dissociation.

    • Action: Systematically reduce the cone voltage in decrements of 5-10 V and monitor the response of the precursor ion ([M+H]⁺) and the fragment ions. The optimal voltage will maximize the precursor ion signal while minimizing the fragment signals.

  • Reduce Source and Desolvation Temperatures: N-oxides are thermally labile.[2] High temperatures in the ion source can cause thermal degradation.

    • Action: Lower the desolvation gas temperature and, if possible, the source temperature. A good starting point is to reduce the temperature by 25-50°C and observe the impact on the signal and fragmentation.

  • Select the Appropriate Ionization Technique: Electrospray Ionization (ESI) is generally considered a "softer" ionization technique than Atmospheric Pressure Chemical Ionization (APCI) and is often preferred for unstable compounds like N-oxides.[2][3]

    • Insight: APCI often involves higher temperatures, which can exacerbate the thermal degradation of N-oxides, leading to the characteristic loss of an oxygen atom ([M+H-O]⁺).[4][5] While this can be used diagnostically to identify N-oxides, it is detrimental for quantification.

FAQ 2: My peak shape for Meclizine N,N'-Dioxide is poor (e.g., tailing or fronting). What chromatographic parameters should I adjust?

Answer: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.

Step-by-Step Troubleshooting Protocol:

    • Action: For reversed-phase chromatography, ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte to maintain a consistent ionization state. A slightly acidic mobile phase (e.g., pH 3-5) using formic acid or ammonium formate is a good starting point.[6][7]

  • Column Chemistry: Standard C18 columns are a good starting point. However, if peak tailing persists, it may be due to interactions with residual silanols on the silica support.

    • Action: Consider using a column with end-capping or a different stationary phase, such as a C18 with a polar-embedded group, to reduce secondary silanol interactions.

  • Mobile Phase Composition: The choice of organic solvent and additives can significantly impact peak shape.

    • Action: Acetonitrile is a common choice for reversed-phase LC-MS.[8] Ensure your mobile phase additives are volatile and MS-friendly (e.g., formic acid, ammonium formate, or ammonium acetate).[6][7][8]

FAQ 3: I am struggling to achieve adequate sensitivity for Meclizine N,N'-Dioxide. What can I do to improve the signal?

Answer: Low sensitivity can be due to a combination of factors, including inefficient ionization, matrix effects, and suboptimal chromatographic conditions.

Step-by-Step Troubleshooting Protocol:

  • Optimize Mass Spectrometry Parameters:

    • Action: Perform a full optimization of the MS parameters using a neat solution of Meclizine N,N'-Dioxide. This includes optimizing the capillary voltage, nebulizer gas flow, and detector gain, in addition to the cone voltage and temperatures mentioned previously.

  • Improve Chromatographic Focusing: A sharp, narrow peak will have a higher intensity.

    • Action: Experiment with the gradient profile. A shallower gradient around the elution time of the analyte can improve peak shape and height. Also, ensure your injection solvent is weaker than the initial mobile phase to promote on-column focusing.

  • Address Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.

    • Action: Improve your sample preparation method. Consider a more rigorous extraction technique like solid-phase extraction (SPE) to remove interfering matrix components. Also, ensure your chromatography is sufficient to separate the analyte from major matrix components.

Data Presentation

Table 1: Recommended Starting LC-MS Parameters for Meclizine N,N'-Dioxide
ParameterRecommended Starting ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and helps control peak shape.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase LC-MS.[8]
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Gradient Start with a low percentage of B, ramp up to elute the analyte, then wash and re-equilibrate.A generic starting gradient would be 5-95% B over 5-10 minutes.
Ionization Mode Positive Electrospray (ESI)Generally a "softer" ionization technique suitable for labile N-oxides.[2]
Cone Voltage 20-40 V (Instrument dependent)Start low and optimize to minimize in-source fragmentation.[1]
Desolvation Temp. 300-400 °C (Instrument dependent)Start at the lower end of the typical range to minimize thermal degradation.[2]
Capillary Voltage 2.5 - 3.5 kVTypical range for ESI.
MS Acquisition Multiple Reaction Monitoring (MRM)For quantitative analysis, provides the best sensitivity and selectivity.

Experimental Protocols & Visualizations

Protocol 1: Systematic Cone Voltage Optimization
  • Prepare a standard solution of Meclizine N,N'-Dioxide at a concentration that gives a stable signal (e.g., 100 ng/mL).

  • Infuse the solution directly into the mass spectrometer or use a flow injection analysis (FIA) setup.

  • Set all other MS parameters to their typical values.

  • Acquire data in full scan mode to observe the precursor and potential fragment ions.

  • Start with a low cone voltage (e.g., 10 V).

  • Increase the cone voltage in increments of 5 V, acquiring data for at least 30 seconds at each step.

  • Plot the intensity of the precursor ion ([M+H]⁺) and the deoxygenated fragment ions ([M+H-16]⁺, [M+H-32]⁺) as a function of the cone voltage.

  • Select the cone voltage that provides the highest intensity for the precursor ion with the lowest relative abundance of the fragment ions.

Diagram 1: Troubleshooting Workflow for In-Source Fragmentation

InSourceFragmentation start High [M+H-O]⁺ Signal Observed cone_voltage Reduce Cone Voltage start->cone_voltage check1 Fragmentation Reduced? cone_voltage->check1 source_temp Lower Source/Desolvation Temp. check1->source_temp No end_success Optimized Conditions check1->end_success Yes check2 Fragmentation Reduced? source_temp->check2 ionization_mode Switch to ESI (if on APCI) check2->ionization_mode No check2->end_success Yes end_further Further Investigation Needed ionization_mode->end_further

Caption: Decision tree for mitigating in-source fragmentation of N-oxides.

Diagram 2: LC Method Development Logic

LC_Method_Dev start Goal: Good Peak Shape & Retention column Select C18 Column start->column mobile_phase Acidic Mobile Phase (0.1% FA) column->mobile_phase gradient Run Initial Gradient mobile_phase->gradient eval_peak Evaluate Peak Shape gradient->eval_peak adjust_ph Adjust Mobile Phase pH eval_peak->adjust_ph Tailing change_column Try Polar-Embedded Column eval_peak->change_column Persistent Tailing optimize_gradient Optimize Gradient Slope eval_peak->optimize_gradient Poor Resolution/Width end Final Method eval_peak->end Acceptable adjust_ph->eval_peak change_column->eval_peak optimize_gradient->eval_peak

Caption: Logical flow for developing a robust LC method for Meclizine N,N'-Dioxide.

References

  • Byran, G., Ramachandran, S. K., Lakshmanan, K., Rajagopal, K., & Nainar, M. S. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. Drug Development and Industrial Pharmacy, 47(3), 361-366. [Link]

  • Ramanathan, R., Su, A. D., Alvarez, N., Korfmacher, W. A., & Fu, I. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry, 72(6), 1352-1359. [Link]

  • Taylor & Francis Online. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. [Link]

  • Sultana, N. (2012). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Mass Spectrometry. InTech. [Link]

  • Taylor & Francis Online. (2020). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. [Link]

  • Gough, J. D. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Jonathandgough.com. [Link]

  • Nowik, W., Turek, M., & Stafiej, A. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(15), 5831. [Link]

  • Wang, Z., Qian, S., Zhang, Q., & Chow, M. S. S. (2011). Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 879(1), 95-99. [Link]

  • ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. [Link]

  • Ibrahim, H., El-Aneed, A., & Cohen, L. H. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(9), 1017-1026. [Link]

  • ResearchGate. (n.d.). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations | Request PDF. [Link]

  • Liu, D. Q., Sun, H., & Kord, A. S. (2010). Thermally induced intramolecular oxygen migration of N-oxides in atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 45(10), 1168-1174. [Link]

  • National Center for Biotechnology Information. (n.d.). Meclizine N'-Oxide. PubChem. [Link]

  • Ramanathan, R., Galfetti, P., Korfmacher, W. A., & Henion, J. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. [Link]

  • ResearchGate. (n.d.). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry | Request PDF. [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Veeprho. (n.d.). Meclizine N,N-Dioxide | CAS 114624-70-3. [Link]

Sources

Preventing degradation of Meclizine N,N'-Dioxide during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Meclizine N,N'-Dioxide. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this specific metabolite or impurity. Meclizine N,N'-Dioxide, like many N-oxide compounds, presents unique stability challenges during analytical quantification. This guide provides in-depth, experience-driven advice to help you navigate these complexities, prevent degradation, and ensure the integrity of your results.

Introduction: The Challenge of N-Oxide Stability

Meclizine N,N'-Dioxide is a potential metabolite and degradation product of Meclizine, a piperazine-class antihistamine. The N-oxide functional groups are highly polar and susceptible to chemical and thermal reduction, readily converting back to the parent Meclizine. This instability is not just a pre-analytical issue; it can occur during sample preparation, chromatographic separation, and even within the mass spectrometer ion source.[1][2] Failure to control these degradation pathways can lead to a significant underestimation of the N,N'-Dioxide and an overestimation of the parent drug, compromising the accuracy of pharmacokinetic, stability, or impurity profiling studies.

This guide is structured in a question-and-answer format to directly address the critical issues you may encounter. We will explore the "why" behind each recommendation, grounding our advice in the chemical principles that govern N-oxide stability.

Frequently Asked Questions (FAQs)

Q1: My Meclizine N,N'-Dioxide peak is inconsistent or disappears completely. What is the most likely cause?

A1: The most probable cause is the degradation of the N,N'-Dioxide back to Meclizine. This is a common issue for N-oxide metabolites.[1][2] The degradation can be triggered by several factors throughout your analytical workflow:

  • Sample Preparation: Exposure to inappropriate pH (especially alkaline conditions), high temperatures, or certain solvents can catalyze the reduction.

  • Autosampler Stability: Prolonged residence time in the autosampler, especially at room temperature, can lead to degradation in the vial before injection.

  • LC-MS Ion Source Conditions: High temperatures in the ion source (a phenomenon known as in-source reduction or deoxygenation) can cause the molecule to lose its oxygen atoms before detection.[3][4]

To troubleshoot, you must systematically evaluate each step of your process for potential triggers.

Q2: I suspect my analyte is degrading in the LC-MS ion source. How can I confirm this and what can I do to prevent it?

A2: In-source reduction is a significant challenge. N-oxides can lose one or both oxygen atoms due to thermal stress in the atmospheric pressure ionization (APCI) or electrospray ionization (ESI) source.[4]

How to Confirm:

  • Monitor for the Parent Drug: Infuse a pure standard of Meclizine N,N'-Dioxide directly into the mass spectrometer. Monitor the ion channels for both the N,N'-Dioxide (M+H)+ and Meclizine (M+H-32)+. The appearance of a significant signal for Meclizine confirms in-source reduction.

  • Temperature Gradient Test: Gradually decrease the ion source temperature (e.g., heated capillary or gas temperature) and observe the relative signal intensities. A decrease in the Meclizine signal and a corresponding increase in the N,N'-Dioxide signal strongly indicate that thermal degradation is occurring.[4]

  • Ionization Technique: APCI is often "harsher" and more prone to causing thermal degradation than ESI. If you are using APCI, switching to ESI with optimized (cooler) settings may reduce the degradation.[3]

Prevention Strategies:

  • Optimize Source Parameters: Reduce the source temperature to the lowest level that still provides adequate desolvation and sensitivity.

  • Use a "Softer" Ionization Method: ESI is generally preferred over APCI for thermally labile compounds like N-oxides.[1]

  • Chromatographic Separation: Ensure you have baseline chromatographic separation between Meclizine and its N,N'-Dioxide. This is critical because even if you minimize in-source reduction, you cannot eliminate it entirely. Without separation, you cannot be certain if the detected Meclizine originated from the sample or from in-source conversion.

Q3: What are the best practices for sample collection and storage to ensure the stability of Meclizine N,N'-Dioxide?

A3: Proper handling from the moment of collection is crucial. N-oxides can be unstable in biological matrices, and components in blood can even catalyze their reduction.[5]

  • Rapid Cooling: Cool biological samples (e.g., plasma, urine) immediately after collection.

  • pH Control: Maintain a neutral or slightly acidic pH. Avoid alkaline conditions, as they can promote degradation. For plasma samples, consider using anticoagulants that maintain a stable pH.

  • Low-Temperature Storage: For short-term storage (hours to a few days), refrigerate at 2-8°C. For long-term storage, freeze at -20°C or, ideally, -80°C.[5]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples into smaller volumes for single use.[5]

  • Protect from Light: While photostability data for Meclizine N,N'-Dioxide is not widely published, it is a general best practice for stability studies to protect samples from light by using amber vials or wrapping containers in foil.[5]

Troubleshooting Guide: From Sample Prep to Analysis

This section provides a problem-oriented approach to resolving common issues encountered during the analysis of Meclizine N,N'-Dioxide.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Low or No Recovery of N,N'-Dioxide 1. Degradation during Extraction: The chosen solvent or pH is causing reduction to Meclizine. 2. Inefficient Extraction: The high polarity of the N,N'-Dioxide may lead to poor recovery in certain liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols.1a. Solvent Selection: For protein precipitation (PPT), use acetonitrile (ACN). Some studies have shown ACN to be superior to methanol (MeOH) in preventing N-oxide degradation in hemolyzed plasma.[6] 1b. pH Control: Ensure all extraction solutions are neutral or slightly acidic. Avoid basic modifiers.[5] 1c. Temperature Control: Perform extraction steps on ice or using pre-chilled solvents. 2a. SPE Optimization: Use a polar or mixed-mode sorbent. Condition, load, wash, and elute with appropriate solvents to ensure the highly polar N,N'-Dioxide is retained and then fully eluted. 2b. LLE Optimization: Use a more polar extraction solvent or adjust the pH of the aqueous phase to ensure the analyte is in a neutral form if possible, though this may be difficult for a di-N-oxide.
High Variability in Results (Poor Precision) 1. Autosampler Instability: The analyte is degrading in the vial while waiting for injection. 2. Inconsistent In-Source Reduction: Fluctuations in source conditions are causing variable degradation. 3. Sample Matrix Effects: Components in the sample matrix are inconsistently suppressing or enhancing the signal.1a. Cool the Autosampler: Set the autosampler temperature to 4-10°C to slow degradation. 1b. Limit Sample Batch Size: Analyze samples in smaller batches to reduce the residence time of the last sample in the autosampler. 2a. Stabilize MS Parameters: Ensure the MS source is clean and parameters (gas flows, temperatures, voltages) are stable throughout the run.[7] 3a. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE instead of PPT) to remove interfering matrix components.[8] 3b. Use a Stable Isotope-Labeled Internal Standard: A labeled N,N'-Dioxide internal standard is ideal as it will co-elute and experience similar matrix effects and in-source phenomena, providing the most accurate correction.
Peak Tailing for N,N'-Dioxide 1. Secondary Interactions: The basic piperazine core or polar N-oxide groups are interacting with active sites (e.g., residual silanols) on the HPLC column. 2. Column Overload: Injecting too high a concentration of the analyte.1a. Mobile Phase pH: Use a mobile phase with a low pH (e.g., 2.5-3.5) using an additive like formic acid. This will ensure the piperazine nitrogens are protonated, reducing interaction with silanols. 1b. Column Choice: Use a high-purity silica column with robust end-capping. Consider a column with a different stationary phase chemistry if tailing persists. A mixed-mode column that offers cation-exchange properties can sometimes improve peak shape for basic compounds.[9] 2a. Reduce Injection Mass: Dilute the sample or reduce the injection volume to ensure you are operating within the linear loading capacity of the column.[10]

Visualizing the Challenge: Degradation and Workflow

To better understand the critical points where degradation can occur, the following diagrams illustrate the degradation pathway and the recommended analytical workflow.

cluster_degradation Degradation Pathway cluster_triggers Degradation Triggers Meclizine_NN_Dioxide Meclizine N,N'-Dioxide (Analyte of Interest) Meclizine_N_Oxide Meclizine N-Oxide (Intermediate) Meclizine_NN_Dioxide->Meclizine_N_Oxide -O Meclizine Meclizine (Parent Drug) Meclizine_N_Oxide->Meclizine -O Heat Heat Heat->Meclizine_NN_Dioxide Alkaline_pH Alkaline_pH Alkaline_pH->Meclizine_NN_Dioxide Reducing_Agents Reducing_Agents Ion_Source Ion_Source Ion_Source->Meclizine_NN_Dioxide cluster_prep Sample Preparation (Cold & Acidic/Neutral) cluster_analysis LC-MS Analysis Sample_Collection 1. Sample Collection (Cool Immediately) Extraction 2. Extraction (Use ACN, Avoid High pH) Sample_Collection->Extraction Reconstitution 3. Reconstitution (Mobile Phase Compatible) Extraction->Reconstitution Autosampler 4. Autosampler (Keep Cool, ~4°C) Reconstitution->Autosampler Chromatography 5. HPLC/UPLC (Acidic Mobile Phase, Good Separation) Autosampler->Chromatography Detection 6. MS Detection (Cool ESI Source, Monitor for Reduction) Chromatography->Detection

Caption: Recommended workflow to minimize N,N'-Dioxide degradation.

Protocol: Stabilized Sample Preparation and LC-MS/MS Analysis

This protocol provides a robust starting point for method development. Optimization will be required for your specific matrix and instrumentation.

Objective: To quantify Meclizine N,N'-Dioxide while minimizing its reduction to Meclizine.

1. Reagents and Materials

  • Reference Standards: Meclizine N,N'-Dioxide, Meclizine

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)

  • Sample Matrix: Plasma, Urine, etc.

  • Equipment: Centrifuge, Autosampler Vials (Amber), HPLC/UPLC system coupled to a tandem mass spectrometer with an ESI source.

2. Sample Preparation: Protein Precipitation (PPT)

  • Pipette 100 µL of sample (e.g., plasma) into a microcentrifuge tube. Place tubes on an ice bath.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to stabilize the N-oxide.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean amber autosampler vial.

  • Inject directly or evaporate to dryness under a gentle stream of nitrogen at low temperature (<30°C) and reconstitute in mobile phase if concentration is needed.

3. LC-MS/MS Conditions

ParameterRecommended ConditionRationale
HPLC Column C18, 2.1 x 50 mm, < 2 µmProvides good retention and resolution for hydrophobic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier improves peak shape and N-oxide stability.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase for reversed-phase chromatography.
Gradient Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%)Elute polar N,N'-Dioxide first, followed by the less polar Meclizine.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 30-40°CBalance between efficiency and preventing on-column degradation.
Autosampler Temp. 4°CCritical for preventing degradation in the vial. [5]
Ionization Mode ESI PositiveGenerally "softer" than APCI.
Source Temp. ≤ 350°C (Instrument dependent)Most critical parameter. Start low and increase only if needed for sensitivity.
MRM Transitions Meclizine N,N'-Dioxide: [M+H]+ → Product Ion Meclizine: [M+H]+ → Product IonMonitor both the analyte and its potential degradant.

Final Checklist for Analysts

By following these guidelines and understanding the inherent instability of the N-oxide functional group, you can develop robust and reliable analytical methods for the accurate quantification of Meclizine N,N'-Dioxide.

References

  • Majumder, A. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Regulated Bioanalysis: Fundamentals and Practice.
  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657.
  • Altascientist. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences.
  • SRIRAMCHEM. (n.d.). Meclizine N,N'-Dioxide : Pharmaceutical Reference Standard.
  • Dalvie, D., et al. (2009). Selective reduction of N-oxides to amines: application to drug metabolism. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 755-761.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Meclizine.
  • BenchChem. (2025). Improving the stability of Integerrimine N-oxide in analytical solvents.
  • Veeprho. (n.d.). Meclizine N,N-Dioxide | CAS 114624-70-3.
  • Hypha Discovery. (n.d.).
  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359.
  • Peraman, R., et al. (2015). A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form.
  • Peraman, R., et al. (2015). A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form. PubMed.
  • Lepaumier, H., et al. (2011). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 5(3), 664-673.
  • ZefSci. (2025).
  • Vevelstad, S. J., et al. (2015). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 54(40), 9788-9797.
  • Cayman Chemical. (n.d.). Meclizine (hydrochloride)
  • Isenberg, S. L., et al. (2020). Reduction of nicotelline N-oxides prior to LC-MS/MS analysis.
  • Cayman Chemical. (2013). Meclizine (hydrochloride)
  • Mahn, B. (2005).
  • Freeman, S. A., & Rochelle, G. T. (2012). Degradation of aqueous piperazine in carbon dioxide capture. International Journal of Greenhouse Gas Control, 6, 63-70.
  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Jemal, M., & Xia, Y.-Q. (2006). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 24(8), 776-792.
  • F1 Pharma S.A. (2023). Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet.
  • Ramanathan, R., et al. (2000). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH...
  • Reed, R. A., & Li, Y. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(7).
  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090.

Sources

Technical Support Center: Accurate Quantification of Meclizine and Its N-Oxide Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the analytical quantification of Meclizine and its N-oxide derivatives, such as the putative Meclizine N,N'-Dioxide. This guide is structured to provide researchers, analytical chemists, and drug development professionals with expert insights and practical, field-proven solutions to common challenges encountered during method development, validation, and sample analysis.

Our approach is rooted in explaining the 'why' behind each step, ensuring you can not only follow protocols but also intelligently troubleshoot and adapt them to your specific needs.

Part 1: Frequently Asked Questions (FAQs) - The Analyte

This section addresses foundational questions about Meclizine and the specific challenges posed by its N-oxide metabolites.

Q1: What is Meclizine N,N'-Dioxide and why is its quantification important?

A: Meclizine is a first-generation antihistamine used to treat motion sickness and vertigo. Like many drugs containing tertiary amine structures (such as the piperazine ring in Meclizine), it is susceptible to N-oxidation during metabolism in the body. Meclizine N,N'-Dioxide would be a metabolite where both nitrogen atoms in the piperazine ring have been oxidized.

Quantifying such metabolites is critical in drug development for several reasons:

  • Pharmacokinetic (PK) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

  • Safety and Toxicology: Metabolites can sometimes have their own pharmacological or toxicological activity. Regulatory agencies like the FDA require the quantification of any major human metabolites to assess safety.

  • Drug-Drug Interaction Studies: To determine if co-administered drugs affect the metabolic profile of Meclizine.

Q2: What are the primary analytical challenges associated with quantifying Meclizine N-oxides?

A: N-oxide metabolites present a unique set of challenges compared to their parent drugs:

  • Increased Polarity: The N-oxide group significantly increases the molecule's polarity. This can lead to poor retention on traditional reversed-phase (RP) HPLC columns, causing the analyte to elute in the solvent front where matrix effects are most severe.

  • Thermal Instability: N-oxides can be thermally labile, meaning they can degrade back to the parent amine in the high-temperature environment of a gas chromatography (GC) inlet or even a heated electrospray ionization (ESI) source in LC-MS.

  • Adsorption: The polar nature of N-oxides can cause them to adsorb to active sites on metal surfaces (e.g., injector, transfer lines) or on the silica support of the analytical column, leading to poor peak shape and recovery.

Part 2: Troubleshooting Guide - LC-MS/MS Method Refinement

This guide addresses specific, common problems encountered during the quantification of Meclizine and its N-oxide metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the industry-standard platform for this application.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms: Your chromatographic peak for Meclizine N,N'-Dioxide is not symmetrical. It may have a "tail" or a "front," leading to inconsistent integration and reduced accuracy.

Root Causes & Solutions:

  • Secondary Ionic Interactions: The positively charged N-oxide can interact with residual, deprotonated silanol groups (-SiO⁻) on the surface of standard silica-based columns.

    • Solution 1: Lower Mobile Phase pH. Add a modifier like formic acid (0.1% to 0.5%) to the mobile phase. This protonates the silanol groups to -SiOH, minimizing ionic interactions and dramatically improving peak shape.

    • Solution 2: Use a Shielded Column. Employ columns with end-capping or a polar-embedded group. These stationary phases are designed to mask residual silanols, making them more suitable for basic and polar compounds.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume. Perform a loading study to determine the optimal concentration range for your column.

  • Metal Adsorption: As mentioned, N-oxides can chelate with metal surfaces in the flow path.

    • Solution: Use bio-inert or PEEK (polyether ether ketone) tubing and fittings where possible. Some modern LC systems are designed with metal-free or passivated flow paths to mitigate this issue.

Diagram: Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing/Fronting) check_overload Is the issue worse at high concentrations? start->check_overload check_ph Is mobile phase pH > 4? check_overload->check_ph No sol_overload Reduce Injection Volume or Dilute Sample check_overload->sol_overload Yes check_column Using a standard C18 silica column? check_ph->check_column No sol_ph Add 0.1% Formic Acid to Mobile Phase check_ph->sol_ph Yes sol_column Switch to a Shielded or Polar-Embedded Column check_column->sol_column Yes sol_hardware Consider Bio-Inert LC System (PEEK Tubing) check_column->sol_hardware No

Caption: A decision tree for troubleshooting suboptimal peak shapes.

Issue 2: Low Signal Intensity or Poor Recovery

Symptoms: The signal for your N-oxide analyte is weak, or it varies significantly between injections, especially after sample preparation.

Root Causes & Solutions:

  • In-Source Degradation: The N-oxide is thermally degrading back to Meclizine in the heated ESI source.

    • Solution: Methodically optimize the ESI source temperature (drying gas temperature) and vaporizer temperature. Start with a lower temperature (e.g., 250-300 °C) and increase it incrementally, monitoring the N-oxide signal and the appearance of the parent Meclizine signal at the same retention time.

  • Poor Extraction Efficiency: The high polarity of the N-oxide makes it difficult to extract from aqueous matrices (like plasma) using traditional liquid-liquid extraction (LLE) with non-polar solvents.

    • Solution 1: Use a more polar extraction solvent in your LLE protocol, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Solution 2 (Recommended): Switch to Solid-Phase Extraction (SPE). Use a mixed-mode or polymer-based SPE cartridge that provides both hydrophobic and ion-exchange retention mechanisms. This is highly effective for capturing polar metabolites from complex matrices.

  • Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids) suppress the ionization of your analyte in the ESI source.

    • Solution: Improve chromatographic separation to move the N-oxide peak away from the solvent front. A column with a different selectivity (e.g., Phenyl-Hexyl) or using a gradient with a shallower ramp can help. Also, ensure your sample preparation method, like SPE, is effectively removing interfering compounds.

Table: Recommended Starting LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC Column Waters Acquity BEH C18 (1.7 µm, 2.1x50 mm) or equivalentProvides good retention for the parent drug and can be adapted for the polar metabolite with proper mobile phase.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 minA standard starting gradient. May need to be made shallower to retain the highly polar N-oxide.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLA good starting point to avoid column overload.
Ion Source Electrospray Ionization (ESI), Positive ModeMeclizine and its N-oxide contain basic nitrogens that are readily protonated.
Source Temp. Start at 300°C and optimizeCrucial parameter to minimize thermal degradation of the N-oxide.
MRM Transitions Meclizine: Q1/Q3 (e.g., 391.2 -> 167.1); N,N'-Dioxide: Q1/Q3 (e.g., 423.2 -> 167.1)Specific transitions must be optimized by infusing pure standards. The N,N'-Dioxide mass will be +32 Da.

Part 3: Experimental Protocol - A Validated Approach

This section provides a step-by-step protocol for a robust sample preparation method.

Protocol: Mixed-Mode Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to efficiently extract both the non-polar parent drug (Meclizine) and its highly polar N-oxide metabolite.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridge (e.g., Oasis MCX)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 2% Formic Acid in Water

  • 5% Ammonium Hydroxide in Methanol

  • Centrifuge, Evaporator (Nitrogen)

Steps:

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of Water through the cartridge.

  • Load: Pretreat 200 µL of plasma sample with 200 µL of 2% formic acid. Vortex. Load the entire mixture onto the SPE cartridge.

  • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2: Pass 1 mL of Methanol to remove non-polar, neutral interferences.

  • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analytes, releasing them from the cation exchange sorbent.

  • Dry-Down & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at <40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze: Inject onto the LC-MS/MS system.

Diagram: Solid-Phase Extraction (SPE) Workflow

G cluster_spe SPE Cartridge Workflow condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load (Acidified Plasma) equilibrate->load wash1 4. Wash 1 (Aqueous Acid) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (Basic Methanol) wash2->elute drydown 7. Dry-down & Reconstitute elute->drydown sample Plasma Sample sample->load Pre-treat & Load analysis LC-MS/MS Analysis drydown->analysis

Caption: Workflow for mixed-mode solid-phase extraction.

References

  • U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites. [Link]

  • Raman, A. P., & Jiang, X. (2018). Analytical considerations for N-oxide metabolites in drug discovery and development. Bioanalysis, 10(14), 1097-1100. [Link]

  • Xu, X., et al. (2005). In vitro and in vivo evaluation of the metabolic N-oxidation of an aniline-containing drug candidate by liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 807-817. [Link]

  • Dolan, J. W. (2013). Peak Tailing and Resolution. LCGC North America, 31(5), 372-379. [Link]

  • Waters Corporation. (2012). A Generic Method for the Extraction of Basic Drugs from Plasma Using Oasis MCX. [Link]

Navigating the Labyrinth: A Technical Support Guide for Addressing Matrix Effects in the Bioanalysis of Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the bioanalysis of Meclizine N,N'-Dioxide. As a Senior Application Scientist, I understand the critical importance of accurate and reproducible quantification of drug metabolites in complex biological matrices. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the common yet challenging issue of matrix effects. Our goal is to empower you with the knowledge to develop robust, reliable, and regulatory-compliant bioanalytical methods.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as salts, lipids, proteins, and metabolites, can significantly interfere with the ionization of the target analyte, Meclizine N,N'-Dioxide, leading to a phenomenon known as the matrix effect .[2][3][4] This can manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2][4]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the critical need to evaluate and mitigate matrix effects during bioanalytical method validation to ensure data integrity.[5][6][7][8]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Question 1: I'm observing significant ion suppression for Meclizine N,N'-Dioxide, leading to poor sensitivity and inconsistent results. What are the likely causes and how can I fix this?

Answer: Ion suppression is a common hurdle in LC-MS/MS analysis, especially with complex matrices like plasma or urine.[9][10] The primary cause is the co-elution of matrix components with your analyte, which compete for ionization in the mass spectrometer's source.[10][11]

Here’s a systematic approach to troubleshoot and mitigate this issue:

Step 1: Confirm and Characterize the Matrix Effect

  • Post-Column Infusion (PCI) Experiment: This is a qualitative method to identify regions in your chromatogram where ion suppression or enhancement occurs.[12][13] By infusing a constant flow of Meclizine N,N'-Dioxide post-column while injecting a blank matrix extract, you can observe dips or rises in the baseline, indicating problematic retention times.

Step 2: Optimize Sample Preparation

Inadequate sample cleanup is a major contributor to matrix effects.[11] The goal is to selectively remove interfering components while efficiently recovering your analyte.

  • Evaluate Different Extraction Techniques:

    • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering substances, particularly phospholipids.[11]

    • Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT and is effective for isolating analytes from the matrix.[11][14] The choice of an appropriate organic solvent is crucial for good recovery.

    • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a broad range of matrix interferences and achieving high sensitivity and reproducibility.[11] Given the polar nature of Meclizine N,N'-Dioxide, a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent may be particularly effective.[14]

Step 3: Refine Chromatographic Conditions

  • Improve Chromatographic Separation: Modify your HPLC or UHPLC method to separate Meclizine N,N'-Dioxide from the co-eluting matrix components identified in the PCI experiment.[11][12] This can be achieved by:

    • Adjusting the gradient profile.

    • Changing the stationary phase chemistry of the analytical column.

    • Using a longer column for increased resolution.

Step 4: Consider Mass Spectrometry Source Optimization

  • Switch Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI). APCI is generally less susceptible to matrix effects.[11][15] However, this is instrument and compound-dependent.[16]

Question 2: My quality control (QC) samples are showing high variability and poor accuracy, even though my calibration standards look good. Could this be a matrix effect issue?

Answer: Absolutely. This is a classic symptom of matrix effects that differ between your calibration standards (often prepared in a cleaner, surrogate matrix) and your study samples. Regulatory guidelines mandate that calibration standards should be prepared in the same biological matrix as the study samples whenever possible to account for this.[5][17]

Here's how to address this:

Step 1: Evaluate Matrix Variability

  • Analyze Blank Matrix from Multiple Sources: During method validation, it is essential to test blank matrix from at least six different individual sources to assess the variability of the matrix effect.[7] This helps ensure the method is robust and applicable to a diverse population.

Step 2: Implement a Suitable Internal Standard (IS)

  • The Role of the Internal Standard: A well-chosen IS is crucial for compensating for variability during sample preparation and analysis, including matrix effects.[18][19][20]

  • Stable Isotope-Labeled (SIL) Internal Standard: The gold standard is a SIL-IS of Meclizine N,N'-Dioxide (e.g., deuterated or ¹³C-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[3][21] This provides the most accurate correction.

  • Analog Internal Standard: If a SIL-IS is not available, a structural analog can be used.[21] However, it's critical to demonstrate that it adequately tracks the analyte's behavior during validation.

Step 3: Re-evaluate Sample Preparation

If significant variability persists even with an appropriate IS, it may indicate that the sample preparation method is not robust enough to handle the lot-to-lot differences in the biological matrix. Revisit the optimization of your LLE or SPE protocol.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quantitatively assess the matrix effect?

A1: The most common quantitative assessment involves comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the peak response of the analyte in a neat solution at the same concentration.[13] The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The FDA and EMA provide specific acceptance criteria for the precision of the matrix factor across different lots of matrix.[5][7]

Q2: Can I just dilute my samples to reduce matrix effects?

A2: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[2] However, this approach may compromise the sensitivity of the assay, potentially making it unsuitable for quantifying low concentrations of Meclizine N,N'-Dioxide. Dilution integrity must be thoroughly validated to ensure it does not adversely affect accuracy and precision.

Q3: My internal standard response is highly variable across my analytical run. What should I do?

A3: High variability in the IS response can be an indicator of problems with sample processing or instrument performance.[20] It's important to investigate the root cause. While a good IS should compensate for this variability, significant and inconsistent fluctuations may warrant re-analysis of the affected samples. Establish clear acceptance criteria for IS response during method validation.[20][21]

Experimental Protocols & Visualizations

Protocol: Solid-Phase Extraction (SPE) for Meclizine N,N'-Dioxide from Plasma

This protocol provides a general framework. Optimization will be required based on your specific instrumentation and reagents.

  • Conditioning: Condition a mixed-mode or HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., ammonium acetate).

  • Loading: Pre-treat the plasma sample (e.g., by dilution with buffer) and load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute Meclizine N,N'-Dioxide and the internal standard with an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]

Diagrams

MatrixEffectWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_validation Validation & Confirmation Problem Inconsistent/Inaccurate Results (e.g., Ion Suppression) Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Is there a matrix effect? Quantitative Quantitative Assessment (Matrix Factor Calculation) Qualitative->Quantitative Characterize the effect SamplePrep Optimize Sample Preparation (SPE, LLE) Quantitative->SamplePrep Address the root cause Chroma Optimize Chromatography (Gradient, Column) SamplePrep->Chroma Validation Method Validation (FDA/EMA Guidelines) SamplePrep->Validation Confirm robustness IS Use Stable Isotope-Labeled IS Chroma->IS Chroma->Validation Confirm robustness IS->Validation Confirm robustness

Caption: Troubleshooting workflow for matrix effects.

IonSuppression cluster_source ESI Source cluster_detector Mass Spectrometer Droplet Charged Droplet GasPhase Droplet->GasPhase Evaporation & Ionization Analyte Meclizine N,N'-Dioxide Analyte->Droplet Matrix Matrix Component (e.g., Phospholipid) Matrix->Droplet Matrix->GasPhase Competition for charge & surface area Detector Detector Signal GasPhase->Detector GasPhase->Detector Reduced Analyte Signal

Caption: Mechanism of ion suppression in ESI-MS.

By systematically applying these principles and troubleshooting steps, you can develop a robust and reliable bioanalytical method for Meclizine N,N'-Dioxide that withstands the complexities of biological matrices and meets stringent regulatory standards.

References

  • Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency (EMA). [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). American Chemical Society. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Resolve Mass Spectrometry. [Link]

  • Bioanalytical method validation emea. (n.d.). Slideshare. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Bio-Rad. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2016). National Institutes of Health (NIH). [Link]

  • Sample preparation for polar metabolites in bioanalysis. (n.d.). ResearchGate. [Link]

  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. (2019). PubMed. [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (2015). National Institutes of Health (NIH). [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2017). National Institutes of Health (NIH). [Link]

  • Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (n.d.). Taylor & Francis Online. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. [Link]

  • New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. (2013). National Institutes of Health (NIH). [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. (n.d.). ResearchGate. [Link]

  • Unexpected observation of ion suppression in a liquid chromatography/atmospheric chemical ionization mass spectrometric bioanalytical method. (n.d.). ResearchGate. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). LCGC International. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. [Link]

  • Ion suppression correction and normalization for non-targeted metabolomics. (n.d.). National Institutes of Health (NIH). [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2003). PubMed. [Link]

  • Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. (2002). PubMed. [Link]

  • Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. (n.d.). ResearchGate. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2013). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Enhancing the Stability of Meclizine N,N'-Dioxide Reference Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Meclizine N,N'-Dioxide reference solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of Meclizine N,N'-Dioxide reference solutions. As a key metabolite and potential impurity of Meclizine, ensuring the stability of its reference standard is paramount for accurate analytical method development, validation, and routine quality control.[1][2] This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Section 1: Understanding the Stability of Meclizine N,N'-Dioxide

Meclizine N,N'-Dioxide is a tertiary amine N-oxide. The N-O bond in N-oxides, while generally stable, can be susceptible to degradation under various environmental conditions.[3][4] Forced degradation studies on the parent drug, Meclizine, have shown that it degrades under oxidative, basic, and photolytic stress, with N-oxide formation being a notable degradation pathway.[5][6] This suggests that Meclizine N,N'-Dioxide itself may be sensitive to similar stress factors.

The stability of N-oxide compounds is significantly influenced by factors such as pH, temperature, and light.[3][7] Understanding these vulnerabilities is the first step in designing robust protocols for the preparation and storage of stable reference solutions.

Section 2: Frequently Asked Questions (FAQs)

Q1: My freshly prepared Meclizine N,N'-Dioxide reference solution shows rapid degradation. What are the likely causes?

A1: Rapid degradation of a Meclizine N,N'-Dioxide solution can often be attributed to one or more of the following factors:

  • Photodegradation: N-oxides can be photosensitive.[7] Exposure to ambient laboratory light or UV radiation can initiate photochemical reactions, leading to the formation of degradation products.[8]

  • Inappropriate pH: The pH of the solution can significantly impact the stability of N-oxides.[3][7] Highly acidic or basic conditions may catalyze hydrolytic or other degradation pathways.

  • Presence of Contaminants: Trace metals or residual oxidizing agents (like peroxides from solvents) can catalyze the degradation of the N-oxide functional group.[4]

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][7] Even room temperature storage may be unsuitable for long-term stability.

Q2: What is the ideal solvent for preparing Meclizine N,N'-Dioxide reference solutions?

A2: The choice of solvent is critical. While Meclizine N-oxide is soluble in DMSO, for aqueous-based analytical methods (like reverse-phase HPLC), a solution compatible with the mobile phase is preferable.[1] A common starting point is a mixture of an organic solvent like acetonitrile or methanol and purified water. It is crucial to use high-purity, HPLC-grade solvents to minimize contaminants. If solubility is an issue, initial dissolution in a small amount of organic solvent followed by dilution with the aqueous phase is a standard practice.[9]

Q3: How should I store my Meclizine N,N'-Dioxide stock and working solutions?

A3: Proper storage is essential for maintaining the integrity of your reference solutions.[10][11] Based on the known stability of N-oxides and general guidelines for reference standards, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.[1][12] For short-term use, refrigeration (2-8°C) is advisable.[13]Lower temperatures slow down the rate of chemical degradation.[7]
Light Exposure Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[7][10][13]Minimizes photodegradation.[14]
Container Use well-sealed, clean, and inert containers (e.g., borosilicate glass).[11][13]Prevents contamination and leaching of reactive species from the container material.
Atmosphere For highly sensitive solutions, consider purging with an inert gas (e.g., nitrogen or argon) before sealing.Reduces the risk of oxidative degradation from atmospheric oxygen.

Q4: I am observing an unknown peak in my chromatogram during a stability study of Meclizine N,N'-Dioxide. What could it be?

A4: The appearance of a new peak is an expected outcome of a stability study and likely represents a degradation product.[7] The goal is to identify and characterize this product. Potential degradation pathways for N-oxides include:

  • Reduction: The N-oxide can be reduced back to the parent tertiary amine (Meclizine).

  • Rearrangement Reactions: N-oxides can undergo thermal or photochemical rearrangements like the Meisenheimer rearrangement.[3]

  • Cleavage: More extensive degradation can lead to the cleavage of the molecule.

To investigate the unknown peak, consider performing forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to see if the peak is generated reproducibly. Mass spectrometry (LC-MS) is an invaluable tool for identifying the molecular weight and fragmentation pattern of the unknown peak, which can help in its structural elucidation.

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when working with Meclizine N,N'-Dioxide reference solutions.

Issue 1: Inconsistent Purity Results in a Stability Study
Possible Cause Troubleshooting Steps
Variability in Storage Conditions 1. Ensure all stability samples are stored under identical, tightly controlled conditions (temperature, humidity, light exposure).[7] 2. Use a calibrated and monitored storage chamber. 3. Document any temperature excursions.
Inadequate Analytical Method 1. Verify that your analytical method is stability-indicating, meaning it can separate the intact Meclizine N,N'-Dioxide from all potential degradation products.[15][16] 2. Perform a forced degradation study to confirm method specificity.[5][6] 3. Check for peak co-elution using a photodiode array (PDA) detector to assess peak purity.
Contamination 1. Use thoroughly cleaned and rinsed glassware.[7] 2. Use high-purity, HPLC-grade solvents and reagents. 3. Filter solutions before analysis to remove any particulate matter.
Troubleshooting Workflow for Inconsistent Purity

Caption: Troubleshooting workflow for inconsistent purity results.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Meclizine N,N'-Dioxide Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution.

  • Weighing: Accurately weigh approximately 10 mg of Meclizine N,N'-Dioxide reference standard using a calibrated analytical balance.[10]

  • Dissolution: Transfer the weighed powder to a 10 mL amber volumetric flask. Add a small volume (e.g., 2-3 mL) of HPLC-grade methanol or acetonitrile to dissolve the solid completely. Gentle sonication may be used if necessary.

  • Dilution: Once dissolved, dilute the solution to the 10 mL mark with the same organic solvent.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Immediately transfer the stock solution to a labeled amber glass vial, seal tightly, and store at -20°C.[1][12]

Protocol 2: Conducting a Preliminary Photostability Study

This protocol is a simplified approach to assess the photostability of a Meclizine N,N'-Dioxide solution, based on ICH Q1B guidelines.[14]

  • Sample Preparation: Prepare a working solution of Meclizine N,N'-Dioxide (e.g., 100 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Sample Division: Aliquot the solution into two sets of clear and two sets of amber vials.

  • Control Sample: Wrap one set of clear vials and one set of amber vials completely in aluminum foil. These will serve as the dark controls.

  • Exposure: Place one set of clear vials (exposed sample) and one set of dark control vials in a photostability chamber. The chamber should provide a controlled light exposure (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[14]

  • Analysis: At appropriate time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw samples from both the exposed and dark control vials. Analyze the samples by a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed samples to those of the dark controls. A significant decrease in the peak area of Meclizine N,N'-Dioxide and/or the appearance of new peaks in the exposed samples indicates photosensitivity.

Workflow for Photostability Assessment

PhotostabilityWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_conclusion Conclusion PrepSolution Prepare Working Solution Aliquot Aliquot into Clear & Amber Vials PrepSolution->Aliquot Exposed Exposed Sample (Clear Vial) Aliquot->Exposed Control Dark Control (Wrapped Vial) Aliquot->Control PlaceInChamber Place in Photostability Chamber Exposed->PlaceInChamber Control->PlaceInChamber Analyze Analyze by HPLC at Time Points PlaceInChamber->Analyze Compare Compare Chromatograms (Exposed vs. Control) Analyze->Compare IsDegraded Significant Degradation? Compare->IsDegraded Photosensitive Compound is Photosensitive IsDegraded->Photosensitive Yes Photostable Compound is Photostable IsDegraded->Photostable No

Caption: Experimental workflow for photostability assessment.

Section 5: Conclusion

The stability of Meclizine N,N'-Dioxide reference solutions is crucial for accurate and reproducible analytical results. By understanding the inherent chemical properties of N-oxides and implementing rigorous handling, preparation, and storage protocols, researchers can significantly enhance the stability of these solutions. Key takeaways include the stringent control of temperature, exclusion of light, and the use of high-purity solvents and appropriate pH conditions. When encountering instability, a systematic troubleshooting approach, as outlined in this guide, will aid in identifying and mitigating the root cause.

References

  • Peraman, R., Manikala, M., & Kondreddy, V. K. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. Journal of Chromatographic Science, 53(5), 793–799. [Link]

  • ResearchGate. (n.d.). Oxidative degradation chromatogram for meclizine hydrochloride. Retrieved from ResearchGate. [Link]

  • Reis, J. H., Tiritan, M. E., & Afonso, C. M. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 12(9), 1348–1369. [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from Veeprho. [Link]

  • Reis, J. H., Tiritan, M. E., & Afonso, C. M. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 12(9), 1348–1369. [Link]

  • Palusiak, M., Łukomska, M., Rybarczyk-Pirek, A. J., & Jabłoński, M. (2015). The nature of NO-bonding in N-oxide group. Physical Chemistry Chemical Physics, 17(25), 16533–16544. [Link]

  • Choudhary, A. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Retrieved from Pharmaguideline. [Link]

  • Zhang, J., He, C., & Shreeve, J. M. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A, 120(47), 9519–9529. [Link]

  • Zhang, J., He, C., & Shreeve, J. M. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A, 120(47), 9519–9529. [Link]

  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved from Spectroscopy Online. [Link]

  • MedCentral. (n.d.). Meclizine: uses, dosing, warnings, adverse events, interactions. Retrieved from MedCentral. [Link]

  • Peraman, R., Manikala, M., Kondreddy, V. K., & Yiragamreddy, P. R. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. Journal of Chromatographic Science, 53(5), 793–799. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Meclizine. Retrieved from HELIX Chromatography. [Link]

  • Pharma Beginners. (2020, February 22). SOP for Working/Reference Standard Qualification. Retrieved from Pharma Beginners. [Link]

  • ResearchGate. (n.d.). Structure of meclizine hydrochloride and their impurities. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Summary of degradation studies for meclizine tablets. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Summary of Forced degradation results. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). 2018 Spectrophotometric Method for Determination of Meclizine.pdf. Retrieved from ResearchGate. [Link]

  • Peraman, R., Manikala, M., Kondreddy, V. K., & Yiragamreddy, P. R. (2015). A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form. Journal of Chromatographic Science, 53(5), 793–799. [Link]

  • Veeprho. (n.d.). Meclizine N,N-Dioxide | CAS 114624-70-3. Retrieved from Veeprho. [Link]

  • Wikipedia. (n.d.). Meclizine. Retrieved from Wikipedia. [Link]

  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). Meclizine - StatPearls - NCBI Bookshelf. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). Meclizine | C25H27ClN2 | CID 4034. Retrieved from PubChem. [Link]

  • NeuroEquilibrium. (n.d.). Meclizine for Dizziness & Vertigo. Retrieved from NeuroEquilibrium. [Link]

  • WebMD. (2024, September 29). Meclizine (Antivert): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from WebMD. [Link]

  • National Institutes of Health. (n.d.). Unraveling the Structure of Meclizine Dihydrochloride with MicroED. Retrieved from NIH. [Link]

  • ResearchGate. (2025, August 6). Nickel(II) Oxide Solubility and Phase Stability in High Temperature Aqueous Solutions. Retrieved from ResearchGate. [Link]

  • Mayo Clinic. (n.d.). Meclizine (oral route) - Side effects & dosage. Retrieved from Mayo Clinic. [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from EMA. [Link]

  • Ahmad, I., Ahmed, S., Anwar, Z., Sheraz, M. A., & Sikorski, M. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2016, 1–18. [Link]

  • ResearchGate. (2025, August 6). The role of pH and effect of calcination temperature on polymorphs and properties of iron oxide nanoparticles. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: Analysis of Meclizine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Meclizine impurities. This resource is designed for researchers, analytical scientists, and quality control professionals working on the impurity profiling of Meclizine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during analytical method development, validation, and routine testing.

Introduction to Meclizine Impurity Analysis

Meclizine is a first-generation antihistamine of the piperazine class, widely used for the treatment of motion sickness and vertigo.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. The analysis of impurities in Meclizine, which can arise from the manufacturing process or degradation, presents several analytical challenges. Meclizine is a hydrophobic and basic compound, a combination that often leads to chromatographic issues such as poor peak shape on traditional reversed-phase columns.[1]

This guide provides in-depth, practical solutions to common pitfalls, drawing from established scientific principles and pharmacopeial standards.

Section 1: Chromatographic Challenges & Troubleshooting

The hydrophobic and basic nature of the Meclizine molecule is the primary source of many chromatographic difficulties. The piperazine moiety, in particular, can interact with residual silanol groups on the stationary phase, leading to a host of issues.

FAQ 1: Why am I seeing significant peak tailing for Meclizine and its basic impurities?

Answer:

Peak tailing is a common problem when analyzing basic compounds like Meclizine on standard silica-based C18 columns.[1][2] The primary cause is secondary ionic interactions between the protonated basic functional groups (like the nitrogens in the piperazine ring) of the analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the stationary phase.[2][3] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), resulting in tailed peaks.[2]

Troubleshooting Steps:
  • Mobile Phase pH Adjustment:

    • Principle: Lowering the pH of the mobile phase (typically to between 3 and 4) protonates the silanol groups (Si-OH), minimizing their ionic interaction with the protonated basic analyte.[4]

    • Protocol: Prepare your mobile phase using a buffer (e.g., phosphate or acetate) and adjust the pH to 3.0 using an acid like phosphoric acid.[5] This will ensure both the analyte and the silanols are in a consistent protonation state, leading to more symmetrical peaks.

  • Use of Mobile Phase Additives:

    • Principle: Additives like triethylamine (TEA) act as competing bases. They are small, basic molecules that preferentially interact with the active silanol sites, effectively "masking" them from the analyte.

    • Protocol: Add a low concentration of TEA (e.g., 0.2%) to your aqueous mobile phase component.[6][7] This can significantly improve peak shape, although it may impact mass spectrometry compatibility.

  • Employ an Ion-Pairing Reagent:

    • Principle: An ion-pairing agent, such as sodium 1-heptanesulfonate as specified in the USP monograph, has a hydrophobic tail and an ionic head.[8] It pairs with the protonated basic analyte, forming a neutral complex that has better retention and peak shape in reversed-phase chromatography.

    • Protocol: As per the USP method, dissolve approximately 1.5 g of sodium 1-heptanesulfonate in the aqueous portion of your mobile phase and adjust the pH to 4 with sulfuric acid.[8]

  • Column Selection:

    • Principle: Modern HPLC columns are designed to minimize silanol interactions.

    • Recommendations:

      • High-Purity, End-Capped Columns: Select columns that are advertised as "high-purity silica" and are "fully end-capped." End-capping is a process that chemically bonds a small silane (like trimethylsilane) to the residual silanols, making them less accessible.[2]

      • Mixed-Mode Columns: Consider columns like the Coresep SB, which have a basic group on the surface. This provides a shielding effect, preventing the analyte from interacting with the silanols.[1] These columns operate by a combination of reversed-phase and cation-exclusion mechanisms.[1]

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) ph_adjust Adjust Mobile Phase pH (Target: pH 3-4) start->ph_adjust check_ph Symmetrical Peak? ph_adjust->check_ph additives Incorporate Mobile Phase Additive (e.g., 0.2% TEA) check_ph->additives No end Problem Resolved check_ph->end Yes check_additives Symmetrical Peak? additives->check_additives ion_pair Use Ion-Pairing Reagent (e.g., Heptanesulfonate) check_additives->ion_pair No check_additives->end Yes check_ion_pair Symmetrical Peak? ion_pair->check_ion_pair column_select Evaluate Column Chemistry (High-purity, end-capped, or mixed-mode) check_ion_pair->column_select No check_ion_pair->end Yes column_select->end

Caption: A stepwise approach to troubleshooting peak tailing in Meclizine analysis.

Section 2: Understanding and Identifying Impurities

A thorough understanding of the potential impurities is crucial for developing a robust, stability-indicating method. Impurities in Meclizine can be process-related (from synthesis) or degradation products.

FAQ 2: What are the common degradation products of Meclizine, and under what conditions do they form?

Answer:

Forced degradation studies are essential to identify potential degradation products and demonstrate the specificity of an analytical method.[9] Meclizine is susceptible to degradation under oxidative, hydrolytic, and photolytic conditions.[6][7]

Stress ConditionKey Degradation ProductsObservations
**Oxidative (e.g., 3% H₂O₂) **Meclizine N-oxide (Impurity-5)The piperazine ring is susceptible to oxidation, forming the N-oxide.[6] This is a common degradation pathway for similar compounds like cetirizine.[6][10]
Acid Hydrolysis (e.g., 1N HCl) m-tolylmethanol (Impurity-1)Degradation is observed, though Meclizine is generally more susceptible to base hydrolysis.[6]
Base Hydrolysis (e.g., 0.1N NaOH) m-tolylmethanol (Impurity-1), (4-chlorophenyl)-phenyl-methanol (Impurity-4), and others.Meclizine shows more significant degradation under basic conditions compared to acidic conditions.[6]
Thermal (e.g., 70°C in solution) (4-chlorophenyl)-phenyl-methanol (Impurity-4), 1-((4-chlorophenyl)(phenyl) methyl)piperazine (Impurity-6)Degradation is more pronounced in solution compared to the solid state.[6]
Photolytic m-tolylmethanol (Impurity-1) and other unidentified products.Exposure to light can induce degradation.[6]
Diagram: Meclizine Degradation Pathways

G Meclizine Meclizine Oxidation Oxidative Stress (e.g., H₂O₂) Meclizine->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Meclizine->Hydrolysis Thermal Thermal Stress (in solution) Meclizine->Thermal N_Oxide Meclizine N-oxide Oxidation->N_Oxide Tolylmethanol m-tolylmethanol Hydrolysis->Tolylmethanol Chlorophenyl_methanol (4-chlorophenyl)-phenyl-methanol Hydrolysis->Chlorophenyl_methanol Thermal->Chlorophenyl_methanol Piperazine_derivative 1-((4-chlorophenyl)(phenyl)methyl)piperazine Thermal->Piperazine_derivative

Caption: Major degradation pathways of Meclizine under various stress conditions.

FAQ 3: How do I identify an unknown peak in my chromatogram?

Answer:

Identifying unknown peaks is a multi-step process that combines chromatographic data with mass spectrometry.

Troubleshooting and Identification Protocol:
  • Review Pharmacopeias:

    • First, check the relevant pharmacopeias (e.g., USP and Ph. Eur.) for lists of specified impurities.[8][11] Compare the relative retention times of your unknown peaks with those of the specified impurities if you have the reference standards. The European Pharmacopoeia lists impurities B, C, D, E, F, and H for Meclizine hydrochloride.[11]

  • Spiking Studies:

    • If you have reference standards for known impurities, spike your sample with a small amount of each. An increase in the peak area of an existing peak confirms its identity.

  • LC-MS/MS Analysis:

    • Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for impurity identification. It provides the mass-to-charge ratio (m/z) of the unknown compound, which can be used to deduce its molecular formula.

    • Protocol:

      • Develop an LC method using MS-compatible mobile phases (e.g., using volatile buffers like ammonium formate instead of non-volatile salts like sodium phosphate).[12]

      • Acquire the mass spectrum of the unknown peak. The molecular ion [M+H]⁺ will give you the molecular weight of the impurity.

      • Compare this molecular weight to those of known potential impurities and degradation products (see table above).

      • Perform tandem mass spectrometry (MS/MS) to fragment the molecule. The fragmentation pattern provides structural information that can help confirm the identity of the impurity. For example, the fragmentation of Meclizine N-oxide would differ predictably from that of Meclizine itself.

CompoundMolecular FormulaMolecular Weight
MeclizineC₂₅H₂₇ClN₂390.96
Meclizine N-oxideC₂₅H₂₇ClN₂O406.96
m-tolylmethanolC₈H₁₀O122.17
(4-chlorophenyl)-phenyl-methanolC₁₃H₁₁ClO218.68
1-((4-chlorophenyl)(phenyl)methyl)piperazineC₁₇H₁₉ClN₂286.80
1,4-Bis(3-Methylbenzyl) PiperazineC₂₀H₂₆N₂294.44

Section 3: Sample Preparation and Method Robustness

FAQ 4: My results are inconsistent when analyzing Meclizine tablets. What could be the cause?

Answer:

Inconsistent results often trace back to sample preparation or a lack of method robustness.

Troubleshooting Sample Preparation:
  • Incomplete Extraction:

    • Problem: Meclizine hydrochloride needs to be fully extracted from the tablet matrix (which can contain excipients like microcrystalline cellulose, lactose, and magnesium stearate).[13]

    • Solution: Ensure your extraction procedure is adequate. The USP monograph for Meclizine Hydrochloride Tablets suggests sonicating the powdered tablets in the solvent mixture for about 10 minutes, followed by mechanical shaking for 30 minutes to ensure complete dissolution.[14]

  • Solubility Issues:

    • Problem: Meclizine is practically insoluble in water but soluble in solvents like methanol and chloroform.[15] Using an inappropriate solvent can lead to incomplete dissolution.

    • Solution: Use a diluent that is compatible with your mobile phase and in which Meclizine and its impurities are freely soluble. Methanol or a mixture of the mobile phase components are common choices.[14]

  • Sample Solvent vs. Mobile Phase Incompatibility:

    • Problem: Injecting a sample dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase can cause distorted or split peaks.[16]

    • Solution: Ideally, dissolve your sample in the mobile phase itself. If a stronger solvent is needed for solubility, keep the injection volume as small as possible.

Ensuring Method Robustness:
  • Principle: A robust method is not significantly affected by small, deliberate variations in method parameters.

  • Protocol: During validation, assess the method's robustness by making small changes to parameters like:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Organic composition in the mobile phase (± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits during these variations.

References

  • Peraman, R., et al. (2015). A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Meclizine Hydrochloride in Tablet Dosage Form. Journal of Chromatographic Science, 53(5), 793–800. Available from: [Link]

  • Strzebońska, M., & Strózik, M. (2023). Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet. Acta Poloniae Pharmaceutica, 80(6). Available from: [Link]

  • USP29-NF24. (2006). USP Monographs: Meclizine Hydrochloride. United States Pharmacopeial Convention. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Meclizine. Available from: [Link]

  • USP35-NF30. (2012). Meclizine Hydrochloride. United States Pharmacopeial Convention. Available from: [Link]

  • ResearchGate. (n.d.). Structure of meclizine hydrochloride and their impurities. Available from: [Link]

  • Al-Aani, H. A., & Al-Mardini, M. A. (2018). Spectrophotometric Method for Determination of Meclizine in Pure and Dosage form Via Ion Pair Complex Formation Using Eosin Y. Current Pharmaceutical Analysis, 14(2), 95-100. Available from: [Link]

  • PharmaGuru. (2023). HPLC Method Development For Basic Molecules: A Case Study. Available from: [Link]

  • Raju, S. A., et al. (2021). Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. Drug Development and Industrial Pharmacy, 47(3), 361-366. Available from: [Link]

  • USP29-NF24. (2006). USP Monographs: Meclizine Hydrochloride Tablets. United States Pharmacopeial Convention. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • ResearchGate. (n.d.). Acid degradation chromatogram for meclizine hydrochloride. Available from: [Link]

  • ResearchGate. (n.d.). Oxidative degradation chromatogram for meclizine hydrochloride. Available from: [Link]

  • ChromaNik Technologies Inc. (n.d.). RP C18 column with feature of a silanol group. Available from: [Link]

  • Agilent Technologies. (n.d.). A Look at Column Choices. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Meclizine and its N,N'-Dioxide Metabolite: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the first-generation antihistamine, Meclizine, and its putative metabolite, Meclizine N,N'-Dioxide. As researchers and drug development professionals, understanding the complete metabolic and pharmacodynamic profile of a drug candidate and its derivatives is paramount for predicting efficacy, safety, and clinical outcomes. This document synthesizes established data for Meclizine and presents a reasoned, hypothesis-driven analysis for its N,N'-Dioxide metabolite, for which public data is scarce. Furthermore, we provide detailed experimental protocols to enable the direct, empirical comparison of these two compounds, offering a roadmap for future research and development.

Introduction: The Chemical and Pharmacological Landscape

Meclizine is a well-established H1 receptor antagonist of the piperazine class, widely used for the treatment of motion sickness and vertigo.[1][2][3] Its therapeutic effects are primarily attributed to its inverse agonist activity at the histamine H1 receptor, which mitigates the symptoms associated with histamine release.[4] Like many tertiary amines, Meclizine undergoes metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[5][6][7] One potential metabolic pathway is N-oxidation, leading to the formation of Meclizine N,N'-Dioxide.[8] While the parent drug is well-characterized, its N,N'-dioxide metabolite remains largely unstudied. This guide aims to bridge this knowledge gap by providing a side-by-side comparison based on available data and scientific principles.

Chemical Structures:

  • Meclizine: 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine

  • Meclizine N,N'-Dioxide: 1-((4-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine 1,4-dioxide[8]

Pharmacodynamic Profile: A Tale of Two Affinities?

The primary mechanism of action for Meclizine is its antagonism of the histamine H1 receptor.[9] This action prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascade that leads to allergic and inflammatory responses.[4]

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. Upon histamine binding, the receptor couples to the Gq/11 family of G-proteins, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological responses associated with histamine release.[4]

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC PKC Activation DAG->PKC Ca_ER->PKC Co-activates Response Physiological Response Ca_ER->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Cascade.

Comparative Receptor Affinity and Functional Activity
ParameterMeclizineMeclizine N,N'-Dioxide (Hypothesized)
H1 Receptor Binding Affinity (Ki) ~250 nM[5]Likely significantly lower
Functional Antagonism (IC50) Potent antagonistPotentially inactive or significantly reduced potency
Inverse Agonist Activity Yes[4]Unlikely to exhibit significant inverse agonism
Blood-Brain Barrier Penetration Yes[2]Significantly reduced

Causality Behind the Hypotheses for Meclizine N,N'-Dioxide:

  • Reduced Receptor Affinity: The introduction of two polar N-oxide moieties would drastically alter the molecule's electronic and steric properties. The piperazine nitrogen is crucial for the interaction with the H1 receptor.[4] N-oxidation would likely disrupt the necessary ionic and hydrogen bonding interactions within the receptor's binding pocket, leading to a significant decrease in affinity.

  • Diminished Functional Activity: As a direct consequence of reduced binding affinity, the ability of the N,N'-dioxide to functionally antagonize the H1 receptor is expected to be substantially lower than that of Meclizine.

  • Limited CNS Penetration: N-oxidation significantly increases the polarity of a molecule.[10] This increased hydrophilicity would severely restrict its ability to cross the lipophilic blood-brain barrier, likely abolishing the sedative side effects associated with the parent drug.

Pharmacokinetic Profile: From Parent to Metabolite

The pharmacokinetic properties of a drug and its metabolites are critical determinants of its clinical utility.

ParameterMeclizineMeclizine N,N'-Dioxide (Hypothesized)
Bioavailability Low (22-32%)[5]N/A (as a metabolite)
Metabolism Primarily via CYP2D6[5][6]Formed via oxidation of Meclizine
Elimination Half-life 5-6 hours[5]Likely shorter due to increased polarity
Excretion Feces (unchanged) and urine (as metabolites)[9]Primarily via urine

Metabolic Pathway:

Metabolism_Pathway Meclizine Meclizine Metabolite Meclizine N,N'-Dioxide Meclizine->Metabolite  N-Oxidation CYP2D6 CYP2D6 (Liver) CYP2D6->Meclizine  Catalyzes

Caption: Proposed Metabolic Conversion of Meclizine.

Experimental Protocols for a Definitive Comparison

To empirically validate the hypothesized properties of Meclizine N,N'-Dioxide and directly compare it to Meclizine, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Assays

This assay will determine the binding affinity of both compounds to the human H1 receptor.

Protocol:

  • Preparation: Utilize cell membranes from CHO-K1 or HEK293 cells stably expressing the human H1 receptor.

  • Radioligand: Use [3H]-pyrilamine as the radiolabeled ligand.

  • Incubation: Incubate the cell membranes with a fixed concentration of [3H]-pyrilamine and varying concentrations of the test compounds (Meclizine and Meclizine N,N'-Dioxide).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific [3H]-pyrilamine binding) and calculate the Ki values using the Cheng-Prusoff equation.

This assay measures the ability of the compounds to functionally antagonize histamine-induced H1 receptor activation.

Protocol:

  • Cell Culture: Plate CHO-K1 or HEK293 cells expressing the human H1 receptor in 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of Meclizine or Meclizine N,N'-Dioxide.

  • Histamine Challenge: Stimulate the cells with a fixed concentration of histamine (EC80).

  • Detection: Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.

  • Analysis: Plot the inhibition of the histamine response against the concentration of the test compound to determine the IC50 value.

InVitro_Workflow cluster_0 Radioligand Binding Assay cluster_1 Calcium Mobilization Assay A1 H1R Membranes + [3H]-pyrilamine + Test Compound A2 Incubate A1->A2 A3 Filter & Wash A2->A3 A4 Scintillation Counting A3->A4 A5 Calculate Ki A4->A5 B1 H1R-expressing cells + Fluo-4 AM B2 Incubate with Test Compound B1->B2 B3 Add Histamine B2->B3 B4 Measure Fluorescence B3->B4 B5 Calculate IC50 B4->B5

Caption: In Vitro Experimental Workflow.

In Vivo Assay: Histamine-Induced Wheal and Flare Test

This classic in vivo model assesses the antihistaminic efficacy and duration of action in a clinically relevant manner.

Protocol:

  • Subjects: Use a suitable animal model (e.g., guinea pigs) or human volunteers.

  • Baseline: Induce a wheal and flare response by intradermal injection of histamine and measure the resulting areas.

  • Dosing: Administer Meclizine, Meclizine N,N'-Dioxide, or placebo orally at various doses.

  • Challenge: At set time points post-dosing, re-challenge with intradermal histamine at a new site.

  • Measurement: Trace and calculate the areas of the resulting wheal and flare responses.

  • Analysis: Compare the percentage inhibition of the wheal and flare areas for each compound over time to determine potency and duration of action.

Analytical Method for Pharmacokinetic Studies

A validated LC-MS/MS method is essential for the simultaneous quantification of Meclizine and Meclizine N,N'-Dioxide in plasma to determine their pharmacokinetic profiles.

Proposed LC-MS/MS Method:

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile.

  • Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for both Meclizine and Meclizine N,N'-Dioxide.

Conclusion and Future Directions

Meclizine is a well-characterized first-generation antihistamine with known efficacy and a well-understood mechanism of action. In contrast, its N,N'-dioxide metabolite is a scientific unknown. Based on established principles of pharmacology and drug metabolism, it is hypothesized that Meclizine N,N'-Dioxide will exhibit significantly reduced H1 receptor affinity and functional activity, coupled with a lack of CNS penetration. These characteristics would likely render it a less active, or inactive, metabolite with a more favorable safety profile regarding sedation.

The experimental protocols detailed in this guide provide a clear and robust framework for testing these hypotheses. A thorough in vitro and in vivo characterization of Meclizine N,N'-Dioxide is a critical next step in fully understanding the complete pharmacological and toxicological profile of Meclizine. Such studies will not only provide valuable insights for drug development professionals but also contribute to a more comprehensive understanding of the structure-activity relationships of piperazine antihistamines and their metabolites.

References

  • Al-Hadiya, Z. H. (2016). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. [Link]

  • Wikipedia. (2024). Meclizine. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]

  • Drugs.com. (2025). Meclizine: Package Insert / Prescribing Information / MOA. [Link]

  • Wang, Z., et al. (2011). Meclizine metabolism and pharmacokinetics: formulation on its absorption. PubMed. [Link]

  • U.S. Food and Drug Administration. (n.d.). ANTIVERT® (meclizine HCl) tablets, for oral use. [Link]

  • Wang, Z., et al. (2011). Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry. PubMed. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of meclizine (antihistamine)?. [Link]

  • Jenner, P., & Gorrod, J. W. (1973). The role of nitrogen oxidation in the excretion of drugs and foreign compounds. Xenobiotica. [Link]

  • DeRuiter, J. (2001). HISTAMINE H1-RECEPTOR ANTAGONISTS: ANTIHISTAMINIC AGENTS. [Link]

  • Uetrecht, J. (2008). N-oxidation of drugs associated with idiosyncratic drug reactions. PubMed. [Link]

  • Simons, F. E. (1996). The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes. PubMed. [Link]

  • Google Patents. (2013).
  • DailyMed. (n.d.). meclizine hydrochloride tablet. [Link]

  • PubChem. (n.d.). Meclizine. [Link]

  • ResearchGate. (2025). Meclizine Metabolism and Pharmacokinetics: Formulation on Its Absorption. [Link]

  • Shari, N., & Zuber, M. (2022). Meclizine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Fan, L. (2008). Synthesis of meclizine hydrochloride. Semantic Scholar. [Link]

  • Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. PubMed Central. [Link]

  • Khan, I., et al. (2023). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]

  • Skopalová, J., et al. (2018). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. PubMed Central. [Link]

  • Mandal, P., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer. MedCrave online. [Link]

  • Al-Aani, W. K. M., & Al-Khedairy, E. B. H. (2013). Separation and Simultaneous Quantitation of Meclizine Hydrochloride and Pyridoxine Hydrochloride in their Solid and Semi-Solid Preparations. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Veeprho. (n.d.). Meclizine N,N-Dioxide. [Link]

  • Kanade, T., Gupta, A., & Darwhekar, G. N. (2023). Formulation and Evaluation of Sublingual Tablets of Meclizine Hydrochloride. International Journal of Novel Research in Pharmaceutical Sciences. [Link]

  • Al-Kinani, M. H., & Abd-Al-Hammid, S. N. (2025). Formulation and Evaluation of Meclizine Hydrochloride Cyclodextrin- Based Mucoadhesive Thermosensitive Nasal In-Situ Gel. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Journal of Cardiovascular Disease Research. (2020). FORMULATION AND EVALUATION OF MECLIZINE HYDROCHLORIDE MOUTH DISSOLVING FILMS. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock upon which product safety and efficacy are built. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of Meclizine N,N'-Dioxide, a potential impurity and degradation product of Meclizine hydrochloride. Our focus will be on the validation of a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, benchmarked against a highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Meclizine, a first-generation antihistamine, is widely used for the treatment of motion sickness and vertigo.[1] Its chemical stability is a critical quality attribute. The formation of N-oxide derivatives, such as Meclizine N,N'-Dioxide, can occur during synthesis or upon degradation.[2][3] Therefore, a validated analytical method that can specifically and accurately quantify this impurity in the presence of the active pharmaceutical ingredient (API) and other related substances is paramount.

This guide is structured to provide not just the procedural steps but the underlying scientific rationale, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, to empower researchers and drug development professionals in their own validation endeavors.[4][5]

Primary Method: Stability-Indicating RP-HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity analysis in the pharmaceutical industry due to its high resolving power and versatility.[6][7] A "stability-indicating" method is one that can provide an accurate measurement of the drug substance, free from interference from degradation products, process impurities, excipients, or other potential impurities.[8][9]

Experimental Protocol: RP-HPLC Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photo-Diode Array (PDA) or UV detector.

  • Column: C8 (250 mm × 4.6 mm, 5 µm).[1] The choice of a C8 stationary phase provides a good balance of hydrophobic retention for Meclizine and its N-dioxide without excessive analysis time.

  • Mobile Phase: A mixture of 0.2% triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 65:35 (v/v) ratio.[8][9] The acidic pH ensures that Meclizine and its basic nitrogen-containing impurities are in their ionized form, promoting sharp peak shapes. Triethylamine acts as a competing base to mask active silanol sites on the silica support, further reducing peak tailing.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 229 nm.[8][9] This wavelength is chosen based on the UV absorbance maxima of Meclizine, providing good sensitivity.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for ensuring reproducible retention times.

Method Validation: A Causality-Driven Approach

The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[5][10] It is a systematic evaluation of a series of established performance characteristics.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Method Development Opt Optimization of Chromatographic Conditions Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust Final Validated Method for Routine Use Robust->Final G node_hplc RP-HPLC-UV Specificity: High (Relies on chromatographic separation) Sensitivity (LOQ): ~0.1 µg/mL Speed: Moderate (~15-20 min) Cost: Low Complexity: Low node_uplc node_uplc title Method Performance Comparison

Sources

A Comparative Analysis of the Biological Activity of Meclizine and its Putative N,N'-Dioxide Metabolite: A Proposed Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Head-to-Head Comparison

Meclizine, a first-generation piperazine-class antihistamine, has been a cornerstone in the management of motion sickness and vertigo for decades.[1][2] Its therapeutic efficacy is primarily attributed to its antagonist activity at histamine H1 receptors, complemented by central anticholinergic effects.[1][3] Like many xenobiotics, meclizine undergoes extensive hepatic metabolism, predominantly mediated by the polymorphic cytochrome P450 enzyme, CYP2D6.[4][5] While its major metabolite is known to be norchlorcyclizine, the potential for metabolism at the nitrogen atoms of the piperazine ring, leading to the formation of an N,N'-Dioxide, presents an intriguing yet unexplored avenue in understanding its complete pharmacological profile.

N-oxidation can significantly alter a drug's physicochemical properties, including its polarity, which in turn can affect its absorption, distribution, metabolism, excretion (ADME), and receptor binding affinity. The formation of an N,N'-Dioxide metabolite of meclizine could potentially lead to a compound with a distinct biological activity profile compared to the parent drug. This guide provides a comprehensive framework for a head-to-head comparison of the biological activity of meclizine and its putative N,N'-Dioxide. In the absence of published data on the N,N'-Dioxide, this document outlines the necessary synthetic and pharmacological investigations required to elucidate its activity and therapeutic potential.

Meclizine: A Snapshot of its Known Biological Activity

Meclizine's primary mechanism of action is the blockade of histamine H1 receptors in the brain, particularly in the vomiting center and the chemoreceptor trigger zone (CTZ) within the medulla.[1][2] This action mitigates the effects of histamine released from vestibular nuclei in response to motion, thereby reducing nausea and vomiting.[2] Additionally, its anticholinergic properties are believed to contribute to its antiemetic and antivertigo effects.[1]

PropertyDescriptionReferences
Primary Target Histamine H1 Receptor (Antagonist)[1][3]
Secondary Action Anticholinergic Effects[1]
Therapeutic Uses Motion Sickness, Vertigo[1][2]
Metabolism Primarily by CYP2D6[4][5]
Key Metabolite Norchlorcyclizine[3]

The Unexplored Frontier: Meclizine N,N'-Dioxide

The formation of N-oxides is a common metabolic pathway for tertiary amines. The introduction of two oxygen atoms to the piperazine nitrogens of meclizine would significantly increase its polarity. This chemical modification could have several predictable, yet unconfirmed, consequences on its biological activity:

  • Reduced Blood-Brain Barrier Penetration: The increased polarity may limit its ability to cross the blood-brain barrier, potentially reducing central nervous system (CNS) side effects like drowsiness, a common complaint with first-generation antihistamines.

  • Altered Receptor Binding Affinity: The electronic and steric changes could modify its binding affinity and selectivity for the H1 receptor, as well as for muscarinic acetylcholine receptors.

  • Modified Pharmacokinetics: The increased water solubility would likely alter its volume of distribution and accelerate its renal excretion.

A systematic investigation is required to test these hypotheses and fully characterize the pharmacological profile of Meclizine N,N'-Dioxide.

Proposed Experimental Workflow for a Head-to-Head Comparison

The following is a proposed workflow to synthesize, purify, and compare the biological activities of Meclizine and its N,N'-Dioxide.

Caption: A proposed three-phase experimental workflow for the comparative analysis of Meclizine and its N,N'-Dioxide.

Detailed Experimental Protocols

Part 1: Synthesis and Characterization of Meclizine N,N'-Dioxide

Objective: To synthesize Meclizine N,N'-Dioxide and confirm its structure and purity.

Protocol: Synthesis of Meclizine N,N'-Dioxide

  • Dissolution: Dissolve Meclizine free base in a suitable organic solvent (e.g., dichloromethane or acetone).

  • Oxidation: Add a controlled excess of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at a controlled temperature (e.g., 0°C to room temperature). The stoichiometry of the oxidizing agent should be carefully controlled to favor the formation of the dioxide over the mono-oxide.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, quench any remaining oxidizing agent with a suitable reducing agent (e.g., sodium thiosulfate solution).

  • Extraction and Purification: Perform an aqueous workup to remove water-soluble byproducts. Purify the crude product using column chromatography on silica gel or preparative HPLC to isolate the Meclizine N,N'-Dioxide.

  • Structural Characterization: Confirm the structure of the purified product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and determine its purity by analytical HPLC.

Part 2: In Vitro Biological Evaluation

Objective: To compare the receptor binding affinity, functional activity, and metabolic stability of Meclizine and its N,N'-Dioxide.

Protocol: Histamine H1 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Competitive Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and increasing concentrations of either Meclizine or Meclizine N,N'-Dioxide.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) values for both compounds.

A similar protocol can be employed to assess the binding affinity to muscarinic acetylcholine receptors to evaluate anticholinergic activity.

Protocol: Cell-Based Functional Assay (Calcium Flux)

  • Cell Culture: Culture a cell line expressing the human H1 receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of Meclizine or Meclizine N,N'-Dioxide.

  • Histamine Challenge: Stimulate the cells with a fixed concentration of histamine.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of the histamine-induced calcium signal for both compounds to assess their functional antagonist potency.

Part 3: In Vivo Biological Evaluation

Objective: To compare the pharmacokinetic profiles, antiemetic efficacy, and CNS side effects of Meclizine and its N,N'-Dioxide in an animal model.

Protocol: Pharmacokinetic Study in Rodents

  • Dosing: Administer a single dose of Meclizine or Meclizine N,N'-Dioxide to rats or mice via oral gavage or intravenous injection.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Plasma Analysis: Extract the parent drug and its metabolite from the plasma samples and quantify their concentrations using a validated LC-MS/MS (liquid chromatography-tandem mass spectrometry) method.

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂) for both compounds.

Protocol: Motion-Induced Pica Model in Rats

Rodents do not vomit, but they exhibit pica (the consumption of non-nutritive substances like kaolin) in response to emetic stimuli, which is a validated surrogate for nausea.

  • Acclimatization: Acclimatize rats to the experimental setup, including the presence of kaolin pellets.

  • Dosing: Administer Meclizine, Meclizine N,N'-Dioxide, or vehicle to different groups of rats.

  • Motion Challenge: Subject the rats to a rotational stimulus for a defined period to induce motion sickness.

  • Kaolin Consumption Measurement: Measure the amount of kaolin consumed by each rat over a specific time period following the motion challenge.

  • Data Analysis: Compare the kaolin consumption between the different treatment groups to assess the antiemetic efficacy of each compound.

Anticipated Outcomes and Significance

This proposed comparative study will provide the first-ever biological characterization of Meclizine N,N'-Dioxide. The results will elucidate whether this metabolite contributes to the therapeutic effects or side-effect profile of Meclizine.

Anticipated FindingPotential Implication
N,N'-Dioxide has reduced H1 affinity The metabolite is likely inactive and its formation represents a detoxification pathway.
N,N'-Dioxide retains H1 affinity but has poor CNS penetration Could be a peripherally-acting antihistamine with reduced sedative effects.
N,N'-Dioxide has a longer half-life than Meclizine May contribute to a prolonged duration of action.

The findings from this research will be invaluable for a more complete understanding of Meclizine's pharmacology and could inform the development of second-generation antihistamines with improved therapeutic indices. By systematically characterizing this previously unstudied metabolite, we can gain deeper insights into the structure-activity relationships of piperazine-class antihistamines and potentially uncover new therapeutic agents.

References

  • Drugs.com.
  • Wikipedia. Meclizine. (n.d.).
  • National Center for Biotechnology Information.
  • Wang, Z., et al. (2012). Meclizine metabolism and pharmacokinetics: formulation on its absorption. Journal of Clinical Pharmacology, 52(9), 1343-9.
  • Vertex AI Search. Pharmacology of meclizine (Antivert) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).

Sources

A Comparative Analysis of the Pharmacokinetic Profiles: Meclizine vs. Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of a drug's pharmacokinetic profile is paramount. This guide provides a detailed comparison of the pharmacokinetic characteristics of the first-generation antihistamine, Meclizine, and its putative metabolite, Meclizine N,N'-Dioxide. While extensive data exists for Meclizine, the pharmacokinetic profile of its N,N'-Dioxide metabolite has not been extensively characterized in publicly available literature. This guide will therefore present the known pharmacokinetics of Meclizine and, based on established principles of drug metabolism, offer a scientifically grounded perspective on the anticipated profile of Meclizine N,N'-Dioxide. Furthermore, we will outline a comprehensive experimental protocol to definitively characterize and compare these two compounds.

Meclizine: An Established Pharmacokinetic Profile

Meclizine is an H1 receptor antagonist widely used for the management of motion sickness and vertigo.[1] Its efficacy is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, Meclizine is absorbed, with peak plasma concentrations being reached at a median time of approximately 3 hours.[2][3][4] The drug exhibits a plasma elimination half-life of about 5 to 6 hours in humans.[2][3] In vitro studies have identified CYP2D6 as the primary enzyme responsible for its metabolism.[1][3][5]

Below is a summary of the key pharmacokinetic parameters of Meclizine collated from various studies.

ParameterValueSpeciesSource(s)
Bioavailability Not extensively studied, but estimated to be low.Humans[6]
Tmax (Time to Peak Plasma Concentration) ~3 hours (oral)Humans[1][2][3][4]
Half-life (t½) 5-6 hoursHumans[2][3]
Volume of Distribution (Vd) ~7 L/kgHumans[1]
Metabolism Primarily hepatic, via CYP2D6In vitro (human microsomes)[1][3][5]
Excretion Urine (as metabolites) and feces (as unchanged drug)Humans[1]

Meclizine N,N'-Dioxide: A Hypothesized Pharmacokinetic Profile

Meclizine N,N'-Dioxide is a potential metabolite of Meclizine, formed through the oxidation of the two nitrogen atoms in the piperazine ring. N-oxidation is a common metabolic pathway for tertiary amines, generally resulting in more polar, water-soluble compounds. This increase in polarity typically has significant implications for a molecule's pharmacokinetic profile.

Based on these principles, we can hypothesize the following for Meclizine N,N'-Dioxide in comparison to Meclizine:

  • Absorption: Oral bioavailability may be lower than that of Meclizine due to increased polarity, which can limit passive diffusion across the gastrointestinal membrane.

  • Distribution: The volume of distribution is likely to be smaller. The increased hydrophilicity would reduce its ability to penetrate tissues and cross the blood-brain barrier.

  • Metabolism: As an already oxidized metabolite, it may undergo further metabolism, but it is also possible that it is more readily excreted without extensive further biotransformation.

  • Excretion: The increased water solubility would favor more rapid and extensive renal excretion. Consequently, the elimination half-life of Meclizine N,N'-Dioxide is expected to be shorter than that of Meclizine.

Visualizing the Metabolic Transformation

The metabolic conversion of Meclizine to its N,N'-Dioxide derivative is a critical aspect of its disposition. The following diagram illustrates this proposed metabolic pathway.

Metabolic Pathway of Meclizine to Meclizine N,N'-Dioxide Meclizine Meclizine CYP2D6 CYP2D6 (and other CYPs) Meclizine->CYP2D6 N_Oxide Meclizine N,N'-Dioxide CYP2D6->N_Oxide N-Oxidation

Caption: Proposed metabolic conversion of Meclizine.

An Experimental Protocol for Comparative Pharmacokinetic Analysis

To empirically determine and compare the pharmacokinetic profiles of Meclizine and Meclizine N,N'-Dioxide, a robust in vivo study is necessary. The following protocol outlines a standard approach in a rodent model, adhering to principles outlined in FDA guidance for bioavailability and bioequivalence studies.[7][8][9][10]

Objective: To compare the pharmacokinetic profiles of Meclizine and Meclizine N,N'-Dioxide following oral and intravenous administration in rats.

Experimental Workflow Diagram:

Experimental Workflow for Comparative Pharmacokinetic Study cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_analysis Bioanalysis & Data Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Dosing Dosing (Oral & IV Administration) Animal_Acclimatization->Dosing Dose_Formulation Dose Formulation (Meclizine & Meclizine N,N'-Dioxide) Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling (Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h) Dosing->Blood_Sampling Plasma_Processing Plasma Processing and Storage Blood_Sampling->Plasma_Processing LC_MS_MS LC-MS/MS Bioanalysis (Quantification of Analytes) Plasma_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MS_MS->PK_Analysis Comparison Comparative Analysis PK_Analysis->Comparison

Caption: Workflow for the in vivo pharmacokinetic study.

Step-by-Step Methodology:
  • Animal Model:

    • Species: Male Sprague-Dawley rats (n=5 per group).

    • Rationale: Rats are a commonly used and well-characterized model for preclinical pharmacokinetic studies.[11][12]

    • Acclimatization: Animals should be acclimatized for at least one week prior to the study with free access to food and water. A 12-hour fast is recommended before dosing.[11]

  • Dosing Groups:

    • Group 1: Meclizine (Intravenous, 2 mg/kg)

    • Group 2: Meclizine (Oral, 10 mg/kg)

    • Group 3: Meclizine N,N'-Dioxide (Intravenous, 2 mg/kg)

    • Group 4: Meclizine N,N'-Dioxide (Oral, 10 mg/kg)

    • Rationale: The inclusion of both intravenous and oral routes allows for the determination of absolute bioavailability. Dose levels should be selected based on previously reported studies or preliminary dose-ranging experiments.[13][14]

  • Drug Formulation and Administration:

    • Intravenous: Compounds dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO). Administered as a bolus via the tail vein.

    • Oral: Compounds suspended or dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose). Administered via oral gavage.

  • Blood Sampling:

    • Timepoints: Pre-dose (0 h), and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Procedure: Approximately 0.2 mL of blood collected from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method:

    • Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Meclizine and Meclizine N,N'-Dioxide in rat plasma.[15][16][17][18]

    • Rationale: LC-MS/MS provides the necessary sensitivity and selectivity for accurate drug quantification in biological matrices.

    • Method Development: Would involve optimizing chromatographic separation and mass spectrometric detection parameters for both analytes and an appropriate internal standard.

  • Pharmacokinetic Analysis:

    • Software: Standard pharmacokinetic software (e.g., Phoenix WinNonlin).

    • Analysis: Non-compartmental analysis will be used to determine the following parameters for both compounds:

      • IV data: Clearance (CL), Volume of distribution (Vd), and elimination half-life (t½).

      • Oral data: Maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

      • Absolute Bioavailability (F%): Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Conclusion

The pharmacokinetic profile of Meclizine is well-documented, characterized by a moderate time to peak concentration and a relatively short half-life. While empirical data for Meclizine N,N'-Dioxide is lacking, fundamental principles of drug metabolism suggest it will likely be a more polar, rapidly eliminated metabolite with a lower volume of distribution and potentially lower oral bioavailability compared to its parent compound. The proposed in vivo study provides a comprehensive framework for definitively characterizing the pharmacokinetic profile of Meclizine N,N'-Dioxide and enabling a direct, data-driven comparison with Meclizine. Such a study is crucial for a complete understanding of the disposition of Meclizine and the contribution of its metabolites to its overall pharmacological and toxicological profile.

References

  • FDA. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. 2021. Available from: [Link]

  • GovDelivery. FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. 2021. Available from: [Link]

  • Wang Z, et al. Meclizine metabolism and pharmacokinetics: formulation on its absorption. J Clin Pharmacol. 2012;52(9):1343-9. Available from: [Link]

  • Ghafari N, et al. Meclizine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023. Available from: [Link]

  • Covington & Burling LLP. FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. 2014. Available from: [Link]

  • Wang Z, et al. Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(1):95-9. Available from: [Link]

  • FDA. Population Pharmacokinetics. 2022. Available from: [Link]

  • Wang Z, et al. Meclizine Metabolism and Pharmacokinetics: Formulation on Its Absorption. ResearchGate. 2011. Available from: [Link]

  • HHS.gov. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. 2021. Available from: [Link]

  • Flake ZA, et al. Comparison of meclizine levels in the plasma of rats and dogs after intranasal, intravenous, and oral administration. J Pharm Sci. 2005;94(11):2349-56. Available from: [Link]

  • Drugs.com. Meclizine: Package Insert / Prescribing Information / MOA. 2023. Available from: [Link]

  • Public Library of Science - Figshare. Pharmacokinetics after meclizine administration. 2023. Available from: [Link]

  • accessdata.fda.gov. ANTIVERT® (meclizine HCl) Tablets USP 12.5 mg, 25 mg, and 50 mg. 2018. Available from: [Link]

  • Al-Sabti F, et al. Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. Drug Dev Ind Pharm. 2021;47(3):361-366. Available from: [Link]

  • Al-Sabti F, et al. Development and validation of LC/MS method for the determination of meclizine enantiomers in pharmaceutical formulations. ResearchGate. 2021. Available from: [Link]

  • accessdata.fda.gov. ANTIVERT® (meclizine HCl) tablets, for oral use. 2019. Available from: [Link]

  • Rongen GA. High Dose Meclizine Prevents Renal Ischemia–Reperfusion Injury in Healthy Male Mice. EBioMedicine. 2015;2(9):1043-4. Available from: [Link]

  • DailyMed. MECLIZINE HYDROCHLORIDE tablet. 2023. Available from: [Link]

  • Arieli Y, et al. Meclizine seasickness medication and its effect on central nervous system oxygen toxicity in a murine model. Diving Hyperb Med. 2024;54(4):296-300. Available from: [Link]

  • Arieli Y, et al. Meclizine seasickness medication and its effect on central nervous system oxygen toxicity in a murine model. ResearchGate. 2024. Available from: [Link]

  • Simons KJ, et al. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clin Pharmacokinet. 1989;16(6):357-80. Available from: [Link]

  • Li Y, et al. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules. 2022;27(11):3591. Available from: [Link]

  • Matsushita M, et al. Pharmacokinetics and safety after once and twice a day doses of meclizine hydrochloride administered to children with achondroplasia. PLOS ONE. 2020;15(4):e0231622. Available from: [Link]

  • Lee CC. Comparative pharmacologic responses to antihistamines in newborn and young rats. Toxicol Appl Pharmacol. 1966;8(2):210-7. Available from: [Link]

  • Schmid Y, et al. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. ResearchGate. 2022. Available from: [Link]

  • Breistøl K, et al. A pharmacokinetic-pharmacodynamic modelling of the antihistaminic (H1) effects of cetirizine. Eur J Clin Pharmacol. 1998;54(4):319-25. Available from: [Link]

  • Jensen BP, et al. Quantification of Cyclizine and Norcyclizine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(9-10):605-9. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Meclizine N,N'-Dioxide

Meclizine, a first-generation antihistamine, is widely used for the management of motion sickness and vertigo. Its metabolism and degradation can lead to the formation of various related substances, including Meclizine N,N'-Dioxide. The accurate identification and quantification of this N-oxide derivative are critical for ensuring the quality, safety, and efficacy of meclizine-containing pharmaceutical products. As a potential impurity or metabolite, Meclizine N,N'-Dioxide must be rigorously characterized and monitored throughout the drug development lifecycle.

This guide provides a comprehensive framework for the cross-validation of different analytical techniques for the analysis of Meclizine N,N'-Dioxide. As a Senior Application Scientist, my objective is to offer not just a set of protocols, but a scientifically grounded rationale for the experimental choices, ensuring the trustworthiness and robustness of the analytical data. This document is intended for researchers, scientists, and drug development professionals who are tasked with establishing and validating analytical methods for pharmaceutical compounds and their related substances.

The principles and methodologies described herein are rooted in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a thorough understanding of the analytical procedure's capabilities and limitations.[1][2][3][4][5][6][7][8]

The Subject of Our Analysis: Meclizine N,N'-Dioxide

Meclizine N,N'-Dioxide (CAS 114624-70-3) is a derivative of Meclizine where both nitrogen atoms of the piperazine ring are oxidized.[9] Its structure is presented below:

  • IUPAC Name: 1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine-1,4-dioxide[9]

  • Molecular Formula: C₂₅H₂₇ClN₂O₂[9]

The presence of the N-oxide functional groups can significantly alter the physicochemical properties of the molecule compared to the parent meclizine, influencing its polarity, solubility, and chromatographic behavior. Therefore, dedicated analytical methods are required for its selective and sensitive determination.

The Principle of Cross-Validation: Ensuring Analytical Concordance

Cross-validation of analytical methods is the process of confirming that different analytical techniques produce comparable and reliable results for the same analyte.[10][11] This is not merely a confirmatory exercise but a fundamental component of robust analytical science. It provides a high degree of assurance in the data integrity, which is paramount in a regulatory environment.

The core objective of this guide is to outline a cross-validation strategy for three commonly employed analytical techniques in the pharmaceutical industry:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse for routine quality control and stability testing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective technique for identification and quantification, especially at low levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and absolute quantification without the need for a reference standard of the same compound (qNMR).

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Quantitative Workhorse

HPLC-UV is often the primary method for the quantification of active pharmaceutical ingredients (APIs) and their related substances in quality control laboratories due to its robustness, cost-effectiveness, and ease of use.

Causality Behind Experimental Choices

The development of a stability-indicating HPLC method is the first critical step. Forced degradation studies are performed on Meclizine to intentionally produce degradation products, including the N-oxide, to ensure the method's specificity.[1][2][12][13]

  • Column Selection: A C18 reversed-phase column is a common starting point for moderately polar compounds like N-oxides. The choice of a specific C18 column will depend on factors like particle size, pore size, and end-capping, which influence peak shape and resolution.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent drug from its more polar N-oxide derivative and other impurities. The pH of the aqueous phase is a critical parameter to control the ionization state of the analytes and achieve optimal retention and peak shape.

  • UV Detection Wavelength: The UV spectrum of Meclizine shows a maximum absorption around 230 nm.[3] This wavelength would be a suitable starting point for the detection of both Meclizine and its N,N'-Dioxide, although a diode array detector (DAD) is recommended to assess peak purity and select the optimal wavelength for quantification.

Experimental Protocol: HPLC-UV Method
  • Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Data Presentation: Key Validation Parameters for HPLC-UV

The validation of the HPLC-UV method should be performed according to ICH Q2(R1) guidelines.[2][5]

Validation ParameterAcceptance Criteria
Specificity The peak for Meclizine N,N'-Dioxide should be well-resolved from Meclizine and other potential impurities. Peak purity should be confirmed using a DAD.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range (e.g., LOQ to 150% of the target concentration).
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) of ≤ 2.0% for replicate injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

II. Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and High Sensitivity

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific and sensitive analytical tool.[6] It is invaluable for confirming the identity of impurities and for quantifying them at trace levels.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is generally suitable for piperazine-containing compounds as the nitrogen atoms are readily protonated.

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap can be used. A QqQ is ideal for targeted quantification using Multiple Reaction Monitoring (MRM), while an HRMS provides accurate mass measurements for confident identification.

  • Mobile Phase Compatibility: The mobile phase used for HPLC-UV may need to be modified for LC-MS. Non-volatile buffers like phosphate must be replaced with volatile alternatives such as ammonium formate or ammonium acetate to avoid fouling the mass spectrometer.

Experimental Protocol: LC-MS Method
  • LC System: A validated UHPLC or HPLC system coupled to a mass spectrometer.

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for faster analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A suitable gradient to resolve Meclizine N,N'-Dioxide from other components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole or high-resolution mass spectrometer with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition:

    • Full Scan: To identify the protonated molecular ion [M+H]⁺ of Meclizine N,N'-Dioxide.

    • Tandem MS (MS/MS): To generate a characteristic fragmentation pattern for structural confirmation and to select precursor-product ion transitions for MRM.

Data Presentation: Key Validation Parameters for LC-MS
Validation ParameterAcceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. Confirmed by MS/MS fragmentation pattern.
Linearity Correlation coefficient (r²) ≥ 0.995 over the defined concentration range.
Accuracy Recovery of 85.0% to 115.0% at low concentrations and 90.0% to 110.0% at higher concentrations.
Precision (Repeatability & Intermediate) RSD ≤ 15% (≤ 20% at LOQ).
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.

III. Quantitative NMR (qNMR) Spectroscopy: The Absolute Method

NMR spectroscopy is a primary analytical technique that provides detailed structural information about a molecule. Quantitative NMR (qNMR) allows for the determination of the concentration of an analyte without the need for an identical reference standard, by comparing the integral of a specific analyte signal to the integral of a known amount of an internal standard.

Causality Behind Experimental Choices
  • Solvent Selection: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable is chosen (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD)).

  • Internal Standard: A certified internal standard with a simple spectrum and signals that do not overlap with the analyte signals is selected (e.g., maleic acid, dimethyl sulfone). The internal standard must not react with the analyte.

  • Signal Selection: For quantification, a well-resolved signal of Meclizine N,N'-Dioxide in the ¹H NMR spectrum that is unique to the molecule and free from any interference is chosen. Protons on the piperazine ring or the methylbenzyl group could be potential candidates.

Experimental Protocol: qNMR Method
  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a calibrated probe.

  • Sample Preparation:

    • Accurately weigh a specific amount of the Meclizine N,N'-Dioxide sample.

    • Accurately weigh a certified internal standard.

    • Dissolve both in a precise volume of a deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the selected signals for both the analyte and the internal standard.

  • Calculation: The purity or concentration of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Data Presentation: Key Validation Parameters for qNMR
Validation ParameterAcceptance Criteria
Specificity The selected signals for the analyte and internal standard must be free from overlap with other signals.
Linearity A linear relationship between the integral ratio and the concentration ratio of the analyte to the internal standard should be established.
Accuracy Comparison of the qNMR result with that obtained from a well-validated chromatographic method.
Precision RSD of ≤ 1.0% for replicate sample preparations.

Cross-Validation: Bridging the Techniques

The essence of cross-validation is to demonstrate the agreement between the different analytical techniques.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Comparison cluster_conclusion Conclusion Sample Meclizine N,N'-Dioxide Sample Stock Prepare Stock Solution Sample->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions NMR qNMR Analysis Stock->NMR HPLC HPLC-UV Analysis Dilutions->HPLC LCMS LC-MS Analysis Dilutions->LCMS Compare Compare Quantitative Results HPLC->Compare LCMS->Compare NMR->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Conclusion Demonstrate Method Concordance Stats->Conclusion

Caption: Workflow for the cross-validation of analytical techniques.

Acceptance Criteria for Cross-Validation

A set of samples of Meclizine N,N'-Dioxide at different concentrations (at least three levels) should be analyzed by each of the validated methods. The results obtained should be statistically compared.

  • Comparison of Means: The mean results from the different techniques should not be statistically different. A Student's t-test can be used for this comparison.

  • Comparison of Variances: The variances of the results from the different techniques should be comparable. An F-test can be used for this purpose.

  • Percentage Difference: The percentage difference between the results obtained by the different methods should be within a pre-defined acceptance criterion (e.g., ± 5.0%).

Conclusion: A Triad of Trustworthy Analytical Data

The cross-validation of HPLC-UV, LC-MS, and qNMR provides a powerful and comprehensive approach to the analytical characterization of Meclizine N,N'-Dioxide. By demonstrating the concordance of these orthogonal techniques, a high level of confidence in the analytical data is achieved. This robust analytical foundation is essential for making informed decisions during drug development, ensuring product quality, and ultimately safeguarding patient safety. The methodologies and principles outlined in this guide provide a clear pathway for researchers and scientists to establish and validate reliable analytical methods for Meclizine N,N'-Dioxide and other related pharmaceutical compounds.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4034, Meclizine. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Veeprho. (n.d.). Meclizine N,N-Dioxide. [Link]

  • Wang, Z., Qian, S., Zhang, Q., & Chow, M. S. S. (2011). Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 879(1), 95-99. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Timmerman, P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 874-883. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Patent No. US7750013B2. (2010).
  • Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Biointerface Research in Applied Chemistry. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. [Link]

  • Catalytic Science & Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • van der Lingen, E. L., et al. (1996). Development and validation of a chiral high-performance liquid chromatography assay for rogletimide and rogletimide-N-oxide isomers in plasma. Journal of Chromatography B: Biomedical Applications, 682(2), 277-286. [Link]

  • Fan, L. (2008). Synthesis of meclizine hydrochloride. Chinese Journal of New Drugs. [Link]

  • Al-Otaibi, M. A. (2022). The stereochemistry study of N,N-dinitrosopiperazine using 1H NMR technique. International Journal of Chemical Studies, 10(5), 1-5. [Link]

  • Pharmaffiliates. (n.d.). Meclizine-impurities. [Link]

  • Fan, L. (2008). Synthesis of meclizine hydrochloride. ResearchGate. [Link]

  • Liu, Y., et al. (2022). Unraveling the Structure of Meclizine Dihydrochloride with MicroED. Angewandte Chemie International Edition, 61(33), e202206121. [Link]

  • ResearchGate. (n.d.). Oxidative degradation chromatogram for meclizine hydrochloride. [Link]

  • Liu, Y., et al. (2022). Unraveling the Structure of Meclizine Dihydrochloride with MicroED. Angewandte Chemie, 134(33), e202206121. [Link]

  • Sobańska, A. W., et al. (2022). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 27(19), 6296. [Link]

  • MDPI. (2025). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. [Link]

  • Stanimirovic, D. B., et al. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. Journal of Pharmaceutical and Biomedical Analysis, 215, 114757. [Link]

  • National Institute of Standards and Technology. (n.d.). Meclizine. [Link]

  • Li, Y., et al. (2023). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Journal of Organic Chemistry, 88(17), 12053-12060. [Link]

  • Shimadzu. (n.d.). Pharmaceutical and Biopharmaceutical Methods of Analysis. [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(9), 184. [Link]

  • Jasiński, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]

  • Judge, M. T., et al. (2025). NMR Based Methods for Metabolites Analysis. Metabolites, 15(3), 134. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy in Drug Development and Analysis. [Link]

Sources

A Comparative In Vitro Efficacy Analysis of Meclizine and its N,N'-Dioxide Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the in vitro efficacy of Meclizine, a well-established first-generation antihistamine, and its derivative, Meclizine N,N'-Dioxide. As direct comparative in vitro studies on Meclizine N,N'-Dioxide are not extensively available in public literature, this document will first establish a baseline of Meclizine's in vitro pharmacological profile based on existing data. Subsequently, it will present a proposed framework of in vitro experiments designed to rigorously evaluate and compare the efficacy of Meclizine N,N'-Dioxide against its parent compound. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of antihistamines and their metabolites.

Introduction to Meclizine and the Rationale for Investigating Meclizine N,N'-Dioxide

Meclizine is a histamine H1 receptor antagonist widely used for the treatment of motion sickness and vertigo.[1][2][3] Its therapeutic effects are primarily attributed to its ability to block H1 receptors in the brain, thereby reducing nausea, vomiting, and dizziness.[4][5][6] Meclizine is metabolized in the liver, primarily by the CYP2D6 enzyme, leading to the formation of various metabolites.[1][7] One such potential metabolite is Meclizine N,N'-Dioxide, an oxidized form of the parent drug.[8] Understanding the pharmacological activity of such metabolites is crucial in drug development, as they can contribute to the overall therapeutic effect, exhibit off-target effects, or have different pharmacokinetic profiles. To date, the in vitro efficacy of Meclizine N,N'-Dioxide has not been extensively characterized in publicly available research. This guide aims to bridge this knowledge gap by outlining a comprehensive in vitro testing strategy.

In Vitro Pharmacological Profile of Meclizine

Meclizine's primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][9] Its efficacy in vitro is typically characterized by its binding affinity (Ki) to the H1 receptor and its functional potency (IC50) in inhibiting histamine-induced cellular responses.

Mechanism of Action: H1 Receptor Antagonism

Histamine, upon binding to its H1 receptor, a G-protein-coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological responses. Meclizine, by competitively binding to the H1 receptor, prevents histamine from activating this pathway.

cluster_0 Histamine Signaling cluster_1 Meclizine Action Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to G-protein Activation G-protein Activation H1 Receptor->G-protein Activation Activates Downstream Effects Downstream Effects G-protein Activation->Downstream Effects Initiates Meclizine Meclizine H1 Receptor_m H1 Receptor Meclizine->H1 Receptor_m Blocks H1 Receptor_m->No Signal Inhibits Signaling Start Start Compound_Prep Prepare Stock Solutions (Meclizine & Meclizine N,N'-Dioxide) Start->Compound_Prep H1_Binding_Assay Histamine H1 Receptor Binding Assay Compound_Prep->H1_Binding_Assay Functional_Assay Functional Antagonism Assay (Calcium Mobilization) Compound_Prep->Functional_Assay Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay Compound_Prep->Cytotoxicity_Assay Data_Analysis Data Analysis (Ki and IC50 Determination) H1_Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparative Efficacy and Safety Profile Cytotoxicity_Assay->Comparison Data_Analysis->Comparison End End Comparison->End

Caption: Proposed experimental workflow for comparative analysis.

Table 1: Hypothetical Comparative In Vitro Efficacy Data
CompoundH1 Receptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Cytotoxicity (CC50, µM)
Meclizine 250 [1]To be determinedTo be determined
Meclizine N,N'-Dioxide To be determinedTo be determinedTo be determined

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed key experiments.

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Meclizine and Meclizine N,N'-Dioxide for the human histamine H1 receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor. [10]* Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol). [10]* Test Compounds: Meclizine and Meclizine N,N'-Dioxide.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. [10]* Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4. [10]* Non-specific Binding Control: 1 µM pyrilamine or 10 µM mianserin. [10]* Scintillation cocktail and vials.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of Meclizine and Meclizine N,N'-Dioxide in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilutions.

  • Add 50 µL of [³H]-mepyramine (final concentration ~1 nM) to all wells.

  • Add 100 µL of cell membrane preparation (containing 10-20 µg of protein) to all wells.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold wash buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Antagonism via Calcium Mobilization Assay

Objective: To measure the potency (IC50) of Meclizine and Meclizine N,N'-Dioxide in inhibiting histamine-induced intracellular calcium mobilization.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human H1 receptor. [11]* Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Histamine (agonist).

  • Test Compounds: Meclizine and Meclizine N,N'-Dioxide.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the H1 receptor-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of Meclizine or Meclizine N,N'-Dioxide for 15-30 minutes at 37°C. [11]5. Measure the baseline fluorescence using the plate reader.

  • Inject a concentration of histamine that elicits a submaximal response (EC80) into the wells.

  • Immediately record the change in fluorescence over time.

  • Calculate the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the histamine response against the logarithm of the antagonist concentration.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Viability/Cytotoxicity Assay

Objective: To assess the potential cytotoxic effects of Meclizine and Meclizine N,N'-Dioxide on a relevant cell line.

Materials:

  • HEK293 or a similar cell line.

  • Cell culture medium.

  • Test Compounds: Meclizine and Meclizine N,N'-Dioxide.

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®).

  • 96-well cell culture plates.

  • Plate reader (spectrophotometer or luminometer, depending on the assay).

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of Meclizine and Meclizine N,N'-Dioxide for 24-48 hours. Include a vehicle control.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Concluding Remarks

This guide provides a comprehensive framework for the in vitro comparison of Meclizine and its N,N'-Dioxide derivative. While Meclizine is a well-characterized H1 receptor antagonist, the pharmacological profile of Meclizine N,N'-Dioxide remains to be fully elucidated. The proposed experimental protocols offer a robust methodology to determine the binding affinity, functional potency, and potential cytotoxicity of this metabolite. The resulting data will be invaluable for understanding its potential contribution to the overall clinical effects of Meclizine and for guiding further drug development efforts.

References

  • Meclizine - Wikipedia. [Link]

  • Pharmacology of meclizine (Antivert) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Meclizine metabolism and pharmacokinetics: formulation on its absorption - PubMed. [Link]

  • Meclizine | C25H27ClN2 | CID 4034 - PubChem - NIH. [Link]

  • Meclizine - StatPearls - NCBI Bookshelf - NIH. [Link]

  • What is the mechanism of action of meclizine (antihistamine)? - Dr.Oracle. [Link]

  • Meclizine: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds | IOVS. [Link]

  • What is the mechanism of Meclizine Hydrochloride? - Patsnap Synapse. [Link]

  • Meclizine, a piperazine-derivative antihistamine, binds to dimerized translationally controlled tumor protein and attenuates allergic reactions in a mouse model - PubMed. [Link]

  • Meclizine (Antivert): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [Link]

  • Meclizine: Side Effects, Dosage, Uses, and More - Healthline. [Link]

  • Meclizine: Uses, Side Effects, Dosage - MedicineNet. [Link]

  • Antivert, Bonine (meclizine) dosing, indications, interactions, adverse effects, and more. [Link]

  • Meclizine and Placebo in Treating Vertigo of Vestibular Origin: Relative Efficacy in a Double-Blind Study - Icahn School of Medicine at Mount Sinai. [Link]

  • Meclizine N,N-Dioxide | CAS 114624-70-3 - Veeprho. [Link]

Sources

A Comparative Study of the Metabolic Pathways of Meclizine and Meclizine N,N'-Dioxide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the metabolic pathways of the first-generation antihistamine Meclizine and its derivative, Meclizine N,N'-Dioxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the known metabolic fate of Meclizine and presents a predictive metabolic pathway for Meclizine N,N'-Dioxide based on established principles of drug metabolism. By elucidating these pathways, we aim to provide valuable insights for pharmacokinetic, pharmacodynamic, and toxicological assessments.

Introduction

Meclizine is a well-established H1-receptor antagonist widely used for the management of motion sickness and vertigo.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by its metabolic transformation in the body. Understanding the metabolic pathways of a drug is paramount in drug development, as metabolites can exhibit their own pharmacological activity or contribute to adverse effects.

Meclizine N,N'-Dioxide, a derivative of Meclizine, represents a potential metabolite or a synthetic analog. While the metabolic fate of Meclizine has been a subject of study, to date, there is a lack of published literature specifically detailing the metabolic pathways of Meclizine N,N'-Dioxide. Therefore, this guide will provide a detailed overview of the established metabolism of Meclizine and, through scientific rationale, propose a hypothetical metabolic pathway for Meclizine N,N'-Dioxide. This comparative approach will facilitate a deeper understanding of the structure-metabolism relationships for this class of compounds.

The Metabolic Pathway of Meclizine

The metabolism of Meclizine primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.[2][3] In vitro studies utilizing human hepatic microsomes and recombinant CYP enzymes have identified CYP2D6 as the principal enzyme responsible for the biotransformation of Meclizine.[3][4][5][6] The genetic polymorphism associated with CYP2D6 can lead to significant inter-individual variability in Meclizine exposure and response.[3][4][5][6]

The major metabolic transformations of Meclizine include:

  • N-dealkylation: This is a primary metabolic route for Meclizine, leading to the formation of norchlorcyclizine , which is considered a major metabolite.[1] This reaction involves the removal of the p-chlorobenzhydryl group.

  • Aromatic Hydroxylation and Benzylic Oxidation: In vitro findings suggest that Meclizine may also undergo these oxidative reactions, catalyzed by CYP2D6.[1]

The following diagram illustrates the established metabolic pathway of Meclizine.

Meclizine_Metabolism Meclizine Meclizine Norchlorcyclizine Norchlorcyclizine Meclizine->Norchlorcyclizine CYP2D6 (N-dealkylation) Oxidized_Metabolites Aromatic Hydroxylation & Benzylic Oxidation Products Meclizine->Oxidized_Metabolites CYP2D6 Meclizine_Dioxide_Metabolism Meclizine_Dioxide Meclizine N,N'-Dioxide Meclizine Meclizine Meclizine_Dioxide->Meclizine Reduction (e.g., CYPs, Reductases) Norchlorcyclizine Norchlorcyclizine Meclizine->Norchlorcyclizine CYP2D6 (N-dealkylation) Oxidized_Metabolites Aromatic Hydroxylation & Benzylic Oxidation Products Meclizine->Oxidized_Metabolites CYP2D6

Caption: Predicted metabolic pathway of Meclizine N,N'-Dioxide.

Comparative Analysis of Metabolic Pathways

The following table provides a side-by-side comparison of the key features of the metabolic pathways of Meclizine and the predicted pathway for Meclizine N,N'-Dioxide.

FeatureMeclizineMeclizine N,N'-Dioxide (Predicted)
Primary Metabolic Organ LiverLiver
Key Enzymes CYP2D6CYPs, Reductases, FMOs (for formation)
Major Metabolic Reactions N-dealkylation, Aromatic Hydroxylation, Benzylic OxidationReduction to parent drug, followed by N-dealkylation and oxidation
Primary Metabolite(s) NorchlorcyclizineMeclizine, Norchlorcyclizine
Pharmacokinetic Implication Potential for drug-drug interactions involving CYP2D6; genetic polymorphism can affect clearance.May act as a prodrug of Meclizine, potentially leading to a prolonged duration of action.

Experimental Protocols for Metabolic Pathway Elucidation

To empirically determine and compare the metabolic pathways of Meclizine and Meclizine N,N'-Dioxide, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such investigations.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolites of Meclizine and Meclizine N,N'-Dioxide formed by phase I enzymes and to identify the specific CYP enzymes involved.

Methodology:

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), the test compound (Meclizine or Meclizine N,N'-Dioxide, 1 µM), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • For enzyme phenotyping, incubate the test compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) individually.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the mixture to precipitate proteins.

    • Collect the supernatant for analysis.

  • Metabolite Identification:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Compare the chromatograms of the test incubations with control incubations (without NADPH or without the test compound) to identify metabolite peaks.

    • Characterize the structure of the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

In Vivo Metabolism Study in a Rodent Model

Objective: To identify the major metabolites of Meclizine and Meclizine N,N'-Dioxide in a living organism and to understand their pharmacokinetic profiles.

Methodology:

  • Dosing:

    • Administer a single oral or intravenous dose of Meclizine or Meclizine N,N'-Dioxide to a group of rodents (e.g., Sprague-Dawley rats).

  • Sample Collection:

    • Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

    • Collect urine and feces over a 24-hour period.

  • Sample Processing:

    • Process blood samples to obtain plasma.

    • Extract the parent drug and metabolites from plasma, urine, and feces using appropriate techniques (e.g., solid-phase extraction, liquid-liquid extraction).

  • Analysis:

    • Analyze the extracts using LC-MS/MS to identify and quantify the parent drug and its metabolites.

    • Determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for the parent drug and major metabolites.

The following diagram outlines the general workflow for an in vitro drug metabolism study.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (Meclizine or Meclizine N,N'-Dioxide) Incubation_Mixture Incubation at 37°C Test_Compound->Incubation_Mixture Microsomes Human Liver Microsomes Microsomes->Incubation_Mixture NADPH NADPH-Regenerating System NADPH->Incubation_Mixture Termination Reaction Termination (Acetonitrile) Incubation_Mixture->Termination Centrifugation Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID

Caption: General workflow for an in vitro drug metabolism study.

Conclusion and Implications for Drug Development

This guide has provided a detailed comparison of the metabolic pathways of Meclizine and a predictive pathway for Meclizine N,N'-Dioxide. The metabolism of Meclizine is well-characterized, with CYP2D6 playing a central role in its N-dealkylation and oxidation. In contrast, the metabolism of Meclizine N,N'-Dioxide is hypothesized to primarily involve reduction to the parent compound, Meclizine, which would then undergo further metabolism.

This comparative analysis has several important implications for drug development:

  • Pharmacokinetic Variability: The reliance of Meclizine metabolism on the polymorphic enzyme CYP2D6 highlights the potential for significant inter-individual differences in drug exposure and response. This is a critical consideration in clinical practice.

  • Prodrug Potential: If the predicted reduction of Meclizine N,N'-Dioxide to Meclizine is confirmed, it could be explored as a prodrug to potentially modify the pharmacokinetic profile of Meclizine, for instance, to achieve a more sustained release and prolonged therapeutic effect.

  • Drug-Drug Interactions: A thorough understanding of the enzymes involved in the metabolism of both compounds is essential for predicting and managing potential drug-drug interactions.

  • Future Research: The hypothetical metabolic pathway for Meclizine N,N'-Dioxide presented here underscores the need for empirical studies to confirm these predictions. Such research would provide a more complete understanding of the biotransformation of this compound and its potential as a therapeutic agent.

References

  • Dr. Oracle. (2025, December 30). What is the mechanism of action of meclizine (antihistamine)?
  • National Center for Biotechnology Information. (n.d.). Meclizine. StatPearls - NCBI Bookshelf.
  • PubMed. (n.d.). Meclizine metabolism and pharmacokinetics: formulation on its absorption.
  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites.
  • PubMed. (n.d.). Selective reduction of N-oxides to amines: application to drug metabolism.
  • Taylor & Francis Online. (2008, October 14). N-Oxide Formation and Related Reactions in Drug Metabolism. Xenobiotica, 1(4-5).
  • Veeprho. (n.d.). Meclizine N,N-Dioxide | CAS 114624-70-3.
  • SRIRAMCHEM. (n.d.). Meclizine N,N'-Dioxide.
  • PubChem. (n.d.). Meclizine.
  • PubMed. (n.d.). Meclizine inhibits mitochondrial respiration through direct targeting of cytosolic phosphoethanolamine metabolism.
  • ResearchGate. (n.d.). Meclizine Metabolism and Pharmacokinetics: Formulation on Its Absorption.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

A commitment to safety and environmental stewardship is paramount in all laboratory operations. This guide provides a comprehensive, step-by-step framework for the proper disposal of Meclizine N,N'-Dioxide, ensuring the safety of laboratory personnel and adherence to regulatory standards. As a metabolite and potential impurity of Meclizine, Meclizine N,N'-Dioxide requires careful handling and a thorough waste characterization process due to the absence of specific public safety data. This document synthesizes regulatory requirements, chemical principles of N-oxides, and field-proven safety protocols to empower researchers to manage this waste stream responsibly.

Understanding the Compound: Hazard Evaluation

N-oxides as a chemical class are highly polar and can be reactive under certain conditions, such as elevated temperatures or in the presence of strong reducing or oxidizing agents.[3][4] Thermal decomposition may release toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride.[1]

Regulatory Framework: The Primacy of RCRA

The primary regulation governing chemical waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste. A critical aspect of RCRA is the classification of certain unused commercial chemical products as "listed" hazardous wastes (P-list for acutely toxic wastes and U-list for toxic wastes).[6][7][8]

A key determinant for P or U-listing is whether the chemical is the sole active ingredient in the discarded product.[9] As Meclizine N,N'-Dioxide is often a research material, it would likely be considered the sole active ingredient if disposed of in its pure, unused form. However, neither Meclizine nor its derivatives are currently found on the EPA's P or U lists.[5][10]

This does not, however, automatically render the waste non-hazardous. The waste must also be evaluated for hazardous characteristics :

  • Ignitability: The ability to create fire under certain conditions.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or release toxic gases.

  • Toxicity: Being harmful or fatal when ingested or absorbed.

Given the limited data on Meclizine N,N'-Dioxide, a conservative approach is to manage it as a hazardous waste unless a formal hazardous waste determination proves otherwise.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the disposal of Meclizine N,N'-Dioxide. This workflow ensures a systematic and compliant approach to waste management.

DisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation & Containment cluster_3 Step 3: Disposal Protocol start Meclizine N,N'-Dioxide Waste Generated char Is the waste an unused commercial chemical product? start->char char2 Does the waste exhibit any hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? char->char2 Yes / Unknown segregate_haz Segregate as Hazardous Pharmaceutical Waste char2->segregate_haz Yes / Presumed Yes segregate_nonhaz Segregate as Non-Hazardous Chemical Waste char2->segregate_nonhaz No (Documented Determination Required) dispose_haz Arrange for disposal via a licensed hazardous waste contractor. (Incineration is the preferred method) segregate_haz->dispose_haz dispose_nonhaz Dispose according to institutional and local regulations for non-hazardous waste. segregate_nonhaz->dispose_nonhaz

Caption: Disposal decision workflow for Meclizine N,N'-Dioxide.

Personal Protective Equipment (PPE) and Handling

Proper selection and use of PPE are non-negotiable for ensuring personnel safety. Given the potential hazards, the following PPE is mandatory when handling Meclizine N,N'-Dioxide.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes, dust, and aerosols.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A standard laboratory coat is required; for larger quantities or potential for significant contact, impervious clothing or a disposable gown should be used.Prevents dermal contact and absorption. Nitrile gloves offer good resistance to a range of chemicals.[11][12]
Respiratory Protection For small quantities in a well-ventilated area, respiratory protection may not be required. If dust or aerosols can be generated, or when handling bulk quantities, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is necessary. All handling of powders should be done in a chemical fume hood.Minimizes the risk of inhalation, a primary route of exposure for powdered chemicals.[13]

Step-by-Step Disposal Protocol

This protocol assumes, as a best practice, that Meclizine N,N'-Dioxide waste will be managed as hazardous pharmaceutical waste.

Step 1: Segregation and Waste Accumulation
  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for Meclizine N,N'-Dioxide. Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • Collect unused or expired Meclizine N,N'-Dioxide powder, contaminated weigh boats, pipette tips, and other disposable lab supplies in a dedicated, sealable, and chemically resistant container.

    • Contaminated PPE (gloves, disposable lab coats) should also be placed in this container.

  • Liquid Waste:

    • Collect solutions containing Meclizine N,N'-Dioxide in a separate, leak-proof, and shatter-resistant container.

    • Ensure the container material is compatible with the solvent used.

    • Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Step 2: Labeling and Containment
  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[10] The label must also include:

    • The full chemical name: "Meclizine N,N'-Dioxide"

    • The date accumulation started.

    • The specific hazard characteristics (e.g., "Toxic").

  • Secure Containment: Keep waste containers sealed at all times, except when adding waste.

  • Secondary Containment: Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks or spills. The SAA must be under the control of laboratory personnel and away from sinks or floor drains.

Step 3: Storage and Disposal
  • Storage: Store the sealed and labeled hazardous waste containers in a secure, well-ventilated area, away from incompatible materials.

  • Contact EHS: Once the container is full or reaches the accumulation time limit set by your institution and state regulations, contact your EHS department to arrange for pickup.

  • Licensed Disposal: Disposal must be carried out by a licensed hazardous waste management company.[7] For compounds like Meclizine N,N'-Dioxide, incineration at a permitted hazardous waste facility is the recommended and most environmentally sound disposal method.[1] This ensures the complete destruction of the active chemical compound.

  • Prohibition on Sewering: Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals, it is strictly prohibited to dispose of hazardous pharmaceutical waste down the drain.[10]

Spill Management

In the event of a spill, immediate and proper response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up. For large or highly dispersed spills, contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 3.

  • Containment and Cleanup:

    • For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.

    • For liquid spills: Cover the spill with a chemical absorbent pad or inert material (e.g., vermiculite or sand). Once absorbed, scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (such as soap and water, followed by an appropriate solvent rinse), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of Meclizine N,N'-Dioxide, upholding the highest standards of laboratory safety and chemical stewardship.

References

  • Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. (n.d.). PureWay. Retrieved from [Link]

  • Pharmaceutical Listed Waste. (2019, August 22). TriHaz Solutions. Retrieved from [Link]

  • K-S. Kim, et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. (2022, September 30). PubMed. Retrieved from [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • RCRA Pharmaceutical Hazardous Wastes. (n.d.). West Virginia Department of Environmental Protection. Retrieved from [Link]

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015, January 2). Hazardous Waste Experts. Retrieved from [Link]

  • Regio-selective Formation of N-oxide Metabolites. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Quadrant Law. Retrieved from [Link]

  • What Safety Gear Is Used for Nitrous Oxide Work? (n.d.). National Depression Hotline. Retrieved from [Link]

  • Safety Data Sheet (SDS). (n.d.). Webstaurant Store. Retrieved from [Link]

  • Recent Advances on Nitrous Oxide (N2O) Decomposition over Non-Noble-Metal Oxide Catalysts. (2015). ACS Catalysis. Retrieved from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2021). ACS Publications. Retrieved from [Link]

  • Meclizine N,N-Dioxide. (n.d.). Veeprho. Retrieved from [Link]

  • Meclizine. (n.d.). PubChem. Retrieved from [Link]

  • P-list and F-list of acute hazardous wastes. (2020, March 8). Minnesota Pollution Control Agency. Retrieved from [Link]

  • Meclizine. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • ANTIVERT Label. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • The effects of meclizine on motion sickness revisited. (n.d.). PMC - PubMed Central. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Meclizine N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing pharmaceutical development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Meclizine N,N'-Dioxide, focusing on the correct selection and use of Personal Protective Equipment (PPE). By understanding the potential hazards and implementing rigorous safety protocols, we can mitigate risks and foster a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

Meclizine N,N'-Dioxide is a derivative of Meclizine, a well-characterized antihistamine. While specific toxicological data for Meclizine N,N'-Dioxide is limited, a thorough risk assessment can be conducted by examining the known hazards of the parent compound, Meclizine and its salts, and available data for the N-oxide form.

A safety data sheet for Meclizine N-oxide classifies it as harmful if swallowed.[1] The parent compound, Meclizine Hydrochloride, may cause skin and eye irritation, and ingestion can be harmful, potentially leading to central nervous system effects such as drowsiness and dizziness.[2][3][4] In a powdered form, there is a risk of dust inhalation which may cause respiratory tract irritation.[2][4]

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[1]

  • Inhalation: Inhalation of dust particles may cause respiratory irritation.[2]

  • Skin/Eye Contact: May cause irritation upon contact with skin or eyes.[2][4]

A risk assessment for handling Meclizine N,N'-Dioxide in a laboratory setting should consider the quantity of the substance being handled, the procedures being performed (e.g., weighing, preparing solutions), and the potential for generating dust or aerosols.

Personal Protective Equipment (PPE) Selection

A comprehensive PPE strategy is crucial for minimizing exposure to Meclizine N,N'-Dioxide. The following table outlines the recommended PPE for handling this compound in a research laboratory.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[5][6] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.[5][6]Protects against accidental splashes of solutions or contact with airborne particles.
Body Protection A buttoned, long-sleeved laboratory coat.[5][7][8]Provides a barrier against spills and contamination of personal clothing.
Hand Protection Disposable nitrile gloves.[5][7]Protects the skin from direct contact with the chemical. Gloves should be inspected before use and changed immediately if contaminated or torn.
Foot Protection Closed-toe shoes.[6][7]Protects the feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling large quantities of the powder outside of a fume hood or if there is a potential for significant aerosol generation.[7]Minimizes the inhalation of airborne particles. The need for respiratory protection should be determined by a formal risk assessment.
Safe Handling Procedures and Workflow

Adherence to a standardized workflow is essential for the safe handling of Meclizine N,N'-Dioxide. The following diagram and step-by-step protocol outline the key stages of this process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Work Surfaces transfer->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Workflow for Safe Handling of Meclizine N,N'-Dioxide

Experimental Protocol: Safe Handling of Meclizine N,N'-Dioxide

  • Preparation:

    • Designate a specific area for handling Meclizine N,N'-Dioxide, preferably within a chemical fume hood or other ventilated enclosure.

    • Ensure all necessary equipment (spatula, weigh boat, glassware, etc.) is clean and readily accessible.

    • Review the Safety Data Sheet (SDS) before beginning work.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Solution Preparation:

    • When weighing the solid compound, perform this task in a ventilated balance enclosure or a chemical fume hood to minimize the inhalation of dust.

    • Use a spatula to carefully transfer the desired amount of Meclizine N,N'-Dioxide to a weigh boat.

    • To prepare a solution, add the weighed compound to the solvent in a suitable container within a chemical fume hood.

    • Cap the container and mix gently until the compound is fully dissolved.

  • Transfer and Use:

    • When transferring the solution, do so carefully to avoid splashes.

    • If working with cell cultures or in other sensitive applications, use appropriate sterile techniques.

  • Cleanup:

    • After completing the work, decontaminate the work area with an appropriate cleaning agent.

    • Wipe down all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan

Proper disposal of Meclizine N,N'-Dioxide and any contaminated materials is critical to prevent environmental contamination and ensure workplace safety.

Disposal Workflow:

cluster_waste Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats) solid_container Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_waste Unused Solutions liquid_container Labeled Liquid Chemical Waste Container liquid_waste->liquid_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Disposal Workflow for Meclizine N,N'-Dioxide Waste

Step-by-Step Disposal Guidance:

  • Solid Waste:

    • Dispose of all contaminated solid materials, such as gloves, weigh boats, and paper towels, in a designated and clearly labeled solid chemical waste container.[9][10]

  • Liquid Waste:

    • Collect all unused solutions containing Meclizine N,N'-Dioxide in a compatible, sealed, and clearly labeled liquid chemical waste container.

    • Do not pour chemical waste down the drain.[11]

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous waste.

    • After rinsing, deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle.[10]

  • Institutional Guidelines:

    • Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on waste pickup and disposal procedures.

By implementing these comprehensive safety measures, researchers can confidently handle Meclizine N,N'-Dioxide while minimizing risks to themselves and the environment. A proactive approach to laboratory safety is the foundation of innovative and responsible scientific discovery.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Environmental Health and Safety, Dartmouth College. Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Office of Environmental Health and Safety, Princeton University. Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4034, Meclizine. Retrieved from [Link]

  • Veeprho. Meclizine N,N-Dioxide | CAS 114624-70-3. Retrieved from [Link]

  • WebMD. Meclizine (Antivert): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Par Pharmaceutical. (2019, November 22). Meclizine Hydrochloride Tablets Safety Data Sheet. Retrieved from [Link]

  • Medical News Today. Meclizine: Side effects, dosage, uses, and more. Retrieved from [Link]

  • Mayo Clinic. Meclizine (oral route) - Side effects & dosage. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines. Retrieved from [Link]

  • GoodRx. (2023, April 14). Meclizine Dosages for Adults: Your GoodRx Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • MedCentral. Meclizine: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • Tender Corporation. (2015, December 2). Weekender First Aid Kit - SAFETY DATA SHEET. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。